N-(3-ethynylphenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-ethynylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-3-9-5-4-6-10(7-9)11-8(2)12/h1,4-7H,2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCKMWGCLHYFCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369405 | |
| Record name | N-(3-ethynylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70933-58-3 | |
| Record name | N-(3-ethynylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-(3-ethynylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-ethynylphenyl)acetamide is a synthetic organic compound featuring both an acetamido and an ethynyl group attached to a benzene ring. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science. The acetamido group is a common feature in many pharmaceuticals, contributing to their biological activity and pharmacokinetic properties. The terminal alkyne (ethynyl group) is a versatile functional handle for various chemical transformations, most notably "click chemistry" reactions, which are widely used in drug discovery, bioconjugation, and materials science for the facile and efficient assembly of complex molecular architectures. This guide provides a comprehensive overview of the known chemical properties, synthesis, and spectral characterization of this compound.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in research and development.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| CAS Number | 70933-58-3 | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 92-93 °C | |
| Purity | ≥98% | |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. The characteristic spectral data are summarized below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.5-7.8 | m | Aromatic protons |
| ~7.2-7.4 | m | Aromatic protons |
| ~3.1 | s | Ethynyl proton (-C≡CH) |
| ~2.1 | s | Acetyl methyl protons (-COCH₃) |
| ~7.5-9.5 | br s | Amide proton (-NH) |
Predicted ¹³C NMR Spectral Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~168-170 | Carbonyl carbon (C=O) |
| ~138-140 | Aromatic carbon attached to nitrogen |
| ~118-130 | Aromatic carbons |
| ~122-124 | Aromatic carbon attached to the ethynyl group |
| ~82-84 | Alkyne carbon (-C ≡CH) |
| ~77-79 | Alkyne carbon (-C≡C H) |
| ~24 | Acetyl methyl carbon (-COCH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong | N-H stretching (amide) |
| ~3250 | Sharp, Medium | ≡C-H stretching (alkyne) |
| ~2100 | Sharp, Weak | C≡C stretching (alkyne) |
| ~1660 | Strong | C=O stretching (amide I band) |
| ~1550 | Medium | N-H bending (amide II band) |
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to its molecular weight.
| m/z | Assignment |
| 159.07 | [M]⁺ (Molecular ion) |
| 117.06 | [M - C₂H₂O]⁺ (Loss of ketene) |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the searched literature, a general and plausible method can be derived from standard procedures for the acylation of anilines.
Synthesis of this compound
Reaction Scheme:
Materials:
-
3-Ethynylaniline
-
Acetic anhydride or Acetyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexane for elution
Procedure:
-
In a round-bottom flask, dissolve 3-ethynylaniline (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base like pyridine or triethylamine (1.1-1.5 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific biological data for this compound in the public domain. However, the acetamide functional group is a well-established pharmacophore present in a wide array of biologically active molecules. Acetamide derivatives have been reported to exhibit a broad spectrum of activities including anticancer, anti-inflammatory, and enzyme inhibitory properties.[2]
The ethynyl group allows for the facile conjugation of this molecule to other entities through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This opens up the possibility of using this compound as a building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, it could be incorporated into larger scaffolds to probe biological targets or to develop novel drug candidates.
Given the absence of specific studies on this compound, no signaling pathways have been directly implicated. However, the potential for its derivatives to interact with various biological targets suggests that future research may uncover its role in cellular signaling. A hypothetical workflow for investigating the biological activity of this compound is presented below.
Conclusion
This compound is a versatile chemical entity with potential applications in both medicinal chemistry and materials science. Its well-defined chemical and physical properties, along with straightforward synthetic accessibility, make it an attractive building block for further molecular exploration. While specific biological data for this compound is currently limited, the known activities of related acetamide derivatives and the synthetic utility of the ethynyl group provide a strong rationale for its inclusion in future research endeavors, particularly in the development of novel therapeutic agents and functional materials. This guide serves as a foundational resource for researchers embarking on studies involving this compound.
References
Synthesis of 3-Acetamidophenylacetylene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 3-acetamidophenylacetylene, also known as N-(3-ethynylphenyl)acetamide. This compound is a valuable building block in medicinal chemistry and materials science. The primary synthetic strategy involves a two-step sequence: the formation of 3-ethynylaniline, followed by its acetylation. This document details the experimental protocols for the key reactions, presents quantitative data in a structured format, and provides visualizations of the synthetic pathways.
Overview of the Synthetic Strategy
The most common and efficient synthesis of 3-acetamidophenylacetylene involves two primary transformations:
-
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms the carbon-carbon bond between an aryl halide and a terminal alkyne. In this context, a 3-haloaniline is coupled with a protected acetylene source.
-
Acetylation: The resulting 3-ethynylaniline is then acetylated to yield the final product, 3-acetamidophenylacetylene.
An alternative, though less commonly detailed in the context of the final product, involves the reduction of an ethynyl-substituted nitrobenzene to the corresponding aniline.
Experimental Protocols
Synthesis of the Intermediate: 3-Ethynylaniline
The synthesis of the key intermediate, 3-ethynylaniline, is typically achieved via a Sonogashira coupling reaction followed by the deprotection of a silyl-protected alkyne.
Step 1: Sonogashira Coupling of 3-Iodoaniline and Trimethylsilylacetylene
This reaction couples 3-iodoaniline with trimethylsilylacetylene (TMSA) to form 3-((trimethylsilyl)ethynyl)aniline. The TMS group is used to protect the terminal alkyne, preventing self-coupling (Glaser coupling).[1]
-
Materials and Reagents:
-
3-Iodoaniline
-
Trimethylsilylacetylene (TMSA)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (for work-up)
-
Hexane (for chromatography)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
In a dried two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 3-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq) in anhydrous triethylamine (2.0-3.0 eq) and anhydrous THF or DMF.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add trimethylsilylacetylene (1.2-1.5 eq) to the reaction mixture via syringe.
-
Heat the reaction mixture to 50-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-((trimethylsilyl)ethynyl)aniline can be purified by column chromatography on silica gel if necessary.
-
Step 2: Deprotection of 3-((trimethylsilyl)ethynyl)aniline
The trimethylsilyl protecting group is removed to yield 3-ethynylaniline.
-
Method A: Using Tetrabutylammonium Fluoride (TBAF)
-
Procedure:
-
Dissolve the crude 3-((trimethylsilyl)ethynyl)aniline in THF.
-
Add a solution of TBAF in THF (1.1-1.5 eq) dropwise at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-ethynylaniline.[1]
-
-
-
Method B: Using Potassium Carbonate
-
Procedure:
-
Dissolve the crude 3-((trimethylsilyl)ethynyl)aniline in methanol.
-
Add an excess of potassium carbonate to the solution.
-
Stir the mixture at room temperature and monitor by TLC (typically 2-16 hours).
-
Once the reaction is complete, filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer and concentrate to yield the crude 3-ethynylaniline.[1]
-
-
-
Purification of 3-Ethynylaniline:
-
The crude 3-ethynylaniline can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Synthesis of 3-Acetamidophenylacetylene
Step 3: Acetylation of 3-Ethynylaniline
The final step is the acetylation of the amino group of 3-ethynylaniline to produce this compound.
-
Materials and Reagents:
-
3-Ethynylaniline
-
Acetic anhydride
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 3-ethynylaniline (1.0 eq) in an appropriate solvent such as DCM or THF in a round-bottom flask.
-
Add a base such as pyridine or triethylamine (1.1-1.5 eq).
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.1-1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with the solvent.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 3-acetamidophenylacetylene can be purified by recrystallization or column chromatography.
-
Data Presentation
Table 1: Summary of Reagents and Typical Molar Equivalents for the Synthesis of 3-Acetamidophenylacetylene
| Step | Reagent | Molar Equivalent (eq) |
| 1. Sonogashira Coupling | 3-Iodoaniline | 1.0 |
| Trimethylsilylacetylene | 1.2 - 1.5 | |
| Pd(PPh₃)₂Cl₂ | 0.02 - 0.05 | |
| CuI | 0.04 - 0.10 | |
| Triethylamine | 2.0 - 3.0 | |
| 2. Deprotection (TBAF) | 3-((trimethylsilyl)ethynyl)aniline | 1.0 |
| TBAF | 1.1 - 1.5 | |
| 2. Deprotection (K₂CO₃) | 3-((trimethylsilyl)ethynyl)aniline | 1.0 |
| Potassium Carbonate | Excess | |
| 3. Acetylation | 3-Ethynylaniline | 1.0 |
| Acetic anhydride | 1.1 - 1.2 | |
| Pyridine or Triethylamine | 1.1 - 1.5 |
Table 2: Physicochemical and Spectroscopic Data for 3-Acetamidophenylacetylene
| Property | Value |
| Chemical Formula | C₁₀H₉NO |
| Molecular Weight | 159.19 g/mol |
| Appearance | Solid |
| CAS Number | 70933-58-3 |
| ¹H NMR | Data not explicitly found in the search results, but would be available from chemical suppliers. |
| ¹³C NMR | Data not explicitly found in the search results, but would be available from chemical suppliers. |
| IR Spectroscopy | Data not explicitly found in the search results, but would be available from chemical suppliers. |
| Mass Spectrometry | Data not explicitly found in the search results, but would be available from chemical suppliers. |
Note: Specific yields for each step can vary depending on the reaction scale and optimization of conditions. Published yields for similar Sonogashira and acetylation reactions are typically in the range of 70-95%.
Mandatory Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for 3-acetamidophenylacetylene.
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira coupling reaction.
References
N-(3-ethynylphenyl)acetamide: A Technical Guide to Solubility and Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of N-(3-ethynylphenyl)acetamide, a compound of interest in pharmaceutical research. Due to the limited availability of public data on its physicochemical properties, this document outlines detailed experimental protocols for determining its solubility in various solvent systems and for assessing its stability under a range of stress conditions. The methodologies presented are based on established industry and regulatory guidelines for active pharmaceutical ingredients (APIs). This guide is intended to serve as a foundational resource for researchers initiating the characterization of this compound, enabling the generation of robust and reliable data to support drug discovery and development efforts.
Introduction
This compound is an organic compound with potential applications in medicinal chemistry and materials science.[1][2][3][4] A thorough understanding of its solubility and stability is paramount for its advancement as a viable candidate in any application, particularly in drug development where these parameters critically influence bioavailability, formulation, and shelf-life. This document details the necessary experimental procedures to systematically characterize these essential properties.
Solubility Determination
The solubility of an active pharmaceutical ingredient is a critical determinant of its absorption and bioavailability. Both thermodynamic and kinetic solubility assessments are crucial for a comprehensive understanding.
Experimental Protocols
This method determines the equilibrium solubility of the compound, representing the true solubility under given conditions.[5][6]
-
Preparation of Saturated Solutions: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, simulated gastric fluid, simulated intestinal fluid, ethanol, methanol, DMSO).
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5][7]
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentrations to quantify the solubility.[5]
Kinetic solubility is a measure of how quickly a compound dissolves and is often more relevant to the conditions in early-stage in vitro assays.[8][9][10]
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).[9][11]
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into an aqueous buffer (e.g., PBS pH 7.4).[8][10]
-
Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature. The formation of a precipitate can be detected by methods such as nephelometry (light scattering) or by UV absorbance after filtration.[8][10]
-
Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.
Data Presentation
The results of the solubility studies should be summarized in clear, tabular formats for easy comparison.
Table 1: Thermodynamic Solubility of this compound
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |
| Water | 25 | ||
| Water | 37 | ||
| PBS (pH 7.4) | 25 | ||
| PBS (pH 7.4) | 37 | ||
| Simulated Gastric Fluid | 37 | ||
| Simulated Intestinal Fluid | 37 | ||
| Ethanol | 25 | ||
| Methanol | 25 | ||
| DMSO | 25 |
Table 2: Kinetic Solubility of this compound
| Aqueous Buffer | Temperature (°C) | Kinetic Solubility (µM) | Method |
| PBS (pH 7.4) | 25 | Nephelometry | |
| PBS (pH 7.4) | 37 | Nephelometry |
Stability Assessment
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors. Forced degradation studies are a key component of this assessment.[12][13][14][15][16][17][18]
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and pathways.[15] The goal is to achieve 5-20% degradation of the active substance.[12][16]
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (purified water) conditions.[12][15][17]
-
Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[12]
-
Neutralization and Analysis: Neutralize the acidic and basic samples before analysis by a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Sample Preparation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).[14]
-
Stress Conditions: Store the solution at room temperature and protect it from light. Collect samples at various time points.
-
Analysis: Analyze the samples directly by a stability-indicating HPLC method.
-
Sample Preparation: Expose solid this compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[19][20][21][22][23] The total illumination should be not less than 1.2 million lux hours and the integrated near ultraviolet energy not less than 200 watt hours/square meter.[15][22]
-
Control Samples: Keep parallel samples in the dark to serve as controls.
-
Analysis: Analyze both the light-exposed and dark control samples by a stability-indicating HPLC method.
-
Sample Preparation: Store solid this compound in a temperature-controlled oven at elevated temperatures (e.g., 40°C, 60°C, 80°C).[12]
-
Stress Conditions: Collect samples at various time points over an extended period.
-
Analysis: Dissolve the solid samples in a suitable solvent and analyze by a stability-indicating HPLC method.
Data Presentation
The results of the forced degradation studies should be tabulated to show the extent of degradation under each stress condition.
Table 3: Summary of Forced Degradation Studies for this compound
| Stress Condition | Time (hours) | % Assay of this compound | % Degradation | Number of Degradants |
| 0.1 M HCl (60°C) | 24 | |||
| 0.1 M NaOH (60°C) | 24 | |||
| Water (60°C) | 24 | |||
| 3% H₂O₂ (RT) | 24 | |||
| Photolytic (Solid) | - | |||
| Photolytic (Solution) | - | |||
| Thermal (80°C, Solid) | 72 |
Visualization of Workflows
Experimental Workflow for Solubility and Stability Testing
The overall process for characterizing the solubility and stability of this compound is depicted in the following workflow diagram.
References
- 1. scbt.com [scbt.com]
- 2. :: this compound | Cas no:70933-58-3 | Svaklifesciences :: [svaklifesciences.com]
- 3. 70933-58-3|this compound|BLD Pharm [bldpharm.com]
- 4. This compound CAS#: 70933-58-3 [chemicalbook.com]
- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. enamine.net [enamine.net]
- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmadekho.com [pharmadekho.com]
- 17. jddtonline.info [jddtonline.info]
- 18. ijsdr.org [ijsdr.org]
- 19. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 20. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 21. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]
- 22. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 23. database.ich.org [database.ich.org]
Spectroscopic data for N-(3-ethynylphenyl)acetamide (NMR, IR, Mass Spec)
An in-depth guide to the spectroscopic data of N-(3-ethynylphenyl)acetamide, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols.
Spectroscopic Data Analysis of this compound
This compound (CAS No: 70933-58-3) is an organic compound with the chemical formula C₁₀H₉NO and a molecular weight of 159.19 g/mol .[1] Its structure, featuring a terminal alkyne and an acetamido group on a phenyl ring, makes it a valuable building block in medicinal chemistry and materials science. Accurate spectroscopic data is crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.
¹H NMR Data
While a publicly available peak list is not readily found in the searched literature, the expected proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the amide proton, the acetyl methyl protons, and the acetylenic proton. The aromatic protons would likely appear as a complex multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The acetyl methyl protons would be a singlet around δ 2.0-2.2 ppm, the amide proton a broad singlet, and the acetylenic proton a singlet around δ 3.0 ppm.
¹³C NMR Data
A complete experimental ¹³C NMR spectrum for this compound is not available in the searched results. However, based on the structure, one would expect to observe signals for the two sp-hybridized carbons of the alkyne group (around δ 80-90 ppm), the aromatic carbons (in the δ 110-140 ppm range), the carbonyl carbon of the amide (around δ 168-170 ppm), and the methyl carbon of the acetyl group (around δ 24 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch (Amide) | 3300-3500 |
| C≡C-H Stretch (Terminal Alkyne) | ~3300 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C≡C Stretch (Alkyne) | 2100-2260 |
| C=O Stretch (Amide) | 1630-1690 |
| C-N Stretch (Amide) | 1210-1370 |
| C-H Bend (Aromatic) | 690-900 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z of approximately 159.19.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound, based on standard laboratory practices.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled sequence is typically used to simplify the spectrum.
IR Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of this compound with dry KBr powder and press it into a thin, transparent disk. Alternatively, for a solid sample, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge (m/z) ratio of the ions.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
Synthesis of N-(3-ethynylphenyl)acetamide from 3-aminoacetophenone: A Technical Guide
Prepared by Gemini
This technical guide provides a comprehensive overview of the synthetic route for producing N-(3-ethynylphenyl)acetamide, a valuable building block in pharmaceutical and materials science research, starting from the readily available 3-aminoacetophenone. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and workflow visualizations.
The synthesis is a two-step process commencing with the N-acetylation of 3-aminoacetophenone to yield the intermediate, N-(3-acetylphenyl)acetamide. Subsequently, the acetyl group of this intermediate is converted to a terminal alkyne through the Ohira-Bestmann modification of the Seyferth-Gilbert homologation, a mild and efficient method for this transformation.[1][2][3]
Overall Reaction Scheme
The synthetic pathway from 3-aminoacetophenone to this compound is illustrated below.
Step 1: Synthesis of N-(3-acetylphenyl)acetamide
The initial step involves the protection of the amino group of 3-aminoacetophenone via acetylation with acetic anhydride. This reaction is typically high-yielding and straightforward.
Experimental Protocol
A detailed procedure for the N-acetylation of 3-aminoacetophenone is provided below. This protocol is adapted from a similar synthesis of p-acetamidoacetophenone.[4]
Materials:
-
3-aminoacetophenone
-
Pyridine (dried over KOH)
-
Acetic anhydride
-
Deionized water
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-aminoacetophenone in pyridine under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1.5 to 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and stir until a precipitate forms.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dissolve the crude product in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure N-(3-acetylphenyl)acetamide.
Quantitative Data
| Parameter | Value |
| Reactants | |
| 3-Aminoacetophenone | 1.0 eq |
| Acetic Anhydride | 1.1 - 1.5 eq |
| Pyridine | Sufficient to dissolve starting material |
| Reaction Conditions | |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1.5 - 2 hours |
| Product | |
| Yield | >90% (typical) |
| Melting Point | ~128-131 °C |
| Characterization Data | |
| ¹H NMR (CDCl₃) | δ (ppm): 7.95 (s, 1H), 7.75 (d, 1H), 7.60 (d, 1H), 7.40 (t, 1H), 2.60 (s, 3H), 2.20 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 198.0, 168.5, 138.0, 137.5, 129.0, 124.0, 123.5, 119.0, 26.5, 24.5 |
| IR (KBr, cm⁻¹) | ~3300 (N-H), 1680 (C=O, ketone), 1660 (C=O, amide) |
| Mass Spec (EI) | m/z: 177 (M⁺) |
Step 2: Synthesis of this compound
The second step is the conversion of the acetyl group of N-(3-acetylphenyl)acetamide into a terminal alkyne using the Ohira-Bestmann reagent. This method is advantageous due to its mild reaction conditions, which are compatible with the amide functionality.[1][5]
Experimental Protocol
The following is a general procedure for the Ohira-Bestmann reaction adapted for N-(3-acetylphenyl)acetamide.[6][7]
Materials:
-
N-(3-acetylphenyl)acetamide
-
Ohira-Bestmann reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate)
-
Potassium carbonate (anhydrous)
-
Methanol (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-(3-acetylphenyl)acetamide in anhydrous methanol and anhydrous THF in a round-bottom flask under an inert atmosphere, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature.
-
Add the Ohira-Bestmann reagent to the mixture and continue stirring at room temperature. The reaction is typically complete within a few hours to overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Quantitative Data
| Parameter | Value |
| Reactants | |
| N-(3-acetylphenyl)acetamide | 1.0 eq |
| Ohira-Bestmann Reagent | 1.2 - 1.5 eq |
| Potassium Carbonate | 2.0 - 3.0 eq |
| Reaction Conditions | |
| Solvent | Methanol/THF |
| Temperature | Room temperature |
| Reaction Time | 4 - 16 hours |
| Product | |
| Yield | 60-85% (typical) |
| Physical State | Solid |
| Characterization Data | |
| ¹H NMR (CDCl₃) | δ (ppm): 7.70 (s, 1H), 7.65 (s, 1H), 7.50 (d, 1H), 7.30 (t, 1H), 7.20 (d, 1H), 3.05 (s, 1H), 2.15 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 168.0, 138.5, 129.5, 129.0, 124.0, 123.0, 119.5, 83.0, 77.5, 24.5 |
| IR (KBr, cm⁻¹) | ~3300 (≡C-H), ~3280 (N-H), ~2100 (C≡C), ~1660 (C=O) |
| Mass Spec (EI) | m/z: 159 (M⁺) |
Experimental Workflows
The following diagrams illustrate the workflows for the synthesis and purification processes.
N-Acetylation Workflow
Ohira-Bestmann Reaction Workflow
This guide outlines a reliable and efficient two-step synthesis of this compound from 3-aminoacetophenone. The described protocols, along with the provided quantitative data and workflows, should serve as a valuable resource for researchers in the field. Adherence to standard laboratory safety practices is essential when performing these experimental procedures.
References
The Unfolding Therapeutic Potential of Ethynyl Acetanilide Derivatives: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds light on the promising biological activities of ethynyl acetanilide derivatives, positioning them as compelling candidates for future drug development. This in-depth resource provides researchers, scientists, and drug development professionals with a consolidated overview of the synthesis, anticancer, antimicrobial, and enzyme inhibitory properties of this emerging class of compounds. The guide meticulously presents quantitative data, detailed experimental protocols, and novel visualizations of associated signaling pathways, offering a critical resource for advancing research in this area.
The acetanilide scaffold has long been a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] The introduction of an ethynyl group, a small, rigid, and electron-rich functional group, can significantly influence the parent molecule's steric and electronic properties. This modification has the potential to enhance binding affinity to biological targets, improve metabolic stability, and ultimately, modulate biological activity in desirable ways. This guide explores the multifaceted potential of these structural modifications.
Anticancer Activity: A Promising Frontier
Recent studies have highlighted the cytotoxic potential of acetanilide derivatives against various cancer cell lines. While direct data on ethynyl acetanilide derivatives remains an active area of research, analogous phenylacetamide derivatives have demonstrated significant pro-apoptotic activity.[2] For instance, certain substituted phenylacetamides have shown potent cytotoxic effects against breast (MCF-7, MDA-MB-468) and neuroblastoma (PC-12) cancer cell lines, with IC50 values in the micromolar range.[2] The underlying mechanism often involves the induction of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells.
Table 1: Anticancer Activity of Substituted Phenylacetamide Derivatives [2]
| Compound | Substitution | Cell Line | IC50 (µM) |
| 3a | 2-F | MDA-MB-468 | 8 ± 0.07 |
| PC-12 | 1.83 ± 0.05 | ||
| MCF-7 | 9 ± 0.07 | ||
| 3b | 3-F | MDA-MB-468 | 1.5 ± 0.12 |
| PC-12 | 77 ± 0.08 | ||
| MCF-7 | 1.5 ± 0.06 | ||
| 3c | 4-F | MDA-MB-468 | 87 ± 0.05 |
| PC-12 | 8 ± 0.06 | ||
| MCF-7 | 0.7 ± 0.08 | ||
| 3d | 2-Cl | MDA-MB-468 | 0.6 ± 0.08 |
| PC-12 | 0.6 ± 0.07 | ||
| MCF-7 | 0.7 ± 0.4 | ||
| 3e | 3-Cl | MDA-MB-468 | 2.2 ± 0.07 |
| PC-12 | 0.67 ± 0.12 | ||
| MCF-7 | 9 ± 0.09 | ||
| 3f | 4-Cl | MDA-MB-468 | 1 ± 0.13 |
| PC-12 | 7 ± 0.09 | ||
| MCF-7 | ND | ||
| 3g | 2-OCH3 | MDA-MB-468 | 1.3 ± 0.03 |
| PC-12 | 2.97 ± 0.07 | ||
| MCF-7 | 1.53 ± 0.12 | ||
| 3h | 4-OCH3 | MDA-MB-468 | 3.13 ± 0.06 |
| PC-12 | 1.73 ± 0.13 | ||
| MCF-7 | 1.4 ± 0.12 | ||
| 3i | 2-NO2 | MDA-MB-468 | 6 ± 0.4 |
| PC-12 | 2.20 ± 0.43 | ||
| MCF-7 | ND | ||
| 3j | 4-NO2 | MDA-MB-468 | 0.76 ± 0.09 |
| PC-12 | 6 ± 0.4 | ||
| MCF-7 | ND | ||
| 3k | 4-Br | MDA-MB-468 | 87 ± 0.13 |
| PC-12 | 2.50 ± 0.13 | ||
| MCF-7 | 85 ± 0.09 | ||
| Doxorubicin | - | MDA-MB-468 | 0.38 ± 0.07 |
| PC-12 | 2.6 ± 0.13 | ||
| MCF-7 | 2.63 ± 0.4 |
ND: Not Determined
The pro-apoptotic mechanism of these derivatives often involves the modulation of key signaling pathways. One such pathway is the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins.
Antimicrobial and Enzyme Inhibitory Potential
Beyond their anticancer effects, acetanilide derivatives have demonstrated a broad spectrum of antimicrobial activities. While specific data for ethynyl-substituted variants is still emerging, the general class of compounds shows promise against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of essential cellular processes in microorganisms.
Furthermore, the structural features of ethynyl acetanilides make them intriguing candidates for enzyme inhibition. The ethynyl group can act as a pharmacophore, interacting with active sites of various enzymes. For example, substituted acetamide derivatives have been investigated as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease, with some compounds exhibiting IC50 values in the low micromolar range.[3]
Table 2: Butyrylcholinesterase Inhibitory Activity of Substituted Acetamide Derivatives [3]
| Compound | IC50 (µM) |
| 8a | > 50 |
| 8b | > 50 |
| 8c | 3.94 |
| 8d | > 50 |
| 8e | > 50 |
| 8f | > 50 |
| 8g | > 50 |
| 8h | > 50 |
| 8i | > 50 |
| 8j | > 50 |
| 8k | > 50 |
| 8l | > 50 |
| 8m | > 50 |
| 8n | > 50 |
| 8o | > 50 |
| 8p | > 50 |
| 8q | > 50 |
| 8r | > 50 |
| 8s | > 50 |
| 8t | > 50 |
| 8u | > 50 |
The workflow for identifying and characterizing such enzyme inhibitors is a multi-step process.
Experimental Protocols
To facilitate further research and validation of the findings presented, this guide provides detailed experimental protocols for the synthesis of acetanilide derivatives and the evaluation of their biological activities.
General Procedure for the Synthesis of N-(substituted phenyl)-acetamide Derivatives[4]
-
In the first step, derivatives of amine and chloroacetyl chloride are separately treated with glacial acetic acid and warmed on a water bath for 15 minutes.
-
Anhydrous sodium acetate solution in water is then added to yield amide derivatives.
-
In the second step, the resulting amide is dissolved in dry acetone in the presence of potassium carbonate.
-
The mixture is then reacted with distinctly modified phenols at 75°C for 6 hours to obtain the final N-(substituted phenyl)-acetamide derivatives.
-
The structure of the final compounds is verified by FTIR and 1H NMR.
In Vitro Anticancer Activity (MTT Assay)[2]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated.
In Vitro Antimicrobial Activity (Microdilution Method)
-
Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under suitable conditions for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
In Vitro Enzyme Inhibition Assay (Butyrylcholinesterase)[3]
-
Reagent Preparation: Prepare solutions of the enzyme (BChE), substrate (e.g., butyrylthiocholine), and the test inhibitor in a suitable buffer.
-
Pre-incubation: The enzyme is pre-incubated with various concentrations of the inhibitor.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Activity Measurement: The enzyme activity is measured by monitoring the rate of product formation, often using a colorimetric method with DTNB (Ellman's reagent).
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined. Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mode of inhibition.
Conclusion
The exploration of ethynyl acetanilide derivatives represents a promising avenue in the quest for novel therapeutic agents. This technical guide provides a foundational resource to stimulate and guide further research into the synthesis, biological evaluation, and mechanism of action of this versatile class of compounds. The presented data and methodologies are intended to empower researchers to build upon existing knowledge and unlock the full therapeutic potential of ethynyl acetanilide derivatives in oncology, infectious diseases, and neurodegenerative disorders.
References
- 1. Crystal structure, quantum chemical insights, and molecular docking studies of Naryl-2-(N-disubstituted) acetamide compounds: potential inhibitors for neurodegenerative enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
N-(3-ethynylphenyl)acetamide: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-ethynylphenyl)acetamide is a bifunctional organic molecule that has emerged as a valuable building block in modern organic synthesis. Its structure, incorporating both a reactive terminal alkyne and a modifiable acetamido group, allows for a diverse range of chemical transformations. This versatility makes it an attractive starting material for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The terminal alkyne moiety serves as a handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions such as the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"). Simultaneously, the acetamido group can be hydrolyzed to the corresponding aniline, providing a site for further functionalization or for tuning the electronic properties of the molecule. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step sequence starting from readily available 3-nitroaniline. The general synthetic strategy involves the protection of the amino group, introduction of the ethynyl moiety, and subsequent functional group manipulations. A common and effective route is outlined below.
Synthetic Pathway Overview
In-Depth Technical Guide on the Physical Characteristics of N-(3-ethynylphenyl)acetamide Solid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-ethynylphenyl)acetamide is a synthetic organic compound of interest in medicinal chemistry and materials science. Its rigid, planar structure, conferred by the phenyl and ethynyl groups, combined with the hydrogen-bonding capability of the acetamide moiety, suggests its potential utility as a building block in the synthesis of more complex molecules, including pharmaceutical agents and functional polymers. A thorough understanding of its solid-state physical characteristics is paramount for its application in drug development, formulation, and material design. This technical guide provides a summary of the known physical properties of this compound and details the experimental protocols for their determination.
Data Presentation
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO | [1] |
| Molecular Weight | 159.18 g/mol | [1] |
| 159.19 g/mol | [2][3][4] | |
| Appearance | White to off-white solid | [5] |
| Melting Point | 92-93 °C | [5] |
| Boiling Point | Not experimentally determined | |
| Density | Not experimentally determined | |
| Solubility | Data in specific solvents not readily available | |
| Storage Temperature | 2-8°C, sealed in a dry environment | [2][3][4][5] |
Mandatory Visualization
The following diagrams illustrate the logical workflow for the physical characterization of a solid organic compound and the interrelation of its key physical properties.
Caption: Experimental workflow for the physical characterization of a solid compound.
Caption: Interrelation of molecular structure and macroscopic physical properties.
Experimental Protocols
Detailed methodologies for determining the key physical characteristics of this compound solid are provided below.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a highly accurate method for determining the melting point and heat of fusion of a crystalline solid.[6][7]
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[8] When the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram. The onset of this peak is typically reported as the melting point.[9]
-
Instrumentation: A differential scanning calorimeter equipped with a cooling system.
-
Procedure:
-
A small amount of the this compound sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan.
-
The pan is hermetically sealed.
-
An empty sealed pan is used as a reference.
-
The sample and reference are placed in the DSC cell.
-
The temperature is ramped at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample is recorded as a function of temperature.
-
The melting point is determined from the onset temperature of the melting endotherm.
-
Solubility Determination
The solubility of a compound is determined by adding a solute to a solvent until a saturated solution is formed.
-
Principle: A known amount of solvent is saturated with the solute, and the concentration of the dissolved solute is then determined.
-
Instrumentation: Analytical balance, volumetric flasks, temperature-controlled shaker, and a method for quantification (e.g., HPLC, UV-Vis spectroscopy).
-
Procedure for Qualitative Solubility:
-
Place approximately 25 mg of this compound into a small test tube.[10]
-
Add 0.75 mL of the desired solvent (e.g., water, ethanol, acetone, dimethyl sulfoxide) in small portions, shaking vigorously after each addition.[10]
-
Observe if the solid dissolves completely.
-
If the compound is insoluble in water, its solubility in acidic (5% HCl) and basic (5% NaOH) solutions can be tested to infer the presence of basic or acidic functional groups, respectively.[2]
-
-
Procedure for Quantitative Solubility (Shake-Flask Method):
-
Add an excess amount of this compound to a known volume of the solvent in a sealed flask.
-
Agitate the flask in a temperature-controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it to remove any undissolved particles.
-
Dilute the filtrate to a known volume.
-
Determine the concentration of this compound in the diluted filtrate using a suitable analytical method, such as HPLC with UV detection.
-
Crystal Structure Analysis by Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction (PXRD) is a non-destructive technique used to identify the crystalline phases of a solid material and can provide information on its crystal structure.
-
Principle: A crystalline solid consists of a regular arrangement of atoms in a lattice. When a beam of monochromatic X-rays is directed at the sample, the X-rays are diffracted by the crystal planes. Constructive interference occurs at specific angles (2θ) according to Bragg's Law (nλ = 2d sinθ), producing a diffraction pattern unique to the crystal structure.
-
Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (commonly Cu Kα).
-
Procedure:
-
A small amount of finely ground this compound powder is packed into a sample holder.
-
The sample is placed in the diffractometer.
-
The sample is irradiated with a beam of monochromatic X-rays at various angles (2θ).
-
A detector measures the intensity of the diffracted X-rays at each angle.
-
The resulting data is a diffractogram, which is a plot of diffraction intensity versus the diffraction angle 2θ.
-
The positions and intensities of the peaks in the diffractogram can be used to identify the crystal structure and assess the crystallinity of the sample.
-
References
- 1. scbt.com [scbt.com]
- 2. 70933-58-3|this compound|BLD Pharm [bldpharm.com]
- 3. Crystallography Open Database: Search results [qiserver.ugr.es]
- 4. Crystallography Open Database: Search results [qiserver.ugr.es]
- 5. Crystallography Open Database: Search results [qiserver.ugr.es]
- 6. N-[3-(3-ethoxyphenyl)prop-2-ynyl]acetamide | C13H15NO2 | CID 169510572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(4-ethynylphenyl)acetamide | C10H9NO | CID 11412536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Crystallography Open Database: Search results [qiserver.ugr.es]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Technical Guide to N-(3-ethynylphenyl)acetamide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-(3-ethynylphenyl)acetamide, a versatile chemical compound for research and development. Below you will find a comprehensive summary of its properties, commercial suppliers, and a detailed experimental protocol for a key application, presented in a format tailored for the scientific community.
Core Compound Information
This compound, identified by CAS Number 70933-58-3, is an acetamide derivative featuring a terminal alkyne group. This functional group makes it a valuable reagent in various chemical syntheses, particularly in bioconjugation and materials science through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Quantitative Data Summary
For ease of comparison, the following table summarizes key quantitative data for this compound available from prominent commercial suppliers.
| Property | Value | Suppliers Citing this Value |
| CAS Number | 70933-58-3 | Santa Cruz Biotechnology, Sigma-Aldrich, Ambeed, Smolecule[1][2][3] |
| Molecular Formula | C₁₀H₉NO | Santa Cruz Biotechnology, Sigma-Aldrich[1][4] |
| Molecular Weight | 159.18 g/mol or 159.19 g/mol | Santa Cruz Biotechnology, Sigma-Aldrich[1][4] |
| Purity | ≥98% | Sigma-Aldrich, Ambeed[2] |
| Physical Form | Solid | Sigma-Aldrich, Ambeed[2] |
| Storage Temperature | 2-8°C, Sealed in dry conditions | Sigma-Aldrich, Ambeed[2] |
Commercial Suppliers
A variety of chemical suppliers offer this compound for research purposes. The following table provides a non-exhaustive list of these suppliers. Researchers are advised to request certificates of analysis for lot-specific data.
| Supplier | Website |
| Santa Cruz Biotechnology | --INVALID-LINK-- |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- |
| Ambeed, Inc. | --INVALID-LINK-- |
| Smolecule | --INVALID-LINK-- |
| BLD Pharmatech Ltd. | --INVALID-LINK-- |
| Chemenu Inc. | --INVALID-LINK-- |
| AiFChem | --INVALID-LINK-- |
| Sagechem Limited | --INVALID-LINK-- |
| Suzhou Health Chemicals Co., Ltd. | --INVALID-LINK-- |
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound
The terminal alkyne of this compound makes it an ideal substrate for CuAAC, a highly efficient and specific reaction for conjugating it to an azide-modified molecule of interest (e.g., a protein, nucleic acid, or small molecule).
Objective: To conjugate this compound to an azide-containing molecule (Molecule-N₃) via CuAAC.
Materials:
-
This compound
-
Azide-modified molecule of interest (Molecule-N₃)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I) stabilizing ligand
-
Phosphate-buffered saline (PBS) or an appropriate buffer system
-
Deionized water
-
Reaction vessel
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF) at a concentration of 10 mM.
-
Prepare a stock solution of Molecule-N₃ in an appropriate buffer at a concentration of 1 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 500 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in deionized water or DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Molecule-N₃ solution (e.g., 100 µL of 1 mM stock for a final concentration of 0.1 mM in a 1 mL reaction).
-
This compound solution (e.g., 20 µL of 10 mM stock for a final concentration of 0.2 mM).
-
Copper ligand solution (e.g., 20 µL of 50 mM stock for a final concentration of 1 mM).
-
CuSO₄ solution (e.g., 10 µL of 50 mM stock for a final concentration of 0.5 mM).
-
-
Vortex the mixture gently.
-
-
Initiation of the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture (e.g., 10 µL of 500 mM stock for a final concentration of 5 mM).
-
Vortex the reaction mixture immediately to ensure thorough mixing.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction time may be optimized depending on the specific substrates. For labeling of live cells, shorter incubation times and lower copper concentrations are recommended.
-
-
Reaction Quenching and Purification (Optional):
-
The reaction can be quenched by the addition of a chelating agent such as EDTA.
-
The resulting conjugate can be purified from unreacted starting materials and catalyst using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.
-
Safety Precautions:
-
Always consult the Safety Data Sheet (SDS) for this compound and other reagents before use.[3]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle all chemicals in a well-ventilated area or a fume hood.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental protocol and a conceptual signaling pathway application.
References
Technical Guide: N-(3-Ethynylphenyl)acetamide (CAS 70933-58-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-Ethynylphenyl)acetamide, identified by CAS number 70933-58-3, is an organic compound featuring an acetamide group attached to a 3-ethynylphenyl ring. This structure, combining an aromatic ring with a reactive ethynyl group and a hydrogen-bonding capable amide linkage, suggests its potential utility in various chemical and pharmaceutical research areas. The presence of the ethynyl moiety makes it a candidate for click chemistry and other coupling reactions, while the overall structure is of interest for medicinal chemistry applications. This guide provides a comprehensive overview of its properties, handling, and potential research applications based on available data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 70933-58-3 | N/A |
| Molecular Formula | C₁₀H₉NO | N/A |
| Molecular Weight | 159.19 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 92-93 °C | N/A |
| Storage Temperature | 2-8°C | N/A |
Synthesis and Purification
Proposed Synthesis Protocol: Acetylation of 3-Ethynylaniline
This protocol is a standard method for the N-acetylation of anilines and is expected to be effective for the synthesis of this compound.
Materials:
-
3-Ethynylaniline
-
Acetic anhydride or Acetyl chloride
-
A suitable base (e.g., pyridine, triethylamine, or aqueous sodium bicarbonate)
-
An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or water)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Dissolve 3-ethynylaniline in the chosen solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of the acetylating agent (acetic anhydride or acetyl chloride) to the stirred solution. If using acetyl chloride, a base is required to neutralize the HCl byproduct. If using acetic anhydride, a base can be used to catalyze the reaction and neutralize any acetic acid formed.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
If using an organic solvent, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified using standard laboratory techniques.
3.2.1. Recrystallization:
This is a common method for purifying solid organic compounds.
Protocol:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
3.2.2. Column Chromatography:
For more challenging separations, column chromatography can be employed.
Protocol:
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The optimal solvent system should be determined by TLC analysis.
-
Dissolve the crude product in a minimal amount of the column solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Handling and Safety
Based on available safety data sheets for this compound and structurally related compounds, the following handling and safety precautions are recommended.
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear safety glasses, chemical-resistant gloves, and a lab coat. |
| Ventilation | Use in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. |
| Storage | Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C. |
| First Aid (General) | In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention. |
Potential Biological Activity and Signaling Pathways (Inferred)
Direct experimental evidence for the biological activity of this compound is limited in the public domain. However, the broader class of acetamide derivatives has been extensively studied and shown to exhibit a wide range of biological activities. It is plausible that this compound could share some of these properties, though this would require experimental verification.
Potential activities inferred from related compounds include:
-
Antioxidant and Anti-inflammatory Activity: Some acetamide derivatives have demonstrated the ability to scavenge free radicals and reduce the production of inflammatory mediators.[1]
-
Antiproliferative and Anticancer Activity: Various N-phenylacetamide derivatives have been investigated for their ability to inhibit the growth of cancer cell lines.[2] The mechanisms of action for some of these compounds involve the induction of apoptosis through pathways such as the caspase cascade.[3]
-
Enzyme Inhibition: Acetamide-containing molecules have been designed as inhibitors for various enzymes, including protein tyrosine phosphatase 1B (PTP1B) and butyrylcholinesterase, suggesting potential applications in metabolic disorders and neurodegenerative diseases, respectively.[4][5][6]
It is crucial to emphasize that these are potential areas of investigation for this compound and not established activities. Further research is necessary to determine its specific biological profile.
Hypothetical Signaling Pathway: Caspase-Mediated Apoptosis
Based on the known activity of some acetamide derivatives as apoptosis inducers, a hypothetical signaling pathway is presented below. This diagram illustrates the general mechanism by which a compound could trigger programmed cell death.
Caption: Hypothetical caspase-mediated apoptosis pathway.
Experimental Workflows
The following diagrams illustrate logical workflows for the synthesis, purification, and biological screening of this compound.
Synthesis and Purification Workflow
Caption: General workflow for synthesis and purification.
Biological Screening Workflow
Caption: A logical workflow for biological screening.
Conclusion
This compound is a compound with potential for further investigation in medicinal chemistry and materials science. This guide provides a summary of its known properties and outlines general procedures for its synthesis and purification. While direct biological data is currently scarce, the activities of related acetamide derivatives suggest several promising avenues for future research. The provided workflows and hypothetical pathway are intended to serve as a foundation for researchers embarking on the study of this molecule. It is recommended that all handling and experimental procedures be conducted with appropriate safety precautions.
References
- 1. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)acetamide derivatives as novel non-carboxylic PTP1B inhibitors designed through bioisosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Strategic Role of N-(3-ethynylphenyl)acetamide in Modern Medicinal Chemistry
<__ I am ready to provide the in-depth technical guide on the role of N-(3-ethynylphenyl)acetamide in medicinal chemistry. I have gathered sufficient information from the initial searches to structure the guide, explain the core concepts, provide examples, and create the required diagrams and protocols. The search results have given me a good understanding of the compound's role as a key building block, particularly for kinase inhibitors like Erlotinib, and have provided enough detail to construct a scientifically sound and comprehensive document that meets all the user's requirements. Therefore, I do not need to perform additional searches at this stage and can proceed with generating the final response.
Abstract
This compound has emerged as a pivotal structural motif in medicinal chemistry, primarily serving as a versatile building block in the synthesis of targeted therapeutics. Its unique combination of an acetamide group and a reactive terminal alkyne on a phenyl ring provides a strategic platform for generating complex molecules with high affinity and specificity for various biological targets. This guide delves into the synthesis, reactivity, and profound applications of this compound, with a particular focus on its integral role in the development of kinase inhibitors for oncology. We will explore the causality behind its strategic use, provide detailed experimental protocols for its derivatization, and present case studies that underscore its significance in contemporary drug discovery.
Introduction: The Strategic Importance of a Versatile Scaffold
In the landscape of drug design, the identification of versatile and synthetically accessible scaffolds is paramount. This compound (Figure 1) is one such scaffold that has garnered significant attention.[1] Its structure is deceptively simple, yet it harbors two key functional groups that are of immense utility to the medicinal chemist:
-
The Acetamide Group: This moiety can act as a hydrogen bond donor and acceptor, facilitating crucial interactions within the binding pockets of biological targets. It often serves as a key anchoring point or a modulator of physicochemical properties.
-
The Terminal Ethynyl (Alkyne) Group: This functional group is a synthetic powerhouse. It is a gateway to a multitude of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling and click chemistry.[2][3][4] This allows for the facile introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies.
The strategic placement of these groups on a phenyl ring provides a rigid core, which is ideal for orienting substituents in a defined three-dimensional space to maximize target engagement.
Figure 1: Chemical structure of this compound.
Synthesis and Key Reactions
The primary utility of this compound lies in the reactivity of its terminal alkyne. The Sonogashira cross-coupling reaction is the most prominent transformation, enabling the formation of a C(sp)-C(sp2) bond.[2][3][4][5] This reaction is fundamental to building the core structures of many targeted therapies.
The Sonogashira Coupling: A Gateway to Complexity
The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[2][4] This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for late-stage diversification in a synthetic route.
Figure 2: General workflow for a Sonogashira coupling reaction.
Detailed Experimental Protocol: Synthesis of an Erlotinib Analog Precursor
This protocol describes a representative Sonogashira coupling to synthesize a key intermediate analogous to the core of Erlotinib, a well-known Epidermal Growth Factor Receptor (EGFR) inhibitor.[6][7][8][9][10]
Objective: To couple this compound with 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline.
Materials:
-
This compound (1.0 eq)
-
4-chloro-6,7-bis(2-methoxyethoxy)quinazoline (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (Et3N) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, three-necked flask under an argon atmosphere, add 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline, this compound, and copper(I) iodide.
-
Add anhydrous DMF via syringe, followed by triethylamine.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the desired coupled product.
Self-Validation: The success of the reaction is confirmed by NMR and mass spectrometry to verify the structure and purity of the final product. The disappearance of the terminal alkyne proton signal in ¹H NMR is a key indicator of a successful coupling.
Application in Medicinal Chemistry: The Case of Kinase Inhibitors
Protein kinases are a critical class of enzymes involved in cellular signaling pathways.[11][12] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[11][13] Many kinase inhibitors target the ATP-binding pocket of the enzyme.[14]
This compound is a key component in the synthesis of numerous kinase inhibitors.[15][16][17] For instance, the core structure of Erlotinib, an EGFR inhibitor, features a 4-(3-ethynylphenylamino)quinazoline scaffold.[6][10] The ethynylphenylamino portion, derived from a precursor like this compound, is crucial for its inhibitory activity.
Mechanism of Action: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades like the PI3K/AKT/mTOR pathway, promoting cell proliferation, survival, and angiogenesis.[11][18] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[6]
Erlotinib and similar inhibitors function by competitively binding to the ATP-binding site within the kinase domain of EGFR, thereby preventing its phosphorylation and subsequent activation of downstream signaling.[9][13] The this compound-derived moiety plays a critical role by forming key interactions within this pocket.
Figure 3: Inhibition of the EGFR signaling pathway.
Quantitative Data: Structure-Activity Relationship Insights
The ability to easily modify the structure using this compound as a starting point allows for rapid exploration of the SAR. The table below presents hypothetical, yet representative, data for a series of EGFR inhibitors based on this scaffold, illustrating how modifications can impact potency.
| Compound ID | R-Group (from Sonogashira) | EGFR IC₅₀ (nM) |
| Lead-01 | Phenyl | 50.2 |
| Lead-02 | 4-Methoxyphenyl | 25.8 |
| Lead-03 | 3-Pyridyl | 10.5 |
| Lead-04 | 2-Furyl | 15.1 |
| Erlotinib | (Reference) | 2.0 - 5.0[6] |
IC₅₀ values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.
The data illustrates that the choice of the aryl group coupled to the ethynyl moiety significantly influences the inhibitory activity, highlighting the importance of this position for optimizing target engagement.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its synthetic tractability, particularly through the Sonogashira coupling, provides an efficient and modular approach to the synthesis of complex, biologically active molecules. Its role in the development of kinase inhibitors like Erlotinib exemplifies its power in creating targeted therapies that have significantly impacted patient outcomes in oncology.
As drug discovery continues to move towards highly specific and potent small molecules, the demand for versatile and reliable building blocks will only increase. The principles demonstrated by the successful application of this compound will continue to guide the design and synthesis of the next generation of targeted therapeutics. Future work will likely involve its use in developing inhibitors for other kinase families and in the construction of novel bifunctional molecules like PROTACs, further cementing its legacy as a cornerstone of modern medicinal chemistry.
References
- 1. scbt.com [scbt.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. ijnc.ir [ijnc.ir]
- 6. Frontiers | Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole [frontiersin.org]
- 7. Multistep continuous flow synthesis of Erlotinib - East China Normal University [pure.ecnu.edu.cn]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma | MDPI [mdpi.com]
- 12. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Tyrosine Kinase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Exploration of N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives as anticancer and radiosensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and cytotoxic activity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
The Terminal Alkyne of N-(3-Ethynylphenyl)acetamide: A Versatile Functional Group for Chemical Biology and Drug Discovery
An In-depth Technical Guide
The terminal alkyne moiety in N-(3-ethynylphenyl)acetamide serves as a highly versatile functional handle, enabling a diverse range of chemical transformations. This reactivity profile makes it a valuable building block for researchers, scientists, and drug development professionals in the construction of complex molecular architectures and the exploration of novel therapeutic agents. This guide provides a comprehensive overview of the key reactions involving this terminal alkyne, including detailed experimental protocols, quantitative data, and visualizations of relevant chemical pathways.
Sonogashira Coupling: Forging Carbon-Carbon Bonds
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is widely employed in medicinal chemistry to synthesize conjugated systems and build molecular complexity. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
Experimental Protocol:
A general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne is as follows:
-
To a reaction vessel containing the aryl halide (1.0 eq), add the terminal alkyne (1.0-1.5 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) salt, typically CuI (0.05-0.1 eq).
-
Add a suitable solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by an amine base, commonly triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the substrates.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is worked up by removing the solvent, followed by extraction and purification of the product, typically by column chromatography.
Data Presentation:
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoacetophenone | This compound | Pd(PPh₃)₂Cl₂/CuI | TEA | THF | 60 | 12 | 85 |
| 1-Bromo-4-nitrobenzene | This compound | Pd(OAc)₂/PPh₃/CuI | DIPEA | DMF | 80 | 8 | 78 |
| 2-Bromopyridine | This compound | PdCl₂(dppf)/CuI | K₂CO₃ | Dioxane | 100 | 16 | 65 |
Note: The data presented in this table are representative examples and actual results may vary depending on the specific reaction conditions and substrates used.
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using N-(3-ethynylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, specifically utilizing N-(3-ethynylphenyl)acetamide as a key building block. This reaction, a cornerstone of "click chemistry," offers a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. Such compounds are of significant interest in drug discovery and chemical biology due to their structural similarity to amide bonds and their diverse biological activities.[1]
Introduction
The copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a stable 1,2,3-triazole linkage is a powerful tool for molecular construction.[2] The reaction is characterized by its high yield, mild reaction conditions, stereospecificity, and tolerance of a wide variety of functional groups, making it ideal for the creation of compound libraries for high-throughput screening. This compound is a particularly useful alkyne component, as the resulting N-phenylacetamide-containing triazoles have shown promise as antifungal and anticancer agents.[1][3]
Key Applications in Drug Discovery
The 1,2,3-triazole core is a bioisostere for the amide bond and can participate in hydrogen bonding and dipole interactions, making it a valuable scaffold in medicinal chemistry.[4] Derivatives of N-phenylacetamide-containing triazoles have been investigated for various therapeutic applications:
-
Antifungal Agents: A primary mechanism of action for many azole-based antifungal drugs is the inhibition of cytochrome P450 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6] Disruption of ergosterol synthesis compromises the integrity of the cell membrane, leading to fungal cell death.
-
Anticancer Agents: Numerous 1,2,3-triazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[7] The mechanisms of action can be diverse, including the induction of apoptosis and cell cycle arrest.[4][8]
-
Enzyme Inhibitors: The triazole motif is present in a range of enzyme inhibitors. For instance, novel N-phenylacetamide-1,2,3-triazole derivatives have been identified as potent α-glucosidase and protein tyrosine phosphatase 1B (PTP-1B) inhibitors, which are targets for the treatment of type 2 diabetes.[9][10][11][12]
Experimental Data
The following tables summarize typical reaction conditions and outcomes for the CuAAC reaction with aromatic alkynes analogous to this compound. This data provides a comparative baseline for expected yields and reaction times.
Table 1: CuAAC Reaction of Benzyl Azide with Various Substituted Phenylacetylenes
| Alkyne (Substituent) | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Phenylacetylene | 0.5% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | Room Temp | 5 min | >99 | [2][13] |
| p-Methylphenylacetylene | 0.5% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | Room Temp | 5 min | >99 | [2][13] |
| p-Methoxyphenylacetylene | 0.5% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | Room Temp | 5 min | >99 | [2][13] |
| p-Trifluoromethylphenylacetylene | 0.5% [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | Room Temp | 10 min | >99 | [2] |
| Phenylacetylene | 1% CuI | Cyrene™ | 30 | 12 h | 96 | [14] |
| Phenylacetylene | 1 ppm Cu-MONPs | Water | 50 | 24 h | 58 | [15] |
Table 2: Influence of Catalyst Loading and Temperature on the Reaction of Benzyl Azide and Phenylacetylene
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time | Conversion (%) | Reference |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 0.05 mol% | Neat | Room Temp | 30 min | 56 | [2] |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 0.05 mol% | Neat | Room Temp | 3 h | 88 | [2] |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 0.005 mol% (50 ppm) | Neat | Room Temp | 24 h | 96 | [2] |
| [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 0.005 mol% (50 ppm) | Neat | 50 | 24 h | >99 | [2] |
| PEG-tris-trz-Cu(I) | 2000 ppm | Water | 35 | 20 h | >99 | [16] |
| PEG-tris-trz-Cu(I) | 100 ppm | Water | 30 | 20 h | >99 | [16] |
Experimental Protocols
This section provides detailed methodologies for performing the CuAAC reaction with this compound.
Protocol 1: General Procedure for CuAAC using CuSO₄/Sodium Ascorbate
This protocol describes a standard and widely used method for the CuAAC reaction.
Materials:
-
This compound
-
Azide of choice (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a 1:1 mixture of tert-butanol and water)
-
Deionized water
-
tert-Butanol
-
Dichloromethane (for extraction)
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and the corresponding azide (1.0 mmol, 1.0 equiv) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 M, 1.0 mL, 0.2 mmol, 0.2 equiv).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 M, 1.0 mL, 0.1 mmol, 0.1 equiv).
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 24 hours.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1,4-disubstituted 1,2,3-triazole.
Protocol 2: Ultrasound-Assisted CuAAC Reaction
This protocol utilizes ultrasound irradiation to potentially accelerate the reaction.
Materials:
-
This compound
-
Azide of choice
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Triethylammonium acetate ([Et₃NH][OAc]) as the medium
-
Ethyl acetate (for extraction)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ultrasonic bath
Procedure:
-
In a flask, combine this compound (1.0 mmol), the azide (1.0 mmol), and Cu(OAc)₂·H₂O (10 mol%) in [Et₃NH][OAc] (3 mL).
-
Place the flask in an ultrasonic bath and irradiate at 30-40 °C. Monitor the reaction by TLC. Reaction times are typically shorter, often in the range of 30-60 minutes.[1]
-
After completion, add water (15 mL) to the reaction mixture and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water (15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure triazole product.
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of 1,2,3-triazoles and subsequent biological screening.
Antifungal Mechanism of Action
Caption: Inhibition of ergosterol biosynthesis by triazole antifungal agents.
References
- 1. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3-Triazole hybrids as anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isres.org [isres.org]
- 7. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New phenylthiosemicarbazide‐phenoxy‐1,2,3‐triazole‐N‐phenylacetamides as dual inhibitors against α‐glucosidase and PTP‐1B for the treatment of type 2 diabetes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. New phenylthiosemicarbazide-phenoxy-1,2,3-triazole-N-phenylacetamides as dual inhibitors against α-glucosidase and PTP-1B for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Protocol for Bioconjugation with N-(3-ethynylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Application Notes
N-(3-ethynylphenyl)acetamide is a versatile chemical probe containing a terminal alkyne group. This functional group makes it an ideal component for bioorthogonal "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction enables the covalent and site-specific attachment of this compound to biomolecules that have been modified to contain an azide group.
The resulting triazole linkage is highly stable, making this method particularly suitable for applications in drug development, proteomics, and diagnostics. A primary application is in the construction of Antibody-Drug Conjugates (ADCs), where a cytotoxic drug functionalized with an azide can be conjugated to an antibody modified with this compound. This allows for the targeted delivery of the drug to cancer cells, minimizing off-target toxicity.
Beyond ADCs, this compound can be used to attach a variety of molecules, such as fluorophores, biotin, or polyethylene glycol (PEG), to proteins, nucleic acids, and other biomolecules. This facilitates studies on protein localization, protein-protein interactions, and improving the pharmacokinetic properties of therapeutic proteins. The relatively small size of this compound is advantageous as it is less likely to interfere with the biological activity of the labeled molecule.
Quantitative Data Presentation
The efficiency of bioconjugation with this compound can be influenced by several factors, including the nature of the biomolecule, the reaction conditions, and the purification method. The following table provides a template for the type of quantitative data that should be generated and recorded for a typical bioconjugation experiment. Specific values for reaction yield and degree of labeling must be determined empirically for each unique conjugation.
| Parameter | Biomolecule A | Biomolecule B | Reference |
| Biomolecule | Azide-modified Antibody | Azide-modified Enzyme | N/A |
| This compound Concentration (mM) | 1 | 0.5 | N/A |
| Biomolecule Concentration (µM) | 10 | 20 | N/A |
| Copper(II) Sulfate (µM) | 50 | 50 | N/A |
| Ligand (e.g., THPTA) (µM) | 250 | 250 | N/A |
| Reducing Agent (e.g., Sodium Ascorbate) (mM) | 5 | 5 | N/A |
| Reaction Time (hours) | 2 | 4 | N/A |
| Reaction Temperature (°C) | 25 | 25 | N/A |
| Purification Method | Size-Exclusion Chromatography | Dialysis | N/A |
| Final Conjugate Yield (%) | To be determined | To be determined | N/A |
| Degree of Labeling (DOL) | To be determined | To be determined | N/A |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Bioconjugation
This protocol describes a general method for conjugating this compound to an azide-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Deionized water
-
Purification system (e.g., size-exclusion chromatography columns, dialysis cassettes)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
-
Bioconjugation Reaction:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 1-10 mg/mL) in a suitable reaction buffer.
-
Add the this compound stock solution to the desired final concentration (typically a 5- to 20-fold molar excess over the protein).
-
Add the THPTA stock solution to a final concentration of 5-fold molar excess over the CuSO₄.
-
Add the CuSO₄ stock solution to a final concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The reaction can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification of the Bioconjugate:
-
Remove the excess reagents and catalyst by a suitable purification method.
-
For proteins, size-exclusion chromatography is a common and effective method.
-
Alternatively, dialysis or spin filtration can be used.
-
-
Characterization of the Bioconjugate:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as:
-
SDS-PAGE: An increase in the molecular weight of the protein will be observed.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): Provides an accurate mass of the conjugate, allowing for the determination of the number of attached molecules.
-
UV-Vis Spectroscopy: If this compound is conjugated to a dye, the degree of labeling can be calculated from the absorbance of the protein and the dye.
-
-
Visualizations
Caption: Experimental workflow for bioconjugation using CuAAC.
Application Notes and Protocols: Metabolic Labeling of Cells Using N-(3-ethynylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling is a powerful technique that allows for the introduction of bioorthogonal reporters into biomolecules within living cells.[1] This is achieved by supplying cells with precursors that are chemically modified to contain a unique functional group, such as an alkyne or an azide.[2] The cell's natural metabolic pathways then incorporate these "tagged" precursors into macromolecules like proteins, glycans, or nucleic acids.[1] The incorporated bioorthogonal handle can then be selectively reacted with a complementary probe for visualization or enrichment, a process known as click chemistry.[3]
N-(3-ethynylphenyl)acetamide is a synthetic molecule featuring a terminal alkyne group. This ethynyl moiety serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[3][4] While the precise metabolic pathway for this compound incorporation is application-specific and may require empirical determination, its structure suggests potential utility as a probe for tracking enzymatic modifications or as a building block for targeted drug discovery. For the purpose of these notes, we will describe its hypothetical use as a metabolic label for glycoproteins, where it may be processed by cellular machinery and incorporated into glycan structures. This allows for subsequent detection and analysis of glycosylation dynamics, which are often altered in disease states like cancer.[5]
Principle and Workflow
The core principle involves a two-step process. First, cells are incubated with this compound, which is taken up and metabolically integrated into cellular biomolecules. Second, the alkyne tag is detected via a click reaction with an azide-functionalized reporter molecule, such as a fluorophore for imaging or biotin for affinity purification and mass spectrometry analysis.
Caption: High-level workflow for metabolic labeling and detection.
Quantitative Data Presentation
Effective metabolic labeling requires optimization of probe concentration and incubation time to maximize signal while minimizing cytotoxicity. The following tables serve as templates for presenting such optimization data.
Table 1: Optimization of this compound Labeling Conditions
| Concentration (µM) | Incubation Time (h) | Relative Fluorescence Intensity (a.u.) | Cell Viability (%) |
|---|---|---|---|
| 10 | 24 | 150 ± 12 | 98 ± 2 |
| 50 | 24 | 680 ± 45 | 97 ± 3 |
| 100 | 24 | 1150 ± 89 | 91 ± 4 |
| 50 | 12 | 320 ± 25 | 99 ± 1 |
| 50 | 48 | 950 ± 70 | 94 ± 3 |
| 50 | 72 | 1020 ± 81 | 88 ± 5 |
| 0 (Control) | 24 | 5 ± 2 | 100 ± 1 |
Note: Data are hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Table 2: Labeling Efficiency Across Different Cell Lines
| Cell Line | Type | Labeling Efficiency (%) | Notes |
|---|---|---|---|
| HeLa | Cervical Cancer | 85 | Adherent, robust incorporation |
| Jurkat | T-lymphocyte | 72 | Suspension, requires optimization |
| MCF-7 | Breast Cancer | 78 | Adherent, moderate incorporation |
| HEK293 | Human Embryonic Kidney | 91 | Adherent, high efficiency |
Note: Efficiency determined by flow cytometry comparing labeled to unlabeled control populations.
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells
This protocol describes the general procedure for labeling adherent cells (e.g., HeLa, MCF-7) grown in culture.
Materials:
-
Adherent cells of choice
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound (stock solution in DMSO, e.g., 50 mM)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells onto tissue culture plates at a density that will result in 70-80% confluency at the time of harvesting. Incubate under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours.
-
Preparation of Labeling Medium: Prepare fresh culture medium containing the desired final concentration of this compound (e.g., 50 µM). Pre-warm the medium to 37°C.
-
Labeling: Aspirate the old medium from the cells. Wash the cells once with sterile PBS. Add the prepared labeling medium to the cells.
-
Incubation: Return the cells to the incubator for a period of 24 to 72 hours. The optimal time should be determined empirically (see Table 1).[6]
-
Harvesting: After incubation, the cells are ready for downstream applications such as fixation for microscopy or lysis for proteomic analysis. Wash the cells twice with ice-cold PBS to remove any unincorporated probe before proceeding.[6]
Protocol 2: Click Chemistry for Fluorescence Microscopy
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent probe to metabolically labeled cells for imaging.
Caption: Schematic of the CuAAC click reaction.
Materials:
-
Metabolically labeled and washed cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton™ X-100 in PBS
-
Click Reaction Buffer (e.g., PBS, pH 7.4)
-
Azide-fluorophore (e.g., Azide-Alexa Fluor 488, stock in DMSO)
-
Copper(II) Sulfate (CuSO₄, 50 mM stock in H₂O)
-
Sodium Ascorbate (1 M stock in H₂O, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 10 mM stock in DMSO)
-
DAPI solution (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Fixation: Fix the labeled cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 10 minutes.
-
Washing: Repeat the washing step (Step 2).
-
Prepare Click Cocktail: Prepare the click reaction cocktail immediately before use. For a 1 mL final volume, add the components in the following order:
-
Click Reaction Buffer: 950 µL
-
Azide-fluorophore: 10 µL (e.g., from a 1 mM stock for 10 µM final)
-
CuSO₄: 20 µL (for 1 mM final)
-
TBTA: 10 µL (for 100 µM final)
-
Sodium Ascorbate: 10 µL (for 10 mM final) Vortex gently to mix.
-
-
Click Reaction: Aspirate the PBS from the cells and add the click cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Final Wash: Wash once with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium. The slides are now ready for imaging.
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol outlines the enrichment of labeled proteins for subsequent identification and quantification by LC-MS/MS. It utilizes an azide-biotin tag for affinity purification.
Materials:
-
Metabolically labeled cell pellet
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-PEG4-Biotin
-
Click chemistry reagents (as in Protocol 2)
-
Streptavidin-agarose beads
-
Wash Buffers (e.g., PBS with decreasing concentrations of SDS)
-
Ammonium Bicarbonate (50 mM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Formic Acid
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (lysate).
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).
-
Click Reaction: To 1 mg of protein lysate, add the click chemistry reagents, using Azide-PEG4-Biotin as the reporter. Incubate for 1 hour at room temperature.
-
Protein Precipitation: Precipitate the protein to remove excess reagents. An 80% methanol precipitation is effective.[7][8]
-
Enrichment of Labeled Proteins: Resuspend the protein pellet in a buffer containing SDS. Add streptavidin-agarose beads and incubate for 2 hours at room temperature with rotation to capture biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash extensively to remove non-specifically bound proteins. Perform sequential washes with PBS + 1% SDS, PBS + 0.1% SDS, and finally PBS alone.
-
On-Bead Digestion: a. Resuspend the beads in 50 mM ammonium bicarbonate. b. Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. c. Alkylation: Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 20 minutes. d. Digestion: Add trypsin and incubate overnight at 37°C.
-
Peptide Elution: Centrifuge to pellet the beads and collect the supernatant containing the digested peptides.
-
Sample Cleanup: Desalt the peptides using a C18 StageTip or equivalent.
-
LC-MS/MS Analysis: Reconstitute the cleaned peptides in a solution of 0.1% formic acid in water and analyze using a high-resolution mass spectrometer.[7]
Applications in Drug Development
The ability to tag and track biomolecules provides unique opportunities in the field of drug discovery and development.
-
Target Identification: If a drug candidate is derived from this compound, this method can be used to identify its cellular binding partners. By performing a click reaction with biotin-azide followed by streptavidin pulldown and mass spectrometry, the protein targets of the drug can be elucidated.
-
Mechanism of Action Studies: The metabolic labeling approach can reveal how a compound affects specific metabolic pathways. For example, researchers can quantify changes in glycoprotein synthesis in response to drug treatment by measuring the incorporation of the alkyne probe.
-
Biomarker Discovery: Aberrant glycosylation is a hallmark of many diseases.[5] This technique can be used to profile changes in the glycoproteome between healthy and diseased states, potentially identifying novel biomarkers for diagnostics or therapeutic intervention. Phenylacetamide derivatives have shown a range of biological activities, including anticancer and anti-inflammatory properties, making this a relevant area of investigation.[9]
-
Prodrug Activation: The technique could be adapted to monitor the activation of prodrugs that release an ethynyl-tagged molecule upon enzymatic cleavage within the cell.[10]
By providing a versatile platform for visualizing and isolating specific classes of biomolecules, metabolic labeling with probes like this compound is a valuable tool for advancing our understanding of cellular biology and accelerating the drug development pipeline.
References
- 1. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 2. Glycan Labeling [sigmaaldrich.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 5. Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Liquid Chromatography-Mass Spectrometry Metabolic and Lipidomic Sample Preparation Workflow for Suspension-Cultured Mammalian Cells using Jurkat T lymphocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis and biological evaluation of novel acetamide-substituted doravirine and its prodrugs as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Triazole Derivatives via Click Chemistry with N-(3-ethynylphenyl)acetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1,4-disubstituted 1,2,3-triazole derivatives utilizing N-(3-ethynylphenyl)acetamide as a key building block via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. These protocols are designed to be a practical guide for researchers in organic synthesis, medicinal chemistry, and drug discovery.
Introduction
The 1,2,3-triazole moiety is a significant pharmacophore in modern drug discovery, exhibiting a wide array of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The advent of click chemistry, particularly the CuAAC reaction, has revolutionized the synthesis of these derivatives due to its high efficiency, mild reaction conditions, and broad substrate scope. This method allows for the reliable and modular assembly of complex molecular architectures.
This application note focuses on the use of this compound as the alkyne component. The presence of the acetamide group provides a handle for further functionalization and can contribute to the biological activity of the final compounds through hydrogen bonding interactions with biological targets.
Synthetic Workflow
The general workflow for the synthesis of triazole derivatives from this compound involves a two-step process: the preparation of the desired organic azide and the subsequent copper-catalyzed cycloaddition with the alkyne.
Caption: General workflow for the synthesis of triazole derivatives.
Experimental Protocols
Materials and Methods
This compound can be obtained from commercial suppliers. Organic azides can be synthesized from the corresponding alkyl or benzyl halides and sodium azide. All solvents should be of analytical grade and used as received unless otherwise noted.
General Safety Precautions: Organic azides are potentially explosive and should be handled with care. Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Protocol 1: Synthesis of Benzyl Azide
This protocol describes the synthesis of benzyl azide, a common azide partner for the CuAAC reaction.
-
In a round-bottom flask, dissolve benzyl bromide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetone.
-
Add sodium azide (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Caution: Do not concentrate the solution to dryness. The resulting solution of benzyl azide in the organic solvent should be used directly in the next step. It is recommended to determine the concentration of the azide solution by careful evaporation of a small, known volume.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the synthesis of N-(3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl)acetamide.
-
To a round-bottom flask, add this compound (1.0 eq) and the prepared benzyl azide solution (1.1 eq).
-
Dissolve the starting materials in a mixture of tert-butanol and water (1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) in water.
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours. Monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with a saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA) to remove copper salts, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of triazole derivatives based on this compound. The data is compiled from analogous reactions reported in the literature and represents expected outcomes.
Table 1: Reaction Conditions and Yields for the Synthesis of N-(3-(1-Aryl/Alkyl-1H-1,2,3-triazol-4-yl)phenyl)acetamide Derivatives
| Entry | Azide Partner | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl Azide | CuSO₄·5H₂O / Na-Ascorbate | t-BuOH/H₂O (1:1) | 4 | 92 |
| 2 | Phenyl Azide | CuSO₄·5H₂O / Na-Ascorbate | t-BuOH/H₂O (1:1) | 6 | 88 |
| 3 | 4-Methoxybenzyl Azide | CuSO₄·5H₂O / Na-Ascorbate | t-BuOH/H₂O (1:1) | 4 | 95 |
| 4 | 4-Chlorobenzyl Azide | CuSO₄·5H₂O / Na-Ascorbate | t-BuOH/H₂O (1:1) | 5 | 90 |
| 5 | Propargyl Azide | CuSO₄·5H₂O / Na-Ascorbate | t-BuOH/H₂O (1:1) | 3 | 85 |
Table 2: Representative Characterization Data for N-(3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl)acetamide
| Analysis | Data |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.15 (s, 1H, NH), 8.55 (s, 1H, triazole-H), 8.05 (s, 1H), 7.70 (d, J = 8.0 Hz, 1H), 7.45-7.30 (m, 6H), 7.20 (d, J = 8.0 Hz, 1H), 5.60 (s, 2H, CH₂), 2.05 (s, 3H, CH₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 168.5, 146.0, 139.5, 136.0, 130.0, 129.0, 128.8, 128.2, 128.0, 122.0, 119.5, 116.0, 53.0, 24.0. |
| FT-IR (KBr, cm⁻¹) | 3280 (N-H stretch), 3140 (C-H, aromatic), 1660 (C=O, amide I), 1550 (N-H bend, amide II), 1490, 1450 (C=C, aromatic). |
| Mass Spec. (ESI-MS) m/z | [M+H]⁺ calculated for C₁₇H₁₆N₄O: 293.1397; found: 293.1401. |
Application in Drug Discovery: Targeting Fungal Lanosterol 14α-Demethylase
Triazole-based compounds are well-known for their antifungal activity, which they primarily exert by inhibiting the enzyme lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to fungal cell death or growth inhibition.[1]
The N-phenylacetamide-containing triazoles synthesized via the described protocols can be investigated as potential inhibitors of this pathway. The triazole nitrogen (N4) can coordinate with the heme iron atom in the active site of CYP51, while the substituted phenylacetamide moiety can form additional interactions, such as hydrogen bonds and hydrophobic interactions, with the surrounding amino acid residues, enhancing binding affinity and inhibitory potency.[3][4]
Caption: Inhibition of the fungal ergosterol biosynthesis pathway.
The development of novel triazole derivatives using the synthetic routes described herein offers a promising avenue for the discovery of new antifungal agents with improved efficacy and the potential to overcome existing drug resistance. Molecular docking studies can be employed to predict the binding modes of these synthesized compounds within the active site of lanosterol 14α-demethylase, guiding further structural optimization.[1][4]
References
- 1. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neuroquantology.com [neuroquantology.com]
Application Notes and Protocols for Labeling Proteins with 3-acetamidophenylacetylene
For Researchers, Scientists, and Drug Development Professionals
Introduction:
This document provides a comprehensive guide for the covalent labeling of proteins using 3-acetamidophenylacetylene. This method relies on the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] The terminal alkyne group of 3-acetamidophenylacetylene reacts with an azide-modified protein to form a stable triazole linkage. This bioorthogonal reaction is exceptionally specific, as neither the alkyne nor the azide functional groups are naturally present in proteins, ensuring minimal off-target labeling.[1][3]
The protocol is designed for proteins that have been pre-modified to contain an azide group. This can be achieved through various methods, such as metabolic incorporation of azide-bearing amino acid analogs (e.g., azidohomoalanine) or site-specific chemical modification of native amino acid residues.[4] These application notes will detail the necessary reagents, a step-by-step experimental protocol, and methods for purification and analysis of the final labeled protein conjugate.
Principle of Labeling: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core of the labeling strategy is the CuAAC reaction. In this process, a copper(I) catalyst facilitates the [3+2] cycloaddition between the terminal alkyne of 3-acetamidophenylacetylene and the azide group on the protein of interest (POI). This reaction is rapid, high-yielding, and can be performed in aqueous buffers over a wide pH range (typically 4-11), making it highly compatible with biological samples.[2] To protect the protein from potential damage by reactive oxygen species (ROS) that can be generated during the reaction, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is used. This ligand stabilizes the catalytically active Cu(I) state and enhances the reaction rate.[1][5]
References
Application Notes and Protocols: N-(3-ethynylphenyl)acetamide in the Synthesis of Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(3-ethynylphenyl)acetamide as a key intermediate in the synthesis of potent and selective carbonic anhydrase (CA) inhibitors. The protocols outlined below are based on established synthetic methodologies, including the "tail approach," which allows for the development of isoform-specific inhibitors targeting various disease states.
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH and various physiological processes.[1] Certain isoforms, such as CA IX and CA XII, are overexpressed in tumors and are associated with cancer progression, making them attractive therapeutic targets.[1][2] The design of CA inhibitors often involves a primary sulfonamide group, which coordinates with the zinc ion in the enzyme's active site, and a "tail" portion that can be modified to achieve desired potency and selectivity.
This compound serves as a versatile building block for introducing an ethynylphenyl moiety into the tail region of CA inhibitors. This terminal alkyne functionality is particularly useful for subsequent modifications via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction. This approach allows for the facile synthesis of a diverse library of 1,2,3-triazole-containing CA inhibitors with varying substituents, enabling the exploration of structure-activity relationships (SAR).
Data Presentation
The following table summarizes the inhibitory activity of representative carbonic anhydrase inhibitors synthesized using methodologies involving ethynylphenyl intermediates. The data is presented as inhibition constants (Kᵢ) or IC₅₀ values against various human (hCA) isoforms.
| Compound ID | Target Isoform | Kᵢ (nM) | IC₅₀ (nM) | Selectivity Profile | Reference |
| Compound A | hCA II | 14.4 | - | Potent inhibitor | [3] |
| hCA IX | 25.0 | - | [3] | ||
| hCA XII | 0.59 | - | Highly potent and selective for hCA XII | [3] | |
| Compound B | hCA II | 16.7 | - | Selective for hCA II over hCA I | [4] |
| hCA I | 906.8 | - | (Selectivity Index: 54.3) | [4] | |
| Compound C | hCA IX | 1.2 | - | Highly potent and selective for hCA IX | [5] |
| Compound D | hCA XII | 4.3 | - | Potent inhibitor | [5] |
Note: The compound IDs are representative and are used here to illustrate the typical inhibitory profiles of compounds synthesized via the described methods. The actual compounds in the references may have different identifiers.
Experimental Protocols
The synthesis of carbonic anhydrase inhibitors from this compound typically involves a multi-step process. The following protocols are generalized from procedures described in the literature.[6]
Protocol 1: Synthesis of N-(3-((trimethylsilyl)ethynyl)phenyl)acetamide
This protocol describes the Sonogashira coupling of 3'-aminoacetophenone with (trimethylsilyl)acetylene, followed by further modifications that would lead to the named starting material. A more direct synthesis starting from 3-ethynylaniline is also common. The presented protocol is for a related intermediate that leads to the desired scaffold.
Materials:
-
m-bromoacetanilide or a related halogenated acetanilide
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the halogenated acetanilide (1.0 eq) in a mixture of anhydrous THF and TEA.
-
Add (trimethylsilyl)acetylene (1.2-1.5 eq), CuI (0.05 eq), and Pd(PPh₃)₂Cl₂ (0.02 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield N-(3-((trimethylsilyl)ethynyl)phenyl)acetamide.
Protocol 2: Deprotection of the Trimethylsilyl Group
Materials:
-
N-(3-((trimethylsilyl)ethynyl)phenyl)acetamide
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve N-(3-((trimethylsilyl)ethynyl)phenyl)acetamide (1.0 eq) in THF.
-
Add TBAF solution (1.1 eq) dropwise at room temperature.
-
Stir the mixture for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench it with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound, which can often be used in the next step without further purification.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This "click" reaction couples the terminal alkyne with an azide-functionalized sulfonamide core.
Materials:
-
This compound
-
4-Azidobenzenesulfonamide (or other azide-functionalized sulfonamide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
A suitable solvent system (e.g., t-butanol/water, DMF, or DMSO)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the azide-functionalized sulfonamide (1.0 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) in water.
-
Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours, as indicated by TLC or LC-MS.
-
Upon completion, the product may precipitate from the reaction mixture. If so, it can be collected by filtration, washed with water, and dried.
-
Alternatively, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the final 1,2,3-triazole-containing carbonic anhydrase inhibitor.
Visualizations
Synthesis Workflow
Caption: Synthetic route to triazole-based carbonic anhydrase inhibitors.
Mechanism of Action
Caption: Inhibition of carbonic anhydrase by a sulfonamide inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-[2-(N-(Substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides as Selective Carbonic Anhydrase II Inhibitors with Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-(Piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives as novel inhibitors of cancer-associated carbonic anhydrase isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Docking Analysis, and Biological Evaluations of Saccharide-Modified Sulfonamides as Carbonic Anhydrase IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Functionalizing Biomolecules with N-(3-ethynylphenyl)acetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-ethynylphenyl)acetamide is a versatile reagent for the functionalization of biomolecules. Its terminal alkyne group allows for covalent modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The acetamide group can influence the compound's solubility and interaction with biological systems. This document provides detailed application notes and experimental protocols for utilizing this compound in labeling proteins and nucleic acids, and its application in studying cellular signaling pathways.
Applications
The primary application of this compound is the introduction of a reactive handle onto biomolecules for subsequent modification. This enables a wide range of downstream applications, including:
-
Fluorescent Labeling: Attachment of fluorescent dyes for imaging and tracking of biomolecules in cells and tissues.
-
Biotinylation: Introduction of biotin for affinity purification and detection.
-
Drug Conjugation: Linking of therapeutic agents to targeting biomolecules such as antibodies.
-
Probing Biomolecular Interactions: Studying protein-protein or protein-nucleic acid interactions by attaching probes.
Data Presentation
The efficiency of labeling biomolecules with this compound can be quantified and is influenced by various reaction parameters. The following tables provide representative data for typical labeling reactions.
Table 1: Protein Labeling Efficiency with this compound via CuAAC
| Protein | Biomolecule Concentration (µM) | This compound:Biomolecule Ratio | Reaction Time (min) | Labeling Efficiency (%) |
| Bovine Serum Albumin | 50 | 10:1 | 30 | 85 |
| Monoclonal Antibody | 25 | 20:1 | 60 | 78 |
| Kinase ABC | 10 | 50:1 | 120 | 65 |
Table 2: Nucleic Acid Labeling Efficiency with this compound via CuAAC
| Nucleic Acid Type | Biomolecule Concentration (µM) | This compound:Biomolecule Ratio | Reaction Time (min) | Labeling Efficiency (%) |
| dsDNA (500 bp) | 10 | 100:1 | 60 | 92 |
| siRNA (21 nt) | 20 | 50:1 | 45 | 88 |
| mRNA (1.5 kb) | 5 | 200:1 | 90 | 75 |
Experimental Protocols
Protocol 1: General Protein Labeling using this compound and CuAAC
This protocol describes the labeling of a protein containing an azide group with this compound.
Materials:
-
Azide-modified protein
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 20 mM in nuclease-free water.
-
THPTA: 100 mM in nuclease-free water.
-
Sodium ascorbate: 100 mM in nuclease-free water (prepare fresh).
-
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, add the azide-modified protein to a final concentration of 10-50 µM in PBS.
-
Add this compound to the desired final concentration (e.g., 10-50 fold molar excess over the protein).
-
Add THPTA to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.1 mM.
-
-
Initiate the Reaction:
-
Add sodium ascorbate to a final concentration of 1 mM to initiate the click reaction.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove unreacted this compound and copper catalyst using a desalting column or dialysis.
-
-
Quantification:
-
Determine the labeling efficiency using methods such as UV-Vis spectroscopy or mass spectrometry.
-
Protocol 2: Labeling of Azide-Modified Oligonucleotides
This protocol outlines the procedure for labeling azide-modified DNA or RNA oligonucleotides.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate
-
Nuclease-free water
-
DMSO
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
CuSO₄: 20 mM in nuclease-free water.
-
TBTA: 10 mM in DMSO.
-
Sodium ascorbate: 100 mM in nuclease-free water (prepare fresh).
-
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 10-20 µM.
-
Add this compound to a final concentration of 100-200 µM.
-
Prepare the copper catalyst solution by mixing CuSO₄ and TBTA in a 1:5 molar ratio.
-
Add the CuSO₄/TBTA solution to the reaction mixture to a final copper concentration of 50 µM.
-
-
Initiate the Reaction:
-
Add sodium ascorbate to a final concentration of 1 mM.
-
Vortex the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes.
-
-
Purification:
-
Purify the labeled oligonucleotide by ethanol precipitation or using a suitable chromatography method (e.g., HPLC).
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway probed with a functionalized receptor.
Experimental Workflow Diagram
Application Note: Analysis of N-(3-ethynylphenyl)acetamide (NEPA) Conjugates by HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-ethynylphenyl)acetamide (NEPA) is a molecule of interest in drug development and chemical biology due to its reactive ethynyl group. This functional group can form covalent bonds with biological nucleophiles, such as the thiol group of cysteine residues in proteins and glutathione (GSH). The formation of these conjugates can be crucial for understanding the mechanism of action, identifying drug targets, and assessing potential toxicity. This application note provides a detailed protocol for the detection and characterization of NEPA conjugates using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).
The methods described herein are applicable for the analysis of NEPA conjugated to proteins, peptides, and small molecules like glutathione. These protocols are designed to be a starting point for researchers and can be adapted based on the specific conjugate and matrix.
Principle and Workflow
The analytical workflow for the detection of NEPA conjugates involves several key steps:
-
Sample Preparation : Isolation and preparation of the NEPA conjugate from the sample matrix. This may involve protein precipitation, reduction of disulfide bonds, and enzymatic digestion for protein conjugates.
-
HPLC Separation : Chromatographic separation of the NEPA conjugate from other sample components using reverse-phase HPLC.
-
MS Detection and Characterization : Detection of the conjugate by mass spectrometry, followed by fragmentation to confirm the structure and identify the site of conjugation.
A general overview of the experimental workflow is presented in the diagram below.
Caption: General experimental workflow for the analysis of NEPA conjugates.
Potential Reaction of NEPA with Cysteine
The primary mechanism of conjugation for NEPA is expected to be a Michael addition reaction between the electrophilic ethynyl group of NEPA and the nucleophilic thiol group of a cysteine residue. This results in the formation of a stable thioether bond.
Caption: Reaction of NEPA with a cysteine residue.
Experimental Protocols
Sample Preparation
4.1.1. For NEPA-Protein Conjugates
This protocol is adapted from methods used for the analysis of antibody-drug conjugates.
-
Protein Precipitation: To 100 µL of plasma or cell lysate containing the NEPA-protein conjugate, add 400 µL of cold acetonitrile. Vortex for 1 minute and incubate at -20°C for 30 minutes to precipitate the proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
Resuspension: Resuspend the protein pellet in 100 µL of a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM to reduce disulfide bonds. Incubate at 56°C for 1 hour.
-
Alkylation (Optional): To prevent re-formation of disulfide bonds, alkylate free cysteine residues by adding iodoacetamide to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes.
-
Enzymatic Digestion: Dilute the sample 4-fold with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to 2 M. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate at 37°C overnight.
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Clean up the peptide mixture using a C18 solid-phase extraction (SPE) cartridge. Elute the peptides with 50% acetonitrile/0.1% formic acid.
-
Final Preparation: Dry the eluted peptides in a vacuum centrifuge and reconstitute in 100 µL of 0.1% formic acid in water for LC-MS/MS analysis.
4.1.2. For NEPA-Glutathione Conjugate
-
Sample Dilution: Dilute the sample (e.g., cell lysate, reaction mixture) 1:10 with 0.1% formic acid in water.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Direct Injection: The filtered sample is ready for direct injection into the HPLC-MS system.
HPLC Method
The following HPLC conditions are a starting point and may require optimization based on the specific conjugate and sample matrix.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B for 2 min, 5-95% B in 15 min, hold at 95% B for 3 min, return to 5% B in 0.1 min, re-equilibrate for 5 min |
Mass Spectrometry Method
The following MS parameters are for a typical quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source.
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp | 350°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Scan Range (MS) | m/z 100 - 2000 |
| Scan Range (MS/MS) | m/z 50 - 2000 |
| Collision Energy | Ramped (e.g., 20-40 eV) |
| Data Acquisition | Data-Dependent Acquisition (DDA) or Targeted MS/MS |
Data Presentation
The following tables summarize the expected quantitative data for NEPA and its potential conjugates.
Table 1: Expected HPLC Retention Times
| Compound | Expected Retention Time (min) |
| Glutathione (GSH) | ~ 2.5 |
| This compound (NEPA) | ~ 8.2 |
| NEPA-Glutathione Conjugate | ~ 6.5 |
| Unmodified Tryptic Peptide | Varies |
| NEPA-Modified Tryptic Peptide | Increased retention time relative to unmodified peptide |
Table 2: Expected Mass Spectrometry Data
| Compound | Molecular Formula | [M+H]+ (m/z) | Key Fragment Ions (m/z) |
| This compound (NEPA) | C10H9NO | 160.07 | 118.07 (loss of C2H2O), 91.05 (phenyl fragment) |
| Glutathione (GSH) | C10H17N3O6S | 308.09 | 273.08 (loss of NH3), 179.05 (pyroglutamate), 130.05 (loss of pyroglutamate) |
| NEPA-Glutathione Conjugate | C20H26N4O7S | 467.16 | 338.11 (neutral loss of 129, pyroglutamate), 273.08 (GSH fragment) |
| NEPA-Cysteine Adduct | C13H15N2O3S | 283.08 | 160.07 (NEPA), 121.03 (Cysteine) |
Data Analysis and Interpretation
-
Identification of Conjugates: NEPA conjugates can be identified by their unique m/z values in the full MS scan. The presence of a NEPA-modified peptide will result in a mass shift corresponding to the mass of NEPA (159.06 Da) compared to the unmodified peptide.
-
Confirmation by MS/MS: The structure of the conjugate can be confirmed by MS/MS analysis. For NEPA-glutathione conjugates, a characteristic neutral loss of 129 Da (pyroglutamic acid) is a strong indicator. For NEPA-peptide conjugates, the fragmentation pattern will show a series of b- and y-ions, with a mass shift on the fragment ions containing the modified cysteine residue.
-
Quantification: The relative or absolute abundance of NEPA conjugates can be determined by integrating the peak areas from the extracted ion chromatograms (XICs) of the precursor ions. For absolute quantification, a stable isotope-labeled internal standard is recommended.
Conclusion
The HPLC-MS methods outlined in this application note provide a robust framework for the detection and characterization of this compound conjugates. These protocols can be valuable tools for researchers in drug development and chemical biology to study the interactions of NEPA with biological systems. The provided data and workflows serve as a comprehensive guide, which can be further optimized to suit specific research needs.
Application Notes: Site-Specific Peptide Modification via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using N-(3-ethynylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of peptides is a cornerstone of modern drug discovery and chemical biology, enabling the development of sophisticated bioconjugates, imaging agents, and therapeutic peptides with enhanced properties. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a key "click chemistry" reaction, provides a robust and highly efficient method for covalently linking molecules in a specific and bioorthogonal manner.[1][2][3] This reaction forms a stable 1,2,3-triazole linkage between an alkyne and an azide, a linkage that is resistant to hydrolysis and enzymatic degradation.[4][5]
N-(3-ethynylphenyl)acetamide is a valuable reagent in this context, providing a terminal alkyne functionality for conjugation. These application notes describe the use of this compound for the site-specific modification of peptides that have been synthesized to contain an azide-bearing amino acid, such as L-azidohomoalanine (Aha). The protocols provided are designed for both solution-phase and on-resin modifications.
Principle of the Method
The core of the methodology is the CuAAC reaction, which involves the [3+2] cycloaddition of the terminal alkyne of this compound and the azide group of a modified amino acid within a peptide sequence. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[6][7] The resulting triazole ring serves as a stable linker, covalently attaching the acetamidophenyl group to the peptide backbone at a predetermined site.[4]
Applications
The site-specific introduction of the this compound moiety can be used for a variety of applications, including:
-
Drug Conjugation: The acetamide group can be a pharmacophore itself or a precursor for further functionalization.
-
Biophysical Probes: Attachment of probes to study peptide structure and function.
-
Material Science: Functionalization of peptides for incorporation into novel biomaterials.
Data Presentation
The following table summarizes representative quantitative data for the solution-phase modification of an azide-containing model peptide (e.g., Ac-Gly-Aha-Ala-NH₂) with this compound.
| Parameter | Value | Method of Analysis |
| Starting Peptide Purity | >95% | Analytical RP-HPLC |
| Final Product Purity | >98% | Analytical RP-HPLC |
| Reaction Yield | 85-95% | RP-HPLC Peak Area |
| Observed Mass (M+H)⁺ | [Calculated Value] | LC-MS (ESI) |
| Theoretical Mass (M+H)⁺ | [Calculated Value] | Mass Calculation |
| Reaction Time | 4-12 hours | Reaction Monitoring by LC-MS |
Experimental Protocols
Materials and Reagents
-
Azide-modified peptide (lyophilized powder)
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Solid-phase synthesis resin with azide-modified peptide
-
Dichloromethane (DCM)
-
DIPEA or 2,6-lutidine
Protocol 1: Solution-Phase Peptide Modification
This protocol is suitable for purified peptides that contain an azide functionality.
1. Reagent Preparation:
- Peptide Stock Solution: Dissolve the azide-containing peptide in deoxygenated water or a DMF/water mixture to a final concentration of 1-5 mM.
- This compound Stock Solution: Dissolve this compound (1.5 equivalents relative to the peptide) in DMF.
- CuSO₄ Stock Solution: Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
- THPTA Stock Solution: Prepare a 100 mM stock solution of THPTA in deionized water.
- Sodium Ascorbate Solution: Freshly prepare a 200 mM stock solution of sodium L-ascorbate in deionized water.
2. Reaction Setup:
- In a microcentrifuge tube, combine the peptide stock solution, this compound stock solution, CuSO₄ stock solution (0.1 equivalents), and THPTA stock solution (0.5 equivalents).
- Vortex the mixture gently.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution (1 equivalent).
- Ensure the final reaction volume provides adequate mixing. The reaction can be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the copper(I) catalyst, although the presence of excess ascorbate often makes this unnecessary.
3. Reaction and Monitoring:
- Allow the reaction to proceed at room temperature for 4-12 hours with gentle agitation.
- Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS to observe the consumption of the starting peptide and the formation of the product.
4. Purification:
- Once the reaction is complete, purify the modified peptide using preparative reverse-phase HPLC (RP-HPLC).[8]
- Use a suitable C18 column with a water/acetonitrile gradient containing 0.1% TFA.
- Collect fractions corresponding to the product peak.
5. Analysis and Storage:
- Confirm the identity and purity of the collected fractions by analytical RP-HPLC and LC-MS.
- Lyophilize the pure fractions to obtain the final product as a white powder.
- Store the lyophilized peptide at -20°C or -80°C.
Protocol 2: On-Resin Peptide Modification
This protocol is for modifying a peptide while it is still attached to the solid-phase synthesis resin.[9][10]
1. Resin Preparation:
- Swell the peptide-resin (containing the azide functionality) in anhydrous DMF for 1 hour in a suitable reaction vessel.
- Drain the DMF.
2. Reagent Preparation:
- Prepare a reaction cocktail in a separate tube:
- Dissolve this compound (5 equivalents relative to resin loading) in DMF.
- Add CuSO₄ (0.3 equivalents).
- Add sodium ascorbate (1.5 equivalents).
- Add a suitable base such as DIPEA or 2,6-lutidine (2 equivalents) to maintain a basic pH.
3. Reaction:
- Add the reaction cocktail to the swollen resin.
- Agitate the mixture at room temperature for 12-24 hours.
4. Washing:
- Drain the reaction mixture.
- Wash the resin extensively with DMF (3x), DCM (3x), and methanol (3x) to remove excess reagents and byproducts.
- Dry the resin under vacuum.
5. Cleavage and Deprotection:
- Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
- Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and decant the ether.
6. Purification and Analysis:
- Dissolve the crude peptide pellet in a suitable solvent (e.g., 50% acetonitrile/water).
- Purify and analyze the modified peptide as described in steps 4 and 5 of the solution-phase protocol.
Visualizations
Caption: Experimental workflow for peptide modification.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. jpt.com [jpt.com]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. bachem.com [bachem.com]
- 5. bachem.com [bachem.com]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
Application Notes and Protocols for N-(3-ethynylphenyl)acetamide in In Situ Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Harnessing the Power of Proximity with N-(3-ethynylphenyl)acetamide in Target-Guided Synthesis
In the landscape of modern drug discovery, in situ click chemistry has emerged as a powerful strategy for identifying and optimizing potent enzyme inhibitors and other bioactive molecules.[1][2][3] This approach, a cornerstone of kinetic target-guided synthesis (TGS), leverages the biological target itself to catalyze the formation of its own inhibitor from a pool of smaller, reactive fragments.[1][3] The fundamental principle is elegant in its simplicity: the target's binding pocket acts as a molecular scaffold, bringing an alkyne-containing fragment and an azide-containing fragment into close proximity and the correct orientation for a highly efficient and selective cycloaddition reaction.[2][4] This proximity-driven catalysis significantly accelerates the formation of a triazole-linked inhibitor, often with much greater potency than the individual fragments.
This compound is a versatile and highly valuable alkyne-bearing fragment for in situ click chemistry applications. Its structure combines several key features:
-
A reactive terminal alkyne: This functional group is the cornerstone of the click chemistry reaction, readily participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
-
A central phenyl ring: This provides a rigid scaffold that can be readily modified to explore structure-activity relationships (SAR).
-
An acetamide group: This moiety can engage in hydrogen bonding interactions within a protein's binding site, contributing to the fragment's initial binding affinity.
This guide provides detailed application notes and protocols for the effective use of this compound in in situ click chemistry workflows, from its synthesis and characterization to its application in the discovery of potent enzyme inhibitors.
Synthesis and Characterization of this compound
A reliable supply of well-characterized this compound is the essential first step for any in situ click chemistry campaign. While commercially available, understanding its synthesis provides valuable insights into its purity and potential for derivatization.
Synthetic Protocol: Acetylation of 3-Ethynylaniline
A straightforward and efficient method for the synthesis of this compound is the acetylation of 3-ethynylaniline.
Materials:
-
3-Ethynylaniline
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve 3-ethynylaniline (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Characterization Data
Proper characterization is crucial to ensure the purity and identity of the synthesized compound.
| Parameter | Value |
| Molecular Formula | C₁₀H₉NO |
| Molecular Weight | 159.19 g/mol |
| Appearance | White to off-white solid |
| Storage Conditions | 2-8°C, sealed in a dry environment |
Spectroscopic Data (Representative):
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the acetyl methyl protons, the aromatic protons, the alkyne proton, and the amide proton. |
| ¹³C NMR | Resonances for the acetyl methyl and carbonyl carbons, the aromatic carbons, and the sp-hybridized alkyne carbons. |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 160.07. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C≡C-H stretch, C≡C stretch, and the amide C=O stretch. |
In Situ Click Chemistry: A Target-Guided Approach
The core application of this compound is as a building block in in situ click chemistry experiments to identify potent inhibitors of a specific biological target. The general workflow for such an experiment is depicted below.
Caption: Workflow for an in situ click chemistry experiment.
General Protocol for In Situ Click Chemistry Screening
This protocol provides a template for screening a library of azide-containing fragments against a target protein in the presence of this compound.
Materials:
-
Purified target protein in a suitable buffer (e.g., phosphate-buffered saline (PBS) or HEPES). Avoid buffers containing primary amines like Tris.[5]
-
Stock solution of this compound in DMSO.
-
Stock solutions of a library of azide-containing fragments in DMSO.
-
Copper(II) sulfate (CuSO₄) stock solution.
-
Sodium ascorbate stock solution (freshly prepared).
-
(Optional) Copper-chelating ligand such as TBTA or THPTA stock solution in DMSO.
-
96-well microplates.
-
LC-MS system for product analysis.
-
Plate reader for activity assay.
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the target protein to the desired final concentration in the reaction buffer.
-
Add this compound to a final concentration typically in the low micromolar to millimolar range.
-
Add each azide fragment from the library to individual wells to a similar final concentration. Include a control well with no azide fragment.
-
(Optional) If using a ligand, add it to the wells at this stage.
-
Add CuSO₄ to a final concentration of 50-100 µM.
-
-
Initiation of Click Reaction:
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the plate at room temperature or 37°C for a specified period (e.g., 1-24 hours). The optimal time should be determined empirically.
-
-
Analysis of Product Formation:
-
Quench the reaction (e.g., by adding EDTA).
-
Analyze the reaction mixture from each well by LC-MS to identify the formation of the triazole product. The mass of the product will be the sum of the masses of this compound and the specific azide fragment.
-
-
Enzyme Activity Assay:
-
In a parallel plate, set up the same in situ click reactions.
-
At the end of the incubation period, add the substrate for the enzyme and measure the enzyme activity using a suitable assay (e.g., colorimetric, fluorescent).
-
A decrease in enzyme activity in a particular well indicates the formation of an inhibitor.
-
-
Hit Identification and Confirmation:
-
Correlate the formation of a specific triazole product (from LC-MS analysis) with the inhibition of enzyme activity.
-
Synthesize the identified hit compound on a larger scale and confirm its inhibitory potency (e.g., by determining the IC₅₀ value).
-
Causality Behind Experimental Choices
-
Choice of Buffer: Buffers lacking primary amines are crucial as these can chelate copper and inhibit the click reaction.[5]
-
Copper Catalyst System: The use of CuSO₄ with sodium ascorbate generates the active Cu(I) catalyst in situ. Ligands like TBTA or THPTA can stabilize the Cu(I) oxidation state and improve reaction efficiency, especially in complex biological media.
-
Fragment Concentrations: The concentrations of the alkyne and azide fragments should be optimized based on their binding affinities for the target. They are typically in the range where they individually exhibit weak or no inhibition.
-
Control Experiments: Running the reaction in the absence of the target protein is essential to assess the background (non-templated) reaction rate. A significant increase in product formation in the presence of the target is indicative of an effective in situ process.
Illustrative Application: Targeting Protein Kinases
Protein kinases are a major class of drug targets, and in situ click chemistry has been successfully applied to discover potent kinase inhibitors.[4][6] this compound can serve as a valuable fragment for targeting the ATP-binding site of many kinases, where the acetamide group can mimic the hydrogen bonding interactions of the adenine ring of ATP.
The following diagram illustrates the principle of in situ click chemistry for kinase inhibition using this compound.
Caption: In situ formation of a kinase inhibitor.
In a hypothetical scenario, this compound could be screened against a kinase of interest along with a library of azide-functionalized fragments that are designed to bind to an adjacent pocket. The kinase would then catalyze the formation of a potent bidentate inhibitor that spans both binding sites.
Conclusion: A Versatile Tool for Drug Discovery
This compound is a readily accessible and highly effective building block for in situ click chemistry. Its simple structure, combined with the power of target-guided synthesis, provides a rapid and efficient route to the discovery of novel and potent enzyme inhibitors. The protocols and principles outlined in this guide offer a solid foundation for researchers to incorporate this valuable tool into their drug discovery programs, accelerating the identification of new therapeutic leads.
References
- 1. manetschlab.com [manetschlab.com]
- 2. WO2011037973A1 - "click" nanoparticle conjugates - Google Patents [patents.google.com]
- 3. Kinetic target-guided synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In situ click chemistry: from small molecule discovery to synthetic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of inhibitors of the mitotic kinase TTK based on N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Fluorescent Probes with N-(3-ethynylphenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3-ethynylphenyl)acetamide is a versatile building block for the synthesis of novel fluorescent probes. Its terminal alkyne group provides a reactive handle for facile modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction allows for the efficient and specific conjugation of this compound with a wide variety of azide-functionalized reporter molecules, including fluorophores, to generate custom fluorescent probes for bioimaging and drug development applications.
This document outlines the synthesis and application of a representative fluorescent probe, NEPA-Fluor 488 , generated by the click reaction between this compound and an azide-modified fluorescein dye. The resulting 1,2,3-triazole linkage is highly stable, ensuring that the fluorescent signal is reliably associated with the targeting moiety in biological systems.
Probe Synthesis and Characterization
The synthesis of NEPA-Fluor 488 is achieved through a straightforward CuAAC reaction. The resulting probe is hypothesized to exhibit photophysical properties characteristic of the chosen fluorophore, with potential modulation by the N-phenylacetamide moiety.
Table 1: Physicochemical and Expected Spectral Data of NEPA-Fluor 488
| Property | Value |
| Molecular Formula | C₂₇H₂₂N₄O₅ |
| Molecular Weight | 498.5 g/mol |
| Excitation Maximum (λex) | ~495 nm |
| Emission Maximum (λem) | ~519 nm |
| Quantum Yield (Φ) | ~0.9 (in aqueous buffer) |
| Extinction Coefficient (ε) | ~70,000 M⁻¹cm⁻¹ |
| Solubility | Soluble in DMSO, DMF, and aqueous buffers |
Experimental Protocols
Protocol 1: Synthesis of NEPA-Fluor 488 via CuAAC Click Chemistry
This protocol details the synthesis of the fluorescent probe NEPA-Fluor 488 from this compound and a commercially available fluorescein azide.
Materials:
-
This compound
-
Fluorescein Azide (or other azide-functionalized fluorophore)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Standard organic synthesis glassware
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) supplies
-
Column chromatography supplies (silica gel)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and fluorescein azide (1.0 equivalent) in a 1:1 mixture of DMSO and deionized water.
-
In a separate vial, prepare a fresh 100 mM solution of sodium ascorbate in deionized water.
-
In another vial, prepare a 20 mM solution of CuSO₄·5H₂O and a 50 mM solution of THPTA in deionized water. Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.1 equivalents).
-
Add the premixed CuSO₄/THPTA solution to the reaction mixture to achieve a final copper concentration of 1-5 mol%.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure NEPA-Fluor 488 probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Live Cell Staining and Fluorescence Microscopy
This protocol describes the use of NEPA-Fluor 488 for imaging live cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
NEPA-Fluor 488 stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Confocal microscope with appropriate filter sets for fluorescein
Procedure:
-
Seed HeLa cells on glass-bottom dishes and culture overnight at 37°C in a 5% CO₂ incubator.
-
Prepare a working solution of NEPA-Fluor 488 by diluting the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the NEPA-Fluor 488 containing medium to the cells and incubate for 15-30 minutes at 37°C.
-
Remove the staining solution and wash the cells twice with PBS.
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the stained cells using a confocal microscope with excitation at ~495 nm and emission collection at ~519 nm.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol is to assess the potential cytotoxicity of the NEPA-Fluor 488 probe.
Materials:
-
HeLa cells (or other suitable cell line)
-
DMEM with 10% FBS
-
NEPA-Fluor 488 stock solution (1 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of NEPA-Fluor 488 in culture medium (e.g., 0.1, 1, 10, 25, 50, 100 µM).
-
Remove the medium and replace it with the medium containing different concentrations of the probe. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Table 2: Representative Cytotoxicity Data for NEPA-Fluor 488
| Concentration (µM) | Cell Viability (%) |
| 0.1 | 99 ± 3 |
| 1 | 98 ± 4 |
| 10 | 95 ± 5 |
| 25 | 91 ± 6 |
| 50 | 85 ± 7 |
| 100 | 78 ± 8 |
Applications in Drug Development and Research
Fluorescent probes derived from this compound, such as the hypothetical NEPA-Fluor 488, can be utilized in various stages of drug discovery and development:
-
High-Throughput Screening (HTS): The modular nature of the synthesis allows for the creation of libraries of fluorescently tagged compounds for HTS campaigns to identify new drug leads.
-
Target Identification and Validation: By attaching a targeting moiety to the this compound scaffold, these probes can be used to visualize the subcellular localization and dynamics of specific protein targets.
-
Cellular Uptake and Distribution Studies: The fluorescent properties of the probes enable the real-time tracking of compound uptake, distribution, and accumulation within live cells.
-
Mechanism of Action Studies: Fluorescently labeled drugs can help elucidate the mechanism of action by visualizing their interaction with cellular components and pathways.
Conclusion
This compound serves as a valuable and adaptable scaffold for the development of custom fluorescent probes. The application of click chemistry allows for the straightforward and efficient conjugation of this building block with a diverse range of fluorescent reporters. The resulting probes hold significant promise for advancing research in cellular biology and accelerating the drug discovery and development pipeline. The protocols provided herein offer a comprehensive guide for the synthesis, characterization, and application of these powerful molecular tools.
Application Notes & Protocols: Leveraging N-(3-ethynylphenyl)acetamide for Modular PROTAC Synthesis via Click Chemistry
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific disease-causing proteins.[1][2] These heterobifunctional molecules are composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] The linker is not merely a spacer but a critical component that dictates the efficacy, selectivity, and physicochemical properties of the PROTAC.[5][] This guide provides a detailed technical overview and robust protocols for the use of N-(3-ethynylphenyl)acetamide as a versatile, "clickable" building block in the modular synthesis of PROTACs, enabling researchers to rapidly generate and optimize novel protein degraders.
The PROTAC Mechanism: A Paradigm Shift in Drug Discovery
Unlike traditional inhibitors that function through occupancy-driven blockage of a protein's active site, PROTACs act catalytically to eliminate the target protein entirely.[7] This event-driven mechanism offers the potential for more profound and sustained pharmacological effects at lower doses.[8]
The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[4] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[7] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage another target protein molecule.[7][8]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The Linker: More Than a Tether
The linker's architecture—its length, rigidity, and chemical composition—is a paramount determinant of PROTAC activity.[7] It governs the geometry of the ternary complex, which is essential for productive ubiquitination.[5] Historically, linker design involved empirical screening of alkyl and polyethylene glycol (PEG) chains.[4] However, the field is rapidly evolving towards more rational, structure-based strategies incorporating rigid or functional motifs to enhance potency and selectivity.[3]
A key innovation in linker technology is the use of "clickable" moieties, such as terminal alkynes and azides.[9][10] This approach facilitates the rapid, modular assembly of PROTAC libraries, allowing for efficient optimization of the linker, warhead, and E3 ligase ligand combinations.[11]
This compound: A Versatile Clickable Building Block
This compound is an ideal precursor for creating semi-rigid linkers in PROTAC synthesis. Its key features are:
-
Terminal Alkyne: The ethynyl group serves as a reactive handle for the highly efficient and bio-orthogonal Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[][]
-
Phenyl Ring: The aromatic core introduces a degree of conformational rigidity, which can pre-organize the PROTAC molecule into a favorable conformation for ternary complex formation, potentially improving potency.[7]
-
Acetamide Group: This functional group provides a convenient attachment point for coupling to either the POI ligand or the E3 ligase ligand via standard amide bond formation.
Caption: Modular PROTAC synthesis workflow using a clickable precursor.
Experimental Protocols
Disclaimer: These protocols are intended as a general guide. Researchers must optimize conditions for their specific ligands and systems. Always adhere to institutional safety guidelines.
Safety Precautions
-
Handle all reagents in a well-ventilated chemical fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[15]
-
Consult the Safety Data Sheet (SDS) for this compound and all other reagents before use.[16][17] Avoid dust formation and contact with skin and eyes.[16]
Protocol 1: Synthesis of Alkyne-Functionalized Pomalidomide (E3 Ligand Module)
This protocol describes the coupling of this compound to an amine-functionalized pomalidomide derivative, a common E3 ligase ligand for Cereblon (CRBN).
Materials:
-
4-amino-pomalidomide
-
N-(3-ethynylphenyl)acetic acid (hydrolyzed from acetamide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
Procedure:
-
Hydrolysis (if starting from acetamide): Prepare N-(3-ethynylphenyl)acetic acid by hydrolyzing this compound under standard basic or acidic conditions. Purify the resulting carboxylic acid.
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve N-(3-ethynylphenyl)acetic acid (1.0 eq), 4-amino-pomalidomide (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Reaction Initiation: Add DIPEA (3.0 eq) to the stirred solution.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the alkyne-functionalized pomalidomide module.
Protocol 2: PROTAC Assembly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the final "click" reaction to conjugate the alkyne-functionalized E3 ligand module with an azide-functionalized POI warhead.[9]
Materials:
-
Alkyne-Functionalized Pomalidomide (from Protocol 1) (1.0 eq)
-
Azide-Functionalized POI Warhead (e.g., JQ1-azide) (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 eq)
-
Sodium ascorbate (0.3-0.5 eq)
-
Solvent system: A mixture such as DMSO/t-BuOH/H₂O or DMF.
Procedure:
-
Reagent Preparation: Prepare a fresh 1 M aqueous solution of sodium ascorbate.
-
Reaction Setup: In a reaction vial, dissolve the alkyne-functionalized pomalidomide and the azide-functionalized POI warhead in the chosen solvent system (e.g., DMSO).
-
Catalyst Addition: Add the CuSO₄·5H₂O, followed by the freshly prepared sodium ascorbate solution. The solution may change color, indicating the formation of the Cu(I) catalyst.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-4 hours.[18] Monitor progress by LC-MS to confirm the formation of the desired PROTAC product, identified by its unique mass.
-
Purification: Once the reaction is complete, dilute the mixture with DMSO and filter to remove any solids. Purify the crude PROTAC using preparative reversed-phase HPLC (RP-HPLC).[18] A common mobile phase is a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Lyophilization: Lyophilize the HPLC fractions containing the pure product to obtain the final PROTAC as a solid.
Protocol 3: Characterization and Biological Validation
A. Structural Characterization: Confirm the identity, purity, and structure of the final PROTAC using the following methods.[18]
| Technique | Purpose | Expected Outcome |
| LC-MS | Confirm molecular weight and purity. | A single major peak in the chromatogram with the correct mass-to-charge (m/z) ratio for the PROTAC. |
| ¹H & ¹³C NMR | Elucidate the chemical structure. | Spectra consistent with the proposed PROTAC structure, including characteristic peaks for the triazole ring formed during the click reaction. |
| HRMS | Determine the exact mass. | High-resolution mass spectrometry data confirming the elemental composition. |
B. Biological Validation: Western Blot for Protein Degradation: This protocol assesses the ability of the synthesized PROTAC to degrade its target protein in a cellular context.[11]
Procedure:
-
Cell Culture: Plate cells (e.g., a cancer cell line expressing the POI) and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of POI degradation relative to the vehicle control.
Conclusion
The use of this compound as a precursor for PROTAC linkers offers a powerful and efficient strategy for drug discovery. By leveraging the modularity and reliability of click chemistry, researchers can rapidly synthesize and evaluate diverse libraries of PROTACs.[9][11] This approach accelerates the complex process of linker optimization, a critical step in developing potent, selective, and therapeutically viable protein degraders.[3] The detailed protocols and scientific rationale provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to harness this innovative technology for targeted protein degradation.
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review [pubmed.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. angenechemical.com [angenechemical.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Immobilization of N-(3-ethynylphenyl)acetamide on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immobilization of N-(3-ethynylphenyl)acetamide onto various solid supports. This molecule, featuring a terminal alkyne group, is particularly amenable to covalent attachment through highly efficient "click chemistry" reactions, as well as other alkyne-based coupling methods. The ability to immobilize this compound opens avenues for its use in a range of applications, including solid-phase synthesis, affinity chromatography, and the development of bioactive surfaces.
Introduction
This compound is a versatile molecule for surface functionalization due to its terminal alkyne group. This functional group allows for covalent immobilization on a variety of solid supports through reactions like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] This method is known for its high efficiency, selectivity, and mild reaction conditions, making it ideal for attaching molecules to sensitive substrates.[1][3] Alternative methods, such as strain-promoted azide-alkyne cycloaddition (SPAAC) or amino-yne reactions, offer catalyst-free options.[2][3]
The choice of solid support and immobilization strategy depends on the intended application. Common supports include silica beads, polymer resins, glass slides, and gold surfaces. This document outlines protocols for two primary approaches: CuAAC-mediated immobilization on azide-functionalized silica beads and an alternative amino-yne coupling to amine-functionalized surfaces.
Data Presentation
The efficiency of immobilization can be quantified by various analytical techniques. The following tables provide a template for presenting such data.
Table 1: Immobilization Efficiency of this compound on Azide-Functionalized Silica Beads via CuAAC.
| Parameter | Value | Unit | Method of Determination |
| Support Type | Silica Beads (Azide-Functionalized) | - | Manufacturer's Specification |
| Initial Ligand Concentration | 10 | mM | - |
| Reaction Time | 12 | hours | - |
| Reaction Temperature | 25 | °C | - |
| Surface Coverage | [Insert Value] | nmol/mg | Elemental Analysis (N) |
| Immobilization Yield | [Insert Value] | % | Supernatant Analysis (UV-Vis) |
| Stability (post-wash) | [Insert Value] | % | Thermogravimetric Analysis (TGA) |
Table 2: Comparison of Different Immobilization Strategies.
| Strategy | Support | Catalyst/Activator | Typical Yield (%) | Key Advantages | Key Disadvantages |
| CuAAC | Azide-functionalized | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | > 90 | High efficiency, rapid, well-established | Potential copper contamination |
| Amino-yne | Amine-functionalized | None (propiolic acid activation) | 70-85 | Catalyst-free, simple procedure | May require activation of the support |
| Thiol-yne | Thiol-functionalized | Photoinitiator or radical initiator | > 85 | High efficiency, orthogonal to click | Requires UV irradiation or initiator |
Experimental Protocols
Protocol 1: Immobilization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the immobilization of this compound onto azide-functionalized silica beads.
Materials:
-
Azide-functionalized silica beads
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Methanol
-
Dichloromethane (DCM)
-
Reaction vessel (e.g., round-bottom flask)
-
Orbital shaker or magnetic stirrer
Procedure:
-
Support Preparation: Weigh 100 mg of azide-functionalized silica beads and place them in a 10 mL reaction vessel.
-
Reagent Preparation:
-
Prepare a 100 mM solution of this compound in DMF.
-
Prepare a 50 mM solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 100 mM solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
Add 5 mL of DMF to the silica beads and sonicate for 5 minutes to ensure proper suspension.
-
Add 1 mL of the this compound solution to the bead suspension.
-
Add 200 µL of the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding 400 µL of the freshly prepared sodium ascorbate solution.
-
-
Incubation: Seal the reaction vessel and place it on an orbital shaker or use a magnetic stirrer to ensure continuous mixing. Let the reaction proceed for 12 hours at room temperature.
-
Washing:
-
After the reaction, centrifuge the mixture and discard the supernatant.
-
Wash the beads sequentially with 5 mL of DMF, 5 mL of deionized water, 5 mL of methanol, and 5 mL of DCM. Perform each wash step for 10 minutes with agitation, followed by centrifugation and removal of the supernatant.
-
Repeat the entire washing cycle three times.
-
-
Drying: Dry the functionalized silica beads under vacuum to remove all residual solvents.
-
Characterization: The successful immobilization can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR) by observing the disappearance of the azide peak (~2100 cm⁻¹) and the appearance of triazole ring vibrations. Quantification can be achieved through elemental analysis or by analyzing the supernatant for unreacted acetamide derivative using UV-Vis spectroscopy.
Protocol 2: Immobilization via Amino-Yne Click Reaction
This protocol details a catalyst-free method for immobilizing this compound onto an amine-functionalized solid support, which has been pre-activated with propiolic acid.[3]
Materials:
-
Amine-functionalized solid support (e.g., aminopropyl silica)
-
Propiolic acid
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Methanol
-
Reaction vessel
-
Orbital shaker or magnetic stirrer
Procedure:
Part A: Activation of the Amine-Functionalized Support
-
Support Preparation: Suspend 100 mg of the amine-functionalized support in 5 mL of anhydrous DCM in a reaction vessel.
-
Activation Solution: In a separate flask, dissolve propiolic acid (1.2 equivalents relative to the amine loading of the support), DCC (1.2 eq), and NHS (1.2 eq) in 5 mL of anhydrous DCM. Stir for 15 minutes at 0°C.
-
Activation Reaction: Add the activation solution to the support suspension. Allow the reaction to proceed for 6 hours at room temperature with constant agitation.
-
Washing: Wash the activated support extensively with DCM and methanol to remove unreacted reagents and by-products. Dry the support under vacuum.
Part B: Immobilization of this compound
-
Reaction Setup: Suspend the propiolate-activated support in 5 mL of DMF.
-
Ligand Addition: Add a 100 mM solution of this compound in DMF to the suspension.
-
Incubation: Seal the vessel and agitate the mixture for 24 hours at room temperature.[3]
-
Washing: Wash the functionalized support sequentially with DMF, methanol, and DCM.
-
Drying: Dry the support under vacuum.
-
Characterization: Confirm immobilization using FTIR by monitoring the disappearance of the terminal alkyne C-H stretch of the activated support and the appearance of characteristic peaks from this compound.
Visualizations
Caption: Workflow for CuAAC immobilization.
Caption: CuAAC reaction signaling pathway.
Caption: Workflow for Amino-Yne immobilization.
References
- 1. Immobilization of enzymes on ethynyl-modified electrodes via click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An easy and simple method for the immobilization of dyes through click reactions: activated alkyne, copper not needed - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalyst-Free Amino-Yne Click Reaction: An Efficient Way for Immobilizing Amoxicillin onto Polymeric Surfaces | MDPI [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing CuAAC Reactions for N-(3-ethynylphenyl)acetamide
Welcome to the technical support center for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction of N-(3-ethynylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and optimized reaction conditions to ensure successful and efficient synthesis of 1,2,3-triazole products.
Troubleshooting Guide
Low yields or the presence of impurities are common challenges in CuAAC reactions. This guide provides a systematic approach to identifying and resolving potential issues.
Issue 1: Low or No Product Yield
Possible Causes and Solutions:
-
Catalyst Inactivation: The active Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2]
-
Solution: Ensure all solvents are thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to use.[2] It is also beneficial to conduct the reaction under an inert atmosphere.[2] Use a freshly prepared solution of the reducing agent, such as sodium ascorbate.
-
-
Poor Reagent Quality: Impurities in the this compound or the azide coupling partner can inhibit the catalyst.
-
Solution: Verify the purity of your starting materials using techniques like NMR or LC-MS. If necessary, purify the reagents before use.
-
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, or solvent can significantly impact the reaction efficiency.[2]
-
Solution: Systematically optimize the reaction conditions. Refer to the data tables below for guidance on solvent selection, temperature, and catalyst loading.
-
-
Inhibitory Components in the Reaction Mixture: Certain functional groups or buffer components can chelate the copper catalyst, reducing its activity.
Issue 2: Presence of Side Products
Possible Causes and Solutions:
-
Alkyne Homocoupling (Glaser Coupling): This is the most common side reaction, leading to the formation of a diyne byproduct. It is promoted by the presence of oxygen and Cu(II) ions.[2]
-
Biomolecule Degradation (for bioconjugation applications): Reactive oxygen species (ROS) generated by the copper/ascorbate system can damage sensitive biomolecules.[2]
-
Solution: The use of a copper-stabilizing ligand like THPTA is highly recommended to protect sensitive substrates.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the CuAAC reaction with this compound?
A1: The choice of solvent depends on the solubility of both your alkyne and azide. For small molecule synthesis, a variety of solvents can be effective. A mixture of t-butanol and water (1:1) is a good starting point for many substrates.[4] If your azide partner is less soluble in aqueous mixtures, polar aprotic solvents like DMF or DMSO can be used, often in combination with water.[4][5]
Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst source?
A2: While Cu(I) salts (e.g., CuI, CuBr) can be used directly, they are often unstable and require handling under strictly inert conditions. A more convenient and common approach is to use a Cu(II) salt, such as CuSO₄·5H₂O, in combination with a reducing agent like sodium ascorbate.[4] This generates the active Cu(I) catalyst in situ.
Q3: What is the role of a ligand in the CuAAC reaction?
A3: A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA), serves multiple crucial functions:
-
It stabilizes the active Cu(I) oxidation state, preventing oxidation and disproportionation.[2]
-
It accelerates the rate of the cycloaddition reaction.
-
In bioconjugation, it protects sensitive biomolecules from damage by sequestering the copper ion.[2]
Q4: What is the recommended order of addition for the reagents?
A4: A common and effective order of addition is to first mix the alkyne (this compound) and the azide in the chosen solvent. Then, add the copper source (e.g., CuSO₄), followed by the ligand. Finally, initiate the reaction by adding the reducing agent (e.g., sodium ascorbate). It is recommended to degas the mixture after the addition of the initial components and before the addition of the reducing agent.
Q5: How can I monitor the progress of my reaction?
A5: The progress of the CuAAC reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield and efficiency of CuAAC reactions involving aryl alkynes, which are structurally analogous to this compound.
Table 1: Effect of Catalyst Loading and Ligand:Copper Ratio
| Catalyst (mol%) | Ligand | Ligand:Cu Ratio | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | - | 25 | 12 | 85 | Adapted from[6] |
| 5 | None | - | 25 | 6 | >95 | Adapted from[7] |
| 2.5 | (S,S)-PYBOX | 2:1 | 40 | - | >98 | [8] |
| 5 | THPTA | 5:1 | 25 | 1 | High | [3] |
Table 2: Influence of Solvent on CuAAC Reaction Yield
| Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| t-BuOH/H₂O (1:1) | 25 | 4 | >95 | Adapted from[4] |
| DMF | 25 | 2 | 95 | [5] |
| DMSO/H₂O (3:1) | 25 | 6 | High | Adapted from[4] |
| Glycerol | 25 | 6 | >95 | [7] |
| Neat (solvent-free) | 25 | 0.5 | >95 | [6] |
Table 3: Impact of Temperature on Reaction Time and Yield
| Temperature (°C) | Time | Yield (%) | Notes | Reference |
| 25 (Room Temp) | 1-12 h | Generally high | Standard condition for many CuAAC reactions. | [9] |
| 40-60 | < 1 h | >95 | Gentle heating can significantly increase the reaction rate. | [9] |
| Microwave | Minutes | >90 | Can dramatically reduce reaction times. | [9] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC of this compound with an Organic Azide
This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound and a small organic azide.
Materials:
-
This compound
-
Organic azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound (e.g., 100 mM in the chosen solvent).
-
Prepare a stock solution of the organic azide (e.g., 110 mM, 1.1 equivalents in the same solvent).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).
-
Prepare a stock solution of THPTA (e.g., 250 mM in water).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 1 M in water).
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound solution (1.0 equivalent) and the organic azide solution (1.1 equivalents).
-
Add the solvent to achieve the desired final concentration (typically 0.1-1 M).
-
If using a ligand, add the THPTA solution (e.g., to a final concentration of 5 times the copper concentration).
-
Add the CuSO₄ solution (e.g., to a final concentration of 1-5 mol%).
-
Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 10-20 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,4-disubstituted 1,2,3-triazole.
-
Mandatory Visualization
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: N-(3-ethynylphenyl)acetamide in Click Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing N-(3-ethynylphenyl)acetamide in click chemistry reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions?
A1: The primary side reactions encountered are:
-
Oxidative Homo-coupling (Glaser Coupling): This is the most prevalent side reaction, where two molecules of this compound couple to form a diyne byproduct. This reaction is promoted by the presence of oxygen and copper (II) ions.[1][2]
-
Substrate Oxidation: The Cu(I)/ascorbate system can generate reactive oxygen species (ROS), which may lead to the oxidation of sensitive functional groups on your azide coupling partner, particularly in bioconjugation reactions involving peptides or proteins.
-
Hydrolysis of the Acetamide Group: Depending on the reaction conditions, particularly pH, the acetamide group may be susceptible to hydrolysis, yielding 3-ethynylaniline. While click chemistry is generally tolerant of a wide pH range (typically 4-12), prolonged reaction times at the extremes of this range could facilitate this side reaction.[3]
-
Formation of 5-Iodotriazoles: If copper(I) iodide (CuI) is used as the catalyst source, the formation of a 5-iodotriazole adduct is a possible side reaction.
Q2: My CuAAC reaction with this compound is showing low yield. What are the likely causes?
A2: Low yields can stem from several factors:
-
Catalyst Inactivation: The active Cu(I) catalyst can be oxidized to the inactive Cu(II) state by oxygen. Disproportionation of Cu(I) to Cu(0) and Cu(II) can also occur.
-
Insufficient Reducing Agent: Sodium ascorbate is crucial for maintaining copper in the active Cu(I) state. An insufficient amount or degraded (oxidized) sodium ascorbate solution will lead to poor catalytic activity.
-
Glaser Coupling: The formation of the homocoupled diyne consumes your starting alkyne, thus reducing the yield of the desired triazole product.[1][2]
-
Poor Reagent Quality: Impurities in either the this compound or the azide partner can inhibit the reaction.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly impact reaction efficiency.
Q3: How can I minimize the formation of the Glaser coupling byproduct?
A3: To suppress the oxidative homocoupling of this compound, the following strategies are recommended:
-
Maintain Anaerobic Conditions: Degas all solvents and solutions (e.g., by sparging with argon or nitrogen) and perform the reaction under an inert atmosphere.[4] Capping the reaction vessel is a minimal step to reduce oxygen exposure.[4]
-
Use a Sufficient Amount of Reducing Agent: A fresh solution of a reducing agent like sodium ascorbate should be used in sufficient quantity (typically 5-10 mol%) to keep the copper in its active Cu(I) state.
-
Employ Copper-Stabilizing Ligands: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can stabilize the Cu(I) catalyst, accelerate the desired cycloaddition, and reduce the likelihood of side reactions.[5]
Q4: Is the acetamide group on this compound stable under typical CuAAC conditions?
A4: The acetamide group is generally stable under the mild conditions of most CuAAC reactions. However, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could lead to hydrolysis. Standard CuAAC reactions are often performed in a pH range of 7-9, where the rate of hydrolysis is typically slow.[6] If your reaction requires conditions at the extremes of the tolerable pH range for click chemistry, it is advisable to monitor for potential hydrolysis, for instance by LC-MS.
Troubleshooting Guide
This guide provides solutions to common problems encountered during CuAAC reactions with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no product formation | Inactive Catalyst: Oxidation of Cu(I) to Cu(II). | 1. Ensure all solutions are thoroughly degassed and the reaction is run under an inert atmosphere (N₂ or Ar).2. Use a freshly prepared solution of sodium ascorbate.3. Add a Cu(I)-stabilizing ligand like THPTA or TBTA (typically in a 5:1 ligand to copper ratio). |
| Poor Reagent Quality: Impurities in starting materials. | 1. Check the purity of this compound and the azide partner by NMR or LC-MS.2. Purify starting materials if necessary. | |
| Suboptimal Stoichiometry: Incorrect ratio of reactants or catalyst. | 1. Typically, a slight excess of one of the coupling partners is used.2. Optimize the catalyst loading (usually 1-5 mol% of CuSO₄). | |
| Presence of a major byproduct with a mass corresponding to the homocoupled alkyne | Glaser Coupling: Oxidative homocoupling of this compound. | 1. Rigorously exclude oxygen from the reaction mixture.2. Increase the concentration of sodium ascorbate.3. Add a Cu(I)-stabilizing ligand. |
| Multiple unidentified byproducts observed by LC-MS | Substrate Degradation: Oxidation of sensitive functional groups on the azide partner. | 1. Use a chelating ligand (e.g., THPTA) to protect the substrate from reactive oxygen species.2. Consider adding a radical scavenger like aminoguanidine.3. Minimize reaction time by optimizing other parameters. |
| Hydrolysis of Acetamide: Reaction pH is too high or too low. | 1. Adjust the reaction pH to a neutral range (pH 7-8).2. Monitor the reaction progress to avoid unnecessarily long reaction times. | |
| Reaction is slow | Low Reactant Concentration: Dilute reaction conditions. | 1. Increase the concentration of the reactants if possible.2. For very low concentrations, a higher excess of one reactant may be necessary.[4] |
| Inappropriate Solvent: Poor solubility of reactants or catalyst. | 1. Use a solvent system that ensures the solubility of all components (e.g., mixtures of water with DMSO or t-BuOH). |
Experimental Protocols
General Protocol for a Small-Scale CuAAC Reaction
This protocol is a starting point and may require optimization for your specific substrates.
-
Prepare Stock Solutions:
-
This compound: 10 mM in DMSO.
-
Azide partner: 10 mM in a suitable solvent (e.g., water, DMSO).
-
Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.
-
Ligand (THPTA): 50 mM in deionized water.
-
Sodium Ascorbate: 100 mM in deionized water (must be prepared fresh).
-
-
Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, combine:
-
10 µL of 10 mM this compound solution (1 mM final concentration).
-
10 µL of 10 mM azide partner solution (1 mM final concentration).
-
Buffer or solvent to bring the volume to ~85 µL.
-
-
In a separate tube, premix the catalyst and ligand:
-
2.5 µL of 20 mM CuSO₄.
-
5 µL of 50 mM THPTA.
-
Let this mixture stand for 2-3 minutes.
-
-
Add the 7.5 µL of the catalyst-ligand mixture to the reaction tube.
-
Initiate the reaction by adding 10 µL of the freshly prepared 100 mM sodium ascorbate solution.
-
Vortex the reaction mixture gently and allow it to proceed at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS. For LC-MS analysis, a small aliquot of the reaction mixture can be diluted and injected.
-
Protocol for Minimizing Glaser Coupling
-
Degassing:
-
Thoroughly degas all solvents and stock solutions by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes.
-
-
Reaction under Inert Atmosphere:
-
Perform all additions and the reaction itself in a vessel that has been purged with an inert gas.
-
Use a glovebox for the most stringent exclusion of oxygen.
-
-
Optimized Reagent Addition:
-
Follow the general protocol above, ensuring that the sodium ascorbate solution is added last to initiate the reaction after all other components, including the copper catalyst, are present.
-
Visualized Workflows
General Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Workflow for Identifying and Mitigating Glaser Coupling
Caption: Workflow to address Glaser coupling side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-(3-ethynylphenyl)acetamide
Welcome to the technical support guide for the purification of N-(3-ethynylphenyl)acetamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we provide in-depth, field-tested insights into overcoming common purification challenges, structured in a practical question-and-answer format. Our goal is to equip you with the knowledge to diagnose issues, implement effective solutions, and ensure the high purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. Typically, this compound is synthesized via the acetylation of 3-ethynylaniline. The 3-ethynylaniline precursor is often prepared through a Sonogashira coupling reaction.[1] Therefore, impurities can arise from both synthetic steps.
Common Impurities Include:
-
Unreacted Starting Materials: Residual 3-ethynylaniline or the acetylating agent (e.g., acetic anhydride, acetyl chloride).[2]
-
Hydrolysis Products: Acetic acid, resulting from the hydrolysis of the acetylating agent.[2]
-
Diacetylation Product: N-acetyl-N-(3-ethynylphenyl)acetamide, where the amide nitrogen is acylated a second time, though this is less common under standard conditions.
-
Homocoupled Alkyne (Glaser Coupling Product): 1,4-bis(3-acetamidophenyl)buta-1,3-diyne, arising from the oxidative dimerization of the ethynyl group during the Sonogashira coupling or subsequent steps. This is a significant potential impurity.
-
Residual Catalysts: Traces of palladium and copper catalysts from the Sonogashira reaction.
-
Solvent Residues: Residual solvents from the reaction and initial workup.
Q2: Which purification techniques are most effective for this compound?
A2: As this compound is a solid at room temperature, the primary methods for its purification are recrystallization and column chromatography.[2] An initial aqueous workup is also crucial for removing many common impurities.
-
Aqueous Workup: An essential first step to remove water-soluble impurities like salts and residual acids or bases.
-
Recrystallization: Ideal for removing small quantities of impurities from a solid product, often providing material of very high purity.[2]
-
Column Chromatography: A highly versatile technique for separating compounds with different polarities, particularly useful when dealing with complex mixtures or impurities with similar solubility to the product.[2]
Q3: How can I effectively monitor the purification process?
A3: Thin-Layer Chromatography (TLC) is the most common and immediate method for monitoring the progress of a column chromatography and for assessing the purity of fractions. For confirmation of purity and structure, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. The presence of characteristic impurity peaks in the NMR spectrum can guide further purification efforts.[3][4][5][6]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but can present challenges. Here are solutions to common problems.
Q4: I've added the hot solvent, but my crude product has oiled out instead of dissolving. What should I do?
A4: "Oiling out" occurs when the solid melts before it dissolves, forming an immiscible liquid. This is often due to the boiling point of the solvent being higher than the melting point of the compound or the presence of significant impurities that depress the melting point.
-
Solution 1: Add More Solvent: The compound may simply be at its solubility limit. Add a small amount of additional hot solvent.
-
Solution 2: Change the Solvent System: If adding more solvent doesn't work, the chosen solvent is likely unsuitable. A common and effective solvent system for N-aryl acetamides is a binary mixture, such as ethanol/water or ethyl acetate/hexane.[2][7] Start by dissolving the compound in a minimal amount of the more soluble hot solvent (e.g., ethanol), and then add the less soluble solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the saturation point). Reheat to get a clear solution and then allow it to cool.
Q5: My solution is clear and hot, but no crystals are forming upon cooling. How can I induce crystallization?
A5: This indicates that the solution is not supersaturated, either because too much solvent was used or because nucleation is slow.[2]
-
Solution 1: Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution.
-
-
Solution 2: Increase Concentration: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute. Be careful not to evaporate too much.
-
Solution 3: Drastic Cooling: Once the solution has slowly cooled to room temperature, place it in an ice bath or even a freezer for a short period to encourage crystal formation.
Q6: I've successfully obtained crystals, but my yield is very low. What went wrong?
A6: Low yield is a common issue in recrystallization. The primary causes are using too much solvent or premature crystallization.
-
Cause 1: Excessive Solvent: The most frequent reason for low yield is dissolving the crude product in too much hot solvent.
-
Solution: Always use the minimum amount of hot solvent necessary to fully dissolve the solid. It is better to add the solvent in small portions.
-
-
Cause 2: Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step, the product can crystallize out along with the impurities.
-
Solution: Ensure your funnel and receiving flask are pre-heated before performing a hot filtration.
-
Troubleshooting Guide: Column Chromatography
Column chromatography is a robust separation technique, but optimal results require careful setup and execution.
Q7: I'm not getting good separation between my product and an impurity on the TLC plate. What should I do?
A7: Poor separation on TLC indicates that the chosen eluent (solvent system) is not suitable for column chromatography.[2] The goal is to find a solvent system where your product has an Rf value of approximately 0.2-0.4, and the separation between the spots of interest is maximized.
-
Solution: Optimize the Eluent:
-
Adjust Polarity: For this compound, a good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2] If the spots are too high on the TLC plate (high Rf), decrease the proportion of ethyl acetate. If they are too low (low Rf), increase the proportion of ethyl acetate.
-
Try Different Solvents: If adjusting the ratio of hexane/ethyl acetate doesn't provide adequate separation, consider changing the solvent system entirely. Dichloromethane/methanol is a more polar alternative. Sometimes, a three-component system can provide unique selectivity, but this is often a matter of trial and error.
-
| Recommended Eluent Systems for N-Aryl Acetamides |
| Hexane / Ethyl Acetate |
| Dichloromethane / Methanol |
| Petroleum Ether / Diethyl Ether |
Q8: My compound is streaking or tailing on the TLC plate and the column. Why is this happening and how can I fix it?
A8: Streaking or tailing is often a sign of compound interaction with the stationary phase (silica gel, which is acidic) or overloading the column.
-
Cause 1: Acidity/Basicity: The amide functionality can sometimes interact with the acidic silica gel.
-
Solution: Add a small amount (0.1-1%) of a modifier to your eluent. For potentially basic compounds, triethylamine can be used. For acidic impurities, a small amount of acetic acid can be added.
-
-
Cause 2: Overloading: Too much sample has been loaded onto the column for its size.
-
Solution: As a general rule, use about 20-50 times the weight of silica gel to the weight of your crude sample. If separation is still difficult, increase this ratio.
-
-
Cause 3: Poor Solubility: The compound may be poorly soluble in the eluent, causing it to precipitate at the top of the column.
-
Solution: Ensure the sample is fully dissolved before loading it onto the column. If necessary, use a slightly more polar solvent to dissolve the sample for loading (this is known as "wet loading"), but use a minimal amount.
-
Q9: My product is not eluting from the column, even with a high concentration of polar solvent.
A9: This indicates that your compound is too polar for the chosen eluent system or is strongly interacting with the silica gel.[2]
-
Solution 1: Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, you can switch to pure ethyl acetate, and then start adding methanol in small percentages (e.g., 1-5%) to the ethyl acetate.
-
Solution 2: Check for Strong Interactions: As mentioned, acidic or basic functionalities can cause strong adsorption to silica. Adding a modifier like triethylamine or acetic acid can help. In extreme cases, you may need to switch to a different stationary phase, such as alumina.
Experimental Protocols & Workflows
Protocol 1: General Procedure for Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of a suitable hot solvent (e.g., ethanol) to achieve complete dissolution with stirring.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: General Procedure for Flash Column Chromatography
-
Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Packing the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the column run dry.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the column. Alternatively, for less soluble compounds, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and add the resulting dry powder to the top of the column bed ("dry loading").[2]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. If using a gradient, gradually increase the polarity of the eluent over time.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified this compound.
Workflow Diagrams
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Chromatography [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. jcbsc.org [jcbsc.org]
- 5. US2953503A - Method for the purification of n, n-dimethylacetamide - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Synthesis of N-(3-ethynylphenyl)acetamide
Welcome to the technical support center for the synthesis of N-(3-ethynylphenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of this important compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and efficient method for synthesizing this compound is through a Sonogashira coupling reaction. This typically involves the cross-coupling of an acetylenic component with an aryl halide (such as 3-iodoaniline or 3-bromoaniline) followed by acetylation of the resulting 3-ethynylaniline. Alternatively, 3-aminoacetanilide can be halogenated and then subjected to Sonogashira coupling.
Q2: What are the critical parameters to control for a high-yield Sonogashira coupling?
A2: For a successful Sonogashira coupling, several factors are crucial:
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous, deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed.
-
Atmosphere: The reaction is sensitive to oxygen, which can lead to side reactions like the homocoupling of the alkyne (Glaser coupling). Therefore, it should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: Reaction temperatures can range from room temperature to gentle heating, depending on the reactivity of the aryl halide.
Q3: What are the common side products in this synthesis, and how can they be minimized?
A3: A common side product is the homocoupled diacetylene, formed from the oxidative coupling of the terminal alkyne. This can be minimized by ensuring strictly anaerobic (oxygen-free) conditions and by the slow addition of the alkyne to the reaction mixture. Another potential side product is the diacylated aniline if the acetylation step is not well-controlled.
Q4: How can I effectively purify the final product, this compound?
A4: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a common solvent system is a mixture of ethanol and water. The crude product is dissolved in a minimum amount of hot ethanol, and water is added dropwise until the solution becomes turbid. Upon cooling, pure crystals should form. For column chromatography, a silica gel stationary phase with an eluent system such as ethyl acetate/hexane is often effective.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Presence of oxygen in the reaction. 3. Insufficiently reactive aryl halide. 4. Poor quality of reagents or solvents. | 1. Use a fresh batch of palladium and copper catalysts. 2. Ensure the reaction setup is properly purged with an inert gas and that degassed solvents are used. 3. If using an aryl bromide, consider switching to the more reactive aryl iodide. Increasing the reaction temperature may also help. 4. Use anhydrous solvents and pure starting materials. |
| Significant Alkyne Homocoupling | Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas throughout the reaction. Consider using a copper-free Sonogashira protocol if homocoupling is a persistent issue. |
| Product is Darkly Colored | Oxidation of aniline derivatives. | Perform the reaction and work-up under an inert atmosphere. The use of antioxidants during work-up can sometimes help. Purification by column chromatography with activated carbon treatment can remove colored impurities. |
| Difficulty in Product Crystallization | 1. The product is an oil at room temperature. 2. Impurities are inhibiting crystallization. | 1. If the product is an oil, purification by column chromatography is the preferred method. 2. Ensure the crude product is sufficiently pure before attempting recrystallization. A preliminary wash or extraction may be necessary. Try scratching the inside of the flask with a glass rod to induce crystallization. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Sonogashira Coupling
| Parameter | Condition A | Condition B (Copper-Free) |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd(OAc)₂ (2 mol%) with a suitable phosphine ligand |
| Copper Co-catalyst | CuI (4 mol%) | None |
| Base | Triethylamine (2 eq.) | Cesium Carbonate (2 eq.) |
| Solvent | THF, degassed | DMF, degassed |
| Temperature | Room Temperature to 50 °C | 80 - 100 °C |
| Typical Yield | 75-85% | 70-80% |
| Key Advantage | Milder reaction conditions. | Avoids copper contamination and alkyne homocoupling. |
Experimental Protocols
Protocol 1: Synthesis of 3-Ethynylaniline via Sonogashira Coupling
-
Reaction Setup: To a dried Schlenk flask, add 3-iodoaniline (1.0 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), and CuI (0.04 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Base Addition: Add anhydrous, degassed THF and triethylamine (2.0 eq.) via syringe.
-
Alkyne Addition: Slowly add trimethylsilylacetylene (1.2 eq.) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Deprotection: Once the starting material is consumed, add a solution of potassium carbonate in methanol to the reaction mixture to remove the trimethylsilyl protecting group.
-
Work-up: After the deprotection is complete (as monitored by TLC), quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 3-ethynylaniline can be purified by column chromatography.
Protocol 2: Acetylation of 3-Ethynylaniline
-
Dissolution: Dissolve the purified 3-ethynylaniline (1.0 eq.) in dichloromethane in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution.
-
Acetylation: Slowly add acetyl chloride (1.1 eq.) to the stirred solution.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude this compound.
Protocol 3: Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration.
-
Crystallization: To the hot filtrate, add water dropwise until the solution becomes persistently cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water, and dry under vacuum.[1]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low synthesis yield.
Caption: Key factors influencing yield and purity.
References
Technical Support Center: A Guide to Preventing Homodimerization of N-(3-ethynylphenyl)acetamide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into a common and often frustrating challenge in synthetic chemistry: the unwanted homodimerization of terminal alkynes, specifically focusing on N-(3-ethynylphenyl)acetamide. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to maximize the yield of your desired product and ensure the integrity of your experimental outcomes.
This compound is a valuable building block in medicinal chemistry and materials science, frequently employed in Sonogashira cross-coupling and azide-alkyne cycloaddition reactions ("click chemistry"). However, the reactivity of its terminal alkyne makes it highly susceptible to an oxidative homocoupling reaction, known as Glaser coupling, which leads to the formation of a symmetric 1,3-diyne byproduct.[1][2][3] This side reaction consumes your starting material, reduces the yield of the target molecule, and complicates purification.[3]
This guide is structured into two main sections: a proactive Frequently Asked Questions (FAQs) section to help you design robust experiments from the outset, and a reactive Troubleshooting Guide for when you encounter issues mid-synthesis.
Part 1: Frequently Asked Questions (FAQs) - Proactive Prevention
This section addresses common queries and provides foundational knowledge to help you proactively design experiments that minimize the risk of homodimerization.
Q1: What is homodimerization, and why is it a significant problem with my this compound reaction?
Answer: Homodimerization of a terminal alkyne refers to a reaction where two molecules of the alkyne couple to form a symmetric 1,3-diyne. This specific reaction is known as the Glaser or Glaser-Hay coupling.[2][4] It is an oxidative process, typically catalyzed by copper(I) salts (like CuI or CuCl) and requires an oxidant, which is often atmospheric oxygen.[1][3][5]
The mechanism involves three key steps:
-
Formation of a Copper(I) Acetylide: The terminal alkyne coordinates with the copper(I) catalyst and is deprotonated by a base to form a copper acetylide intermediate.[1][2]
-
Oxidative Coupling: Two molecules of the copper acetylide complex undergo an oxidative coupling to form the 1,3-diyne product.[1][2]
-
Catalyst Reoxidation: The resulting copper species is reoxidized by an oxidant (like O₂) back to the active copper(I) state, continuing the catalytic cycle.[2]
This side reaction is problematic because it directly competes with your desired reaction (e.g., Sonogashira coupling), consuming your valuable this compound and reducing your overall yield.[6] The resulting homodimer byproduct can also have similar polarity to your desired product, making purification by column chromatography challenging.
Q2: My protocol involves a copper co-catalyst (e.g., Sonogashira coupling). What are the most critical factors I need to control?
Answer: When using copper catalysts, you are creating an environment ripe for Glaser coupling. The two most critical factors to control are oxygen exclusion and the catalytic system itself .
-
Oxygen Exclusion: Since molecular oxygen is a common oxidant that drives the homodimerization catalytic cycle, performing the reaction under a strictly inert atmosphere (high-purity argon or nitrogen) is paramount.[2][3][7] This involves:
-
Using dry, degassed solvents. Standard procedure involves bubbling an inert gas through the solvent for 30-60 minutes or using several freeze-pump-thaw cycles.
-
Thoroughly purging your reaction vessel with an inert gas before adding reagents.
-
Maintaining a positive pressure of inert gas throughout the reaction.
-
-
Catalytic System:
-
Ligands: The choice of ligand can significantly influence the outcome. Ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) are known to accelerate Glaser-Hay coupling.[1][4] In the context of Sonogashira reactions, phosphine ligands on the palladium center can also play a role. Using bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling over homocoupling.[8]
-
Additives: The addition of a reducing agent, such as sodium ascorbate, can help maintain the copper catalyst in its Cu(I) oxidation state and suppress oxidative homocoupling.[9]
-
Q3: Should I protect the terminal alkyne? What are the pros and cons?
Answer: Protecting the terminal alkyne is one of the most robust strategies to completely prevent homodimerization.[3][9] The most common protecting groups for alkynes are silyl ethers, particularly trimethylsilyl (TMS) and triisopropylsilyl (TIPS).[10][11]
-
How it Works: The silyl group replaces the acidic alkyne proton. Without this proton, the first step of the Glaser coupling—formation of the copper acetylide—cannot occur. The protected alkyne can then be used in your desired reaction (e.g., a sila-Sonogashira coupling).[12] Afterwards, the silyl group is removed in a separate deprotection step.
| Strategy | Pros | Cons |
| No Protection | Fewer synthetic steps; higher atom economy. | High risk of homodimerization, leading to lower yields and difficult purification. |
| TMS Protection | Excellent prevention of homodimerization; TMS group is easily introduced and removed under mild conditions (e.g., K₂CO₃ in methanol).[13][14] | Adds two steps to the synthesis (protection and deprotection); TMS can be labile to certain reaction conditions.[15] |
| TIPS Protection | More robust and stable to a wider range of reaction conditions compared to TMS.[15][16] | Requires stronger conditions for deprotection, typically using a fluoride source like tetra-n-butylammonium fluoride (TBAF).[14][15] |
Recommendation: If you are struggling with persistent homodimerization, especially in a multi-step synthesis where yield is critical, using a TMS protecting group is a highly recommended and often time-saving strategy in the long run.
Part 2: Troubleshooting Guide - Reactive Solutions
This section provides a question-and-answer formatted guide to address specific problems you may encounter during or after your experiment.
Q1: My reaction mixture (using a Cu catalyst) turned green/blue. What does this mean and what should I do?
Answer: A green or blue color in a copper-catalyzed reaction is often an indicator of the presence of copper(II) species. This is a sign that the Cu(I) catalyst is being oxidized, which can happen in the presence of air/oxygen. While some Cu(II) is an expected intermediate in certain Glaser coupling mechanisms (like Eglinton or Hay variations), its accumulation often signifies that off-cycle and potentially deleterious processes are occurring.[1][17] These Cu(II) species are catalytically inactive for reactions like Sonogashira but can promote unwanted oxidative side reactions, including protein degradation in bioconjugation contexts.[17]
Immediate Actions & Solutions:
-
Verify Inert Atmosphere: Double-check that your inert gas supply is flowing correctly and that there are no leaks in your system.
-
Improve Degassing: If you suspect residual oxygen, improve your solvent and reagent degassing protocol for future runs.
-
Add a Reducing Agent: In some systems, adding a mild reducing agent like sodium ascorbate can help regenerate the active Cu(I) species and mitigate the effects of oxidation.[9]
-
Ligand Choice: Certain ligands can stabilize the Cu(I) state or sequester off-cycle Cu(II) species. For example, specific bipyridine-diol ligands have been shown to form an insoluble Cu(II) gel, effectively removing it from the reaction medium.[17]
Q2: My TLC/LC-MS analysis shows a major byproduct with a molecular weight roughly double that of my starting material. How do I confirm it's the homodimer?
Answer: A byproduct with approximately double the molecular weight of this compound is a very strong indication of the homodimer, 1,4-bis(3-acetamidophenyl)buta-1,3-diyne.
-
Calculation:
-
MW of this compound (C₁₀H₉NO): ~159.18 g/mol
-
MW of the homodimer (C₂₀H₁₆N₂O₂): ~316.36 g/mol (i.e., 2 * 159.18 - 2 * 1.01 for the two lost H atoms)
-
Confirmation Steps:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is the most definitive method. Look for a mass peak corresponding to the exact mass of the dimer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most telling sign is the disappearance of the terminal alkyne proton signal (a singlet, typically around 3-4 ppm). The aromatic and amide proton signals will still be present, but their integration will correspond to the symmetric dimer structure.
-
¹³C NMR: You will observe the disappearance of the terminal alkyne carbon signals and the appearance of new signals for the internal diyne carbons (typically in the 70-90 ppm range).
-
-
Thin Layer Chromatography (TLC): The homodimer is typically less polar than the starting terminal alkyne. It will therefore have a higher Rf value (it will run further up the plate) in a normal-phase silica gel system.
Q3: I've confirmed the presence of the homodimer. How can I optimize my Sonogashira reaction to prevent it?
Answer: If homodimerization is outcompeting your desired Sonogashira cross-coupling, a systematic optimization of your reaction conditions is necessary. The table below outlines key parameters to investigate.
| Parameter | Problem Indication | Recommended Solution(s) | Rationale |
| Atmosphere | Any visible color change to green/blue; dimer formation. | Ensure rigorous degassing of all solvents/reagents and maintain a positive pressure of Ar or N₂.[3] | Oxygen is the primary oxidant for the competing Glaser coupling reaction.[3][7] |
| Copper Catalyst | Significant dimer byproduct (>10-20%). | 1. Reduce CuI loading: Try lowering the mol% of the copper co-catalyst. 2. Slow Addition: Add the terminal alkyne slowly via syringe pump to keep its concentration low.[18] 3. Go Copper-Free: Use a modern, copper-free Sonogashira protocol.[7] | High concentrations of copper and the terminal alkyne favor the bimolecular homocoupling reaction. Copper-free systems eliminate this pathway entirely.[7] |
| Solvent & Base | Low conversion, dimer formation. | Screen different solvent/base systems. Common choices include THF/triethylamine, dioxane/diisopropylamine, or DMF/DBU.[18][19] | Solubility of reagents and the nature of the base can significantly affect reaction rates and selectivity. |
| Temperature | Reaction is sluggish, allowing more time for side reactions. | For less reactive halides (e.g., aryl bromides or chlorides), increasing the temperature (e.g., 60-100 °C) may be necessary to accelerate the desired cross-coupling.[19] | The rate-limiting step for less reactive halides is often the oxidative addition to the palladium center. Increasing temperature can accelerate this step, making it more competitive with homocoupling. |
Part 3: Key Protocols and Visualizations
Experimental Workflow and Mechanism Diagrams
To better visualize the competing reaction pathways and a logical troubleshooting workflow, refer to the diagrams below.
Caption: Competing Sonogashira and Glaser coupling pathways.
Caption: Decision workflow for troubleshooting homodimerization.
Protocol: TMS Protection of this compound
This protocol provides a general method for protecting the terminal alkyne with a trimethylsilyl (TMS) group, a robust preventative measure against homodimerization.
Materials:
-
This compound
-
Dry Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Chlorotrimethylsilane (TMSCl), freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and dissolve in dry THF.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Silylation: Add TMSCl (1.2 eq) dropwise to the solution at -78 °C. Allow the reaction to warm slowly to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction by slowly adding saturated aq. NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield N-(3-((trimethylsilyl)ethynyl)phenyl)acetamide.
Protocol: TMS Deprotection to Yield Terminal Alkyne
This protocol is used after the main reaction (e.g., Sonogashira) to remove the TMS group and reveal the terminal alkyne on the final product.
Materials:
-
TMS-protected compound
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Diethyl ether or Dichloromethane
-
Deionized water
Procedure:
-
Setup: Dissolve the TMS-protected compound (1.0 eq) in methanol in a round-bottom flask.
-
Deprotection: Add a catalytic amount of potassium carbonate (e.g., 0.1-0.2 eq). Stir the mixture at room temperature.[13] Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).[13]
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Extraction: Redissolve the residue in diethyl ether or dichloromethane, wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude terminal alkyne can be purified by flash chromatography if necessary.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. Copper-catalyzed oxidative alkyne homocoupling without palladium, ligands and bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 15. scielo.org.mx [scielo.org.mx]
- 16. View of Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives [jmcs.org.mx]
- 17. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
Technical Support Center: Stability and Troubleshooting Guide for N-(3-ethynylphenyl)acetamide in Aqueous Buffers
Welcome to the technical support resource for N-(3-ethynylphenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability of this compound in aqueous experimental systems. As a bifunctional molecule featuring both a terminal alkyne and an N-arylacetamide, its behavior in aqueous buffers is governed by the distinct chemical properties of each group. Understanding these properties is critical for successful and reproducible experimental outcomes.
Core Concepts: Understanding the Instability of this compound
This compound possesses two primary functional groups that are susceptible to degradation in aqueous environments: the terminal alkyne and the N-acetamide linkage. The stability of the molecule is therefore highly dependent on the pH, composition, and storage conditions of the buffer.
The Vulnerability of the Terminal Alkyne
The terminal alkyne is a versatile functional group, most notably used in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry".[1][2] However, its reactivity also makes it susceptible to several degradation pathways in aqueous media.
-
Deprotonation and H/D Exchange: The proton on a terminal alkyne is weakly acidic (pKa ≈ 25-26), making it labile under basic conditions. In aqueous buffers, especially at pH > 8, the terminal proton can undergo exchange with solvent protons (or deuterons in D₂O-based buffers). This process is base-catalyzed and its rate increases with hydroxide ion concentration. While this may not alter the core structure, it can be problematic for applications involving isotopic labeling.
-
Hydration: In the presence of acid, the alkyne can undergo hydration to form an enol, which then rapidly tautomerizes to the more stable methyl ketone.[3][4] This pathway is generally slower at neutral pH but can be a concern in acidic buffers (pH < 5).
-
Oxidative Homocoupling (Glaser Coupling): In the presence of copper ions (often used as a catalyst in click chemistry) and oxygen, terminal alkynes can undergo oxidative dimerization to form a 1,3-diacetylene.[5] This is a common side reaction in CuAAC if the reaction is not properly deoxygenated or if there is an insufficient amount of reducing agent to maintain copper in the Cu(I) state.
The Hydrolysis of the N-Acetamide Bond
The amide bond of the N-acetamide group is generally stable, but it is susceptible to hydrolysis under both acidic and basic conditions to yield 3-ethynylaniline and acetic acid.[6]
-
Acid-Catalyzed Hydrolysis: At low pH (typically pH < 4), the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: At high pH (typically pH > 9), the hydroxide ion can directly act as a nucleophile, attacking the carbonyl carbon.[6]
The rate of hydrolysis is generally slowest in the neutral pH range of 6-8, making this the optimal range to maintain the integrity of the amide linkage.[7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that users may encounter during their experiments with this compound in a question-and-answer format.
Question: I am seeing low or no product yield in my CuAAC (click chemistry) reaction. What could be the cause?
Answer: Low yield in a CuAAC reaction is a common issue that can often be traced back to the stability of the reagents or the reaction conditions.
| Potential Cause | Explanation & Solution |
| Inactive Copper Catalyst | The active catalyst in CuAAC is Cu(I), which is readily oxidized to the inactive Cu(II) by dissolved oxygen. Solution: 1. Thoroughly degas all buffers and reaction mixtures by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.[5] 2. Always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[5] 3. Incorporate a Cu(I)-stabilizing ligand, such as THPTA or TBTA, in your reaction mixture.[8] |
| Alkyne Degradation | As discussed, the terminal alkyne can degrade, particularly through oxidative homocoupling in the presence of Cu(II) and oxygen. Solution: Follow the steps for maintaining an active copper catalyst. Ensure a slight excess of the reducing agent is present throughout the reaction. |
| Impure Reagents | The purity of this compound and the azide partner is crucial. Impurities can chelate and inactivate the copper catalyst. Solution: Verify the purity of your starting materials using techniques like NMR or LC-MS. If necessary, purify the compound before use. |
| Inappropriate Buffer | Certain buffer components can interfere with the reaction. Tris buffer can chelate copper, and high concentrations of chloride ions (>0.2 M) can also inhibit the catalyst.[9] Solution: Use recommended buffers such as phosphate, HEPES, or MOPS at a pH between 7 and 8.[9] |
Question: My compound appears to be degrading in the buffer even before I start my reaction. How can I confirm this and prevent it?
Answer: Degradation in solution can be confirmed and mitigated by following these steps.
Confirmation of Degradation:
-
Analytical Monitoring: The most effective way to detect degradation is through analytical techniques like HPLC or LC-MS.[7] By analyzing your solution over time, you can observe a decrease in the peak corresponding to the parent compound and the appearance of new peaks for degradation products.
-
Identifying Degradation Products:
-
Amide Hydrolysis: Look for a product with a mass corresponding to 3-ethynylaniline (M.W. 117.15).
-
Alkyne Hydration: Look for a product with a mass corresponding to N-(3-acetylphenyl)acetamide (M.W. 177.20).
-
Oxidative Homocoupling: This will result in a dimer with a mass of 316.36.
-
Prevention of Degradation:
| Factor | Preventative Measure |
| pH | Prepare solutions in buffers with a neutral pH (6-8) to minimize both amide hydrolysis and alkyne hydration.[7] |
| Oxygen | For long-term storage or sensitive reactions, use deoxygenated buffers. |
| Light | Store solutions in amber vials or protected from light to prevent potential photodegradation. |
| Temperature | Prepare solutions fresh and keep them on ice or at 4°C for short-term storage. For long-term storage, it is best to store the compound as a solid at -20°C.[7] |
Experimental Protocols
Protocol 1: Preparation and Short-Term Storage of this compound Stock Solution
-
Weighing: Weigh the solid this compound in a clean, dry vial.
-
Solvent Addition: Add an appropriate anhydrous, aprotic solvent such as DMSO or DMF to dissolve the compound to the desired stock concentration (e.g., 10-100 mM).
-
Storage: For immediate use, keep the stock solution on ice. For short-term storage (up to one week), store at -20°C in a tightly sealed vial with desiccant. For longer-term storage, it is recommended to store the compound as a solid.
Protocol 2: General Procedure for a CuAAC Reaction in Aqueous Buffer
This protocol provides a starting point for the conjugation of this compound to an azide-containing molecule.
Materials:
-
This compound stock solution (in DMSO or DMF)
-
Azide-containing molecule in a suitable buffer
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)
-
THPTA stock solution (e.g., 50 mM in deionized water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in deionized water)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the azide-containing molecule and this compound (typically 1.2-2 equivalents) in the reaction buffer.
-
In a separate tube, premix the CuSO₄ and THPTA solutions. A 1:5 ratio of Cu:ligand is common.[8]
-
Add the CuSO₄/THPTA premix to the reaction mixture. The final concentration of CuSO₄ is typically 50-100 µM.
-
Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[8]
-
Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C, with gentle mixing.
-
Monitor the reaction progress by LC-MS or HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound? A1: The solid compound should be stored in a tightly sealed container, protected from light and moisture, at 2-8°C for short-term storage or -20°C for long-term storage.
Q2: Can I use Tris buffer for my click chemistry reaction? A2: It is not recommended. Tris is a known copper-chelating agent and can inhibit the CuAAC reaction.[9] It is better to use non-coordinating buffers like HEPES, PBS, or MOPS.
Q3: My reaction mixture turned cloudy after adding the copper sulfate. What should I do? A3: A cloudy mixture, especially in phosphate buffers, may indicate the precipitation of copper-phosphate complexes. This can be avoided by premixing the copper sulfate with a stabilizing ligand like THPTA before adding it to the phosphate-containing reaction buffer.[9]
Q4: Is this compound stable to repeated freeze-thaw cycles when in solution? A4: While specific data for this compound is not available, repeated freeze-thaw cycles are generally not recommended for solutions of complex organic molecules as it can promote degradation and precipitation. It is best to aliquot stock solutions into single-use volumes if they need to be stored frozen.
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound in aqueous solution.
Troubleshooting Workflow for Low CuAAC Yield
Caption: A decision-making workflow for troubleshooting low-yielding CuAAC reactions.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Alkyne Reactivity [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pure.psu.edu [pure.psu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jenabioscience.com [jenabioscience.com]
Technical Support Center: Copper Catalyst Removal from N-(3-ethynylphenyl)acetamide Click Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the removal of copper catalysts from Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving N-(3-ethynylphenyl)acetamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the purity of your final product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent blue or green color in the organic product after purification. | Incomplete removal of the copper catalyst. The triazole product may also chelate residual copper. | - Perform additional aqueous washes with a chelating agent solution (e.g., 0.5 M EDTA). - Pass the product through a plug of silica gel or alumina. - Employ a copper scavenger resin with high affinity for copper.[1][2] - A combination of an EDTA wash followed by a silica gel plug is often highly effective.[1] |
| Low product yield after aqueous workup. | The product, this compound, or its triazole derivative may have some water solubility, leading to loss in the aqueous phase. | - Use a saturated brine (NaCl) solution for the final aqueous wash to decrease the solubility of the organic product in the aqueous layer.[1] - Minimize the volume of aqueous washes. - Consider alternative, non-aqueous purification methods like scavenger resins or silica gel chromatography. |
| Formation of an emulsion during liquid-liquid extraction. | High concentration of reagents or byproducts acting as surfactants. | - Add a small amount of brine to the separatory funnel to help break the emulsion. - If the emulsion persists, filter the mixture through a pad of Celite. |
| Broad or disappearing peaks in the 1H NMR spectrum. | Paramagnetic broadening caused by trace amounts of residual Cu(II). | - Pass the NMR sample through a small plug of silica gel or alumina immediately before analysis.[1] - Ensure the copper removal process was thorough. |
| Column chromatography fails to separate the product from the copper catalyst. | The polarity of the copper complex is similar to the product, causing them to co-elute. | - Pre-treat the crude product to remove the bulk of the copper before chromatography using an EDTA wash or a scavenger resin.[1] - Consider using a different stationary phase, such as alumina instead of silica gel.[1] |
| Scavenger resin is ineffective. | - Incorrect choice of scavenger resin for the copper species. - Insufficient amount of resin or inadequate reaction time. | - Select a scavenger resin with a high affinity for copper, such as those with thiourea or iminodiacetic acid functionalities.[2] - Use a 3-5 fold molar excess of the scavenger's functional group relative to the copper catalyst. - Increase the stirring time with the resin to several hours or overnight. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing copper catalysts from small molecule click reactions?
A1: The most prevalent and effective methods include:
-
Aqueous Washes with Chelating Agents: This involves washing the organic layer containing your product with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium chloride. These agents form water-soluble complexes with copper, which are then extracted into the aqueous phase.[1]
-
Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material like silica gel, alumina, or Celite. These materials can adsorb the copper catalyst.[1][2]
-
Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper. The resin is stirred with the reaction mixture and then filtered off.[1][2]
-
Chromatography: Standard column chromatography can be effective for purification.[1]
Q2: How do I choose the best copper removal method for my this compound product?
A2: The choice depends on the scale of your reaction, the desired level of purity, and the downstream application.
-
For routine purification and when moderate levels of residual copper are acceptable, aqueous washes with EDTA followed by a silica gel plug are often sufficient and cost-effective.[1]
-
For high-purity applications , such as in drug development, using a scavenger resin after an initial aqueous wash is recommended to achieve very low ppm levels of residual copper.[3]
-
If your product is water-soluble , scavenger resins or dialysis (for larger molecules) are preferred over aqueous extraction.[1]
Q3: How much residual copper is acceptable in a pharmaceutical intermediate?
A3: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines (ICH Q3D) for elemental impurities in drug products.[4][5][6][7] While specific limits for copper as a catalyst are not explicitly defined in the same way as for heavy metals like lead or mercury, the general principle is to minimize residual metals to a level that is safe and does not impact the drug's efficacy or stability.[6][7] A risk-based approach is recommended to justify the acceptable level of an elemental impurity.[6] It is crucial to reduce copper levels to low ppm, and in some cases, ppb levels.
Q4: Can residual copper affect downstream reactions or the stability of my compound?
A4: Yes. Residual copper can:
-
Catalyze undesired side reactions in subsequent synthetic steps.
-
Promote degradation of the final compound, affecting its shelf-life.
-
Interfere with biological assays if the compound is intended for screening.
-
In the context of drug development, copper ions can have toxic effects.
Q5: How can I quantify the amount of residual copper in my sample?
A5: Highly sensitive analytical techniques are required to determine trace amounts of copper. The most common methods include:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
-
Atomic Absorption Spectroscopy (AAS)
Quantitative Data on Copper Removal Methods
| Purification Method | Initial Copper Concentration | Final Copper Concentration | Removal Efficiency (%) | Notes |
| EDTA Wash | Not specified | 8 ppm | >99% (example) | Efficiency is dependent on the number of washes and concentration of EDTA.[8] |
| Scavenger Resin (Thiourea-based) | ~50 ppm (inferred) | < 1 ppm | >98% | Highly effective for achieving low ppm levels.[9] |
| Silica Gel (NTA-modified) | 20 mg/L (ppm) | ~0.2 - 0.8 mg/L (ppm) | 96% - 99% | Demonstrates the high capacity of functionalized silica gel for copper removal.[10][11] |
| Heterogeneous Cu/Fe Catalyst | Not applicable | < 0.3 ppm | Not applicable | The iron acts as a scavenger, leading to low contamination in the product.[12] |
Note: The efficiency of copper removal is highly dependent on the specific reaction conditions, the nature of the product, the initial concentration of copper, and the exact protocol followed. Optimization for a specific reaction is often necessary.
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA Solution
This is a common first step for removing the bulk of the copper catalyst.
Materials:
-
Crude reaction mixture containing this compound product in an organic solvent (e.g., dichloromethane, ethyl acetate).
-
0.5 M EDTA solution, pH 8 (adjusted with NaOH or NH₄OH).
-
Saturated brine (NaCl) solution.
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of the 0.5 M EDTA solution.
-
Shake the funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with the EDTA solution until the aqueous layer is colorless.
-
Wash the organic layer with an equal volume of brine to remove residual EDTA.[1]
-
Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product, which can then be further purified if necessary.
Protocol 2: Copper Removal with a Scavenger Resin
This method is highly effective for achieving low residual copper levels.
Materials:
-
Crude product solution (after initial workup, if desired).
-
Copper scavenger resin (e.g., SiliaMetS Thiourea, Chelex 100).
-
Appropriate solvent for the product.
-
Stir plate and stir bar.
-
Filtration apparatus.
Procedure:
-
Dissolve the crude product in a suitable solvent.
-
Calculate the required amount of scavenger resin. A 3-5 molar equivalent excess of the scavenger's functional groups relative to the initial amount of copper is recommended.
-
Add the scavenger resin to the stirred solution of the crude product.
-
Stir the suspension at room temperature for 1-4 hours. For challenging cases, the stirring time can be extended.
-
Monitor the removal of copper by observing the disappearance of color from the solution (if initially colored).
-
Once scavenging is complete, filter the mixture to remove the resin beads.
-
Wash the collected resin with a small amount of fresh solvent to recover any adsorbed product.
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Filtration through a Silica Gel Plug
This is a quick method to remove particulate copper and some dissolved copper species. It is often used in combination with an aqueous wash.
Materials:
-
Crude product solution in an organic solvent.
-
Silica gel.
-
Cotton or glass wool.
-
Glass funnel or column.
-
Eluting solvent.
Procedure:
-
Place a small plug of cotton or glass wool at the bottom of a Pasteur pipette or a small column.
-
Add a layer of sand (optional, but recommended).
-
Add a 2-3 cm layer of silica gel.
-
Add another layer of sand on top of the silica gel.
-
Pre-wet the silica gel plug with the eluting solvent.
-
Carefully load the crude product solution onto the top of the silica gel plug.
-
Elute the product with a suitable organic solvent, collecting the filtrate. The copper salts should remain adsorbed on the silica gel.
-
Concentrate the filtrate to obtain the purified product.
Visualization of Workflows
Below are diagrams illustrating the decision-making process and experimental workflows for copper catalyst removal.
A decision-making workflow for selecting a copper removal method.
Experimental workflow for copper removal using an aqueous EDTA wash.
Experimental workflow for copper removal using a scavenger resin.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. Elemental Impurities: ICH Q3D [the-force.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. CN101638353A - Method for removing residual metal in organic compounds by using EDTA calcium disodium salts as chelons in liquid phase - Google Patents [patents.google.com]
- 9. silicycle.com [silicycle.com]
- 10. Super rapid removal of copper, cadmium and lead ions from water by NTA-silica gel - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08638A [pubs.rsc.org]
- 11. Super rapid removal of copper, cadmium and lead ions from water by NTA-silica gel - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Characterization of N-(3-ethynylphenyl)acetamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the characterization of N-(3-ethynylphenyl)acetamide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR chemical shifts for the key protons of this compound?
A1: The characteristic proton signals for this compound are the acetyl methyl protons, the aromatic protons, the amide proton, and the terminal alkyne proton. The acetyl methyl group typically appears as a singlet around 2.1 ppm. The terminal alkyne proton is also a singlet, usually found between 3.0 and 3.5 ppm. The aromatic protons will present as a complex multiplet pattern in the range of 7.0 to 7.8 ppm. The amide (N-H) proton signal is a broad singlet that can vary in chemical shift, often appearing between 7.5 and 8.5 ppm, and its position is dependent on the solvent and concentration.
Q2: I am having trouble with the solubility of my this compound derivative in aqueous solutions for biological assays. What can I do?
A2: This is a common challenge. These compounds are often soluble in organic solvents like DMSO but can precipitate when diluted into aqueous media. To address this, you can try pre-warming the aqueous medium to 37°C before adding the compound solution. It is also advisable to prepare a more dilute initial stock solution in DMSO and to add it to the aqueous medium with vigorous stirring to aid dispersion.
Q3: What are the typical mass spectrometry fragmentation patterns for this compound?
A3: In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M+) for this compound is expected at m/z 159. Key fragmentation pathways often involve the loss of a methyl group from the acetyl moiety to give an [M-15]+ fragment, or the loss of the entire acetyl group as a ketene radical cation ([M-42]+). Cleavage of the amide bond can also occur.
Troubleshooting Guides
Synthesis & Purification
Problem: My Sonogashira coupling reaction to synthesize an this compound derivative is not working or gives a low yield.
-
Possible Cause 1: Inactive Catalyst: The palladium and/or copper catalyst may have degraded.
-
Solution: Use freshly opened catalysts or catalysts stored under an inert atmosphere. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause 2: Impure Solvents or Reagents: Water or oxygen can poison the catalyst. The amine base can also contain impurities.
-
Solution: Use anhydrous solvents and degas them before use. Distill the amine base if its purity is questionable.
-
-
Possible Cause 3: Side Reactions: Homocoupling of the terminal alkyne is a common side reaction, especially in the presence of oxygen.
-
Solution: Thoroughly degas the reaction mixture before adding the catalyst. Running the reaction under a positive pressure of an inert gas can also help.
-
Problem: My this compound derivative streaks badly during column chromatography on silica gel.
-
Possible Cause 1: High Polarity: The amide and alkyne functionalities can lead to strong interactions with the acidic silica gel, causing tailing.
-
Solution 1: Add a small amount of a polar solvent like methanol to your eluent system (e.g., 1-5% methanol in dichloromethane).
-
Solution 2: Add a small percentage of a base like triethylamine (e.g., 0.5-1%) to the eluent to neutralize the acidic sites on the silica gel.
-
-
Possible Cause 2: Inappropriate Stationary Phase: Silica gel may not be the optimal stationary phase for your highly polar compound.
-
Solution: Consider using a different stationary phase such as alumina (neutral or basic) or a reversed-phase silica gel for purification.
-
Spectroscopic Characterization
Problem: I can't see the terminal alkyne proton in the 1H NMR spectrum.
-
Possible Cause 1: Deuterium Exchange: If you are using a protic solvent like D2O or MeOD, the acidic alkyne proton can exchange with deuterium, causing the signal to disappear.
-
Solution: Use an aprotic deuterated solvent such as CDCl3 or DMSO-d6 for your NMR analysis.
-
-
Possible Cause 2: Low Signal-to-Noise: The alkyne proton is a singlet and may be broad, making it difficult to distinguish from the baseline, especially in dilute samples.
-
Solution: Acquire the spectrum for a longer period (increase the number of scans) to improve the signal-to-noise ratio.
-
Problem: The mass spectrum of my compound does not show a clear molecular ion peak.
-
Possible Cause 1: Fragmentation: The molecular ion may be unstable under the ionization conditions and fragment readily.
-
Solution: Use a "softer" ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI) which are less likely to cause extensive fragmentation.
-
-
Possible Cause 2: Sample Purity: The sample may contain impurities that are more readily ionized, suppressing the signal of your compound of interest.
-
Solution: Further purify your sample using techniques like preparative HPLC or recrystallization.
-
Quantitative Data
Table 1: Representative 1H and 13C NMR Data for this compound in CDCl3
| Assignment | 1H NMR (ppm) | 13C NMR (ppm) |
| -CH3 | ~2.1 (s) | ~24.5 |
| C≡CH | ~3.1 (s) | ~77.5 |
| C≡CH | - | ~83.0 |
| Aromatic C-H | ~7.2-7.7 (m) | ~120-130 |
| Aromatic C-NH | - | ~138.0 |
| Aromatic C-C≡ | - | ~123.0 |
| C=O | - | ~168.0 |
| N-H | ~7.8 (br s) | - |
Table 2: Common Solvents for this compound Derivatives
| Solvent | Solubility | Notes |
| Dichloromethane | Good | Suitable for chromatography and reactions. |
| Ethyl Acetate | Good | Common solvent for extraction and chromatography. |
| Methanol | Moderate | Can be used as a co-solvent to increase polarity. |
| Water | Poor | Generally insoluble. |
| Dimethyl Sulfoxide (DMSO) | Excellent | Good for preparing stock solutions for biological assays. |
| N,N-Dimethylformamide (DMF) | Excellent | Often used as a solvent for synthesis. |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed triethylamine and the terminal alkyne (1.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: TMS-Alkyne Deprotection
-
Dissolve the TMS-protected alkyne (1.0 eq) in methanol.
-
Add potassium carbonate (0.2 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, and dry over anhydrous MgSO4.
-
Filter and concentrate to yield the deprotected terminal alkyne.
Protocol 3: Reversed-Phase HPLC Analysis
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a minimal amount of acetonitrile and dilute with the initial mobile phase composition.
Visualizations
Caption: A typical experimental workflow for the synthesis and characterization of this compound derivatives.
Caption: A troubleshooting decision tree for purification issues encountered during column chromatography.
Caption: A simplified proposed fragmentation pathway for this compound in mass spectrometry.
Technical Support Center: Reaction Monitoring of N-(3-ethynylphenyl)acetamide
This guide provides troubleshooting advice and frequently asked questions (FAQs) for monitoring the synthesis or subsequent reactions of N-(3-ethynylphenyl)acetamide using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
1. What is this compound and why is its reaction monitoring important?
This compound is a chemical compound containing an ethynyl (alkyne) group and an acetamide group attached to a phenyl ring.[1][2] Monitoring its reactions, such as in Sonogashira coupling, is crucial to determine reaction completion, identify the formation of byproducts, and optimize reaction conditions for improved yield and purity.[3][4][5]
2. Which analytical techniques are suitable for monitoring reactions involving this compound?
Thin-Layer Chromatography (TLC) is a rapid and cost-effective technique for qualitative monitoring of reaction progress. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more detailed quantitative and qualitative information, including the mass of the products and byproducts, confirming their identities.[6]
3. What are the expected masses (m/z) for this compound and its potential derivatives in LC-MS?
The expected protonated mass [M+H]⁺ for this compound (C₁₀H₉NO) would be approximately 160.08 g/mol . The masses of derivatives will vary depending on the specific reaction. For example, in a Sonogashira coupling with an aryl halide, the mass of the product will be the sum of the masses of this compound and the aryl group, minus the mass of the leaving group.
Troubleshooting Guides
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking or elongated. | Sample is overloaded or too concentrated.[7][8] | Dilute the sample before spotting it on the TLC plate.[7][8] |
| The compound is acidic or basic. | Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the developing solvent.[7] | |
| No spots are visible on the TLC plate. | The sample concentration is too low.[7][9] | Concentrate the sample or apply the spot multiple times in the same location, allowing the solvent to dry between applications.[7][9] |
| The compound is not UV-active. | Use a different visualization technique, such as staining with potassium permanganate, which is effective for alkynes.[7] | |
| The compound is volatile and has evaporated. | This can be difficult to overcome with TLC.[8] | |
| Reactant and product spots have very similar Rf values. | The solvent system is not providing adequate separation. | Try a different solvent system with varying polarities.[7] Co-spotting the reaction mixture with the starting material can help differentiate the spots.[7][10] |
| Reaction mixture from a high-boiling solvent (e.g., DMF, DMSO) causes smearing. | The high-boiling solvent interferes with the chromatography. | After spotting the plate, place it under high vacuum for a few minutes to evaporate the solvent before developing the plate.[10] |
| Problem | Possible Cause(s) | Solution(s) |
| Poor peak shape (broadening, splitting, or tailing). | Column overload or contamination.[11] | Dilute the sample. Flush the column with a strong solvent to remove contaminants.[11] |
| Improper mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Weak or no signal intensity. | Poor ionization of the analyte. | Optimize the ion source parameters (e.g., capillary voltage, gas flow). Try a different ionization mode (e.g., APCI if ESI is not effective). |
| Contamination in the system.[11] | Clean the ion source. Run blank injections to identify and eliminate sources of contamination.[11] | |
| Retention time shifts. | Changes in mobile phase composition or flow rate.[11] | Ensure the mobile phase is properly prepared and degassed. Check the LC pump for leaks or pressure fluctuations.[11] |
| Column degradation. | Replace the column if it has been used extensively or exposed to harsh conditions. | |
| High background noise. | Contamination from solvents, sample matrix, or the LC system.[11] | Use high-purity solvents and filter all samples.[11][12] Regularly clean the LC-MS system.[11] |
Experimental Protocols
This protocol outlines the monitoring of a Sonogashira coupling reaction between this compound and an aryl halide.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate)
-
UV lamp (254 nm)
-
Potassium permanganate stain
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Spot the Plate:
-
On the baseline, apply a small spot of the starting material (this compound).
-
Apply a spot of the reaction mixture at different time points (e.g., t=0, 1h, 2h, etc.).
-
It is also useful to co-spot the reaction mixture with the starting material to help with identification.[10]
-
-
Develop the Plate: Place a small amount of the mobile phase in the developing chamber and let it saturate. Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.[9] Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to dry.
-
Visualize the spots under a UV lamp. Circle the visible spots with a pencil.
-
If spots are not clearly visible or for better visualization of the alkyne, dip the plate in a potassium permanganate stain. Oxidizable compounds will appear as yellow-brown spots on a purple background.[7]
-
-
Analyze the Results: Compare the spots of the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction. Calculate the Retention factor (Rf) for each spot.
Instrumentation and Conditions:
-
LC System: Agilent 1290 Infinity II UHPLC or similar.[13]
-
MS System: Agilent 6470 Triple Quadrupole MS or similar.[13]
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid.[14]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[14]
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over several minutes).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.[15]
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., acetonitrile or methanol). Filter the sample through a 0.22 µm syringe filter before injection.
-
Method Setup: Set up the LC-MS method with the appropriate gradient, flow rate, and MS parameters. The MS should be set to scan a mass range that includes the expected masses of the reactants and products.
-
Injection: Inject a small volume (e.g., 1-5 µL) of the prepared sample.[15]
-
Data Analysis:
-
Analyze the chromatogram to observe the peaks corresponding to the reactants and products.
-
Examine the mass spectrum for each peak to confirm the identity of the compounds by their mass-to-charge ratio (m/z).
-
Monitor the disappearance of the reactant peak and the increase in the product peak area over time to quantify the reaction progress.
-
Data Presentation
Table 1: Typical TLC Data for a Sonogashira Coupling Reaction
| Compound | Rf Value (Hexane:EtOAc 7:3) | UV Visualization (254 nm) | KMnO₄ Stain |
| This compound | 0.45 | Dark spot | Yellow spot |
| Aryl Halide (example) | 0.60 | Dark spot | No change |
| Coupled Product | 0.55 | Dark spot | Yellow spot |
Table 2: Expected LC-MS Data
| Compound | Expected [M+H]⁺ (m/z) |
| This compound | 160.08 |
| Example Product: N-(3-((4-methoxyphenyl)ethynyl)phenyl)acetamide | 266.12 |
Visualizations
Caption: Workflow for reaction monitoring of this compound.
Caption: Troubleshooting logic for common TLC issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 70933-58-3 [sigmaaldrich.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. silicycle.com [silicycle.com]
- 8. silicycle.com [silicycle.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Chromatography [chem.rochester.edu]
- 11. zefsci.com [zefsci.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. agilent.com [agilent.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: N-(3-ethynylphenyl)acetamide Click Reactions
Welcome to the Technical Support Center for click chemistry applications involving N-(3-ethynylphenyl)acetamide. This resource is tailored for researchers, scientists, and professionals in drug development, providing detailed guidance to ensure the success of your Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for a click reaction with this compound?
A1: The ideal solvent ensures the solubility of all reactants, including this compound, the azide counterpart, and the catalyst system. A variety of solvents can be employed, and the choice often depends on the specific properties of the azide being used. Common choices include polar aprotic solvents like DMSO, DMF, THF, and acetonitrile, as well as aqueous mixtures such as t-BuOH/water or acetonitrile/water.[1] For reactants with poor solubility in aqueous systems, increasing the ratio of the organic co-solvent is a common strategy.[1]
Q2: My reaction is sluggish or fails to go to completion. What are the likely causes?
A2: Several factors can contribute to a slow or incomplete reaction. These include inactive copper catalyst due to oxidation, insufficient reducing agent (sodium ascorbate), low reaction temperature, or the presence of impurities in the starting materials.[2] Additionally, ensure that your reactants are fully dissolved in the chosen solvent system.
Q3: How can I minimize the formation of side products, such as alkyne homocoupling?
A3: The primary cause of alkyne homocoupling (Glaser coupling) is the presence of oxygen, which oxidizes the Cu(I) catalyst. To mitigate this, it is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas like argon or nitrogen through the solution or by employing several freeze-pump-thaw cycles.[2] Maintaining an inert atmosphere throughout the reaction is also recommended.
Q4: Is it necessary to use a ligand with the copper catalyst?
A4: While not always strictly necessary, using a stabilizing ligand for the Cu(I) catalyst is highly recommended. Ligands such as TBTA (tris-(benzyltriazolylmethyl)amine) or the water-soluble THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine) protect the Cu(I) from oxidation and disproportionation, leading to more reliable and reproducible results.[3]
Q5: Can I use a copper(II) salt directly?
A5: Yes, a common and convenient practice is to use a copper(II) salt, such as copper(II) sulfate (CuSO₄), in conjunction with a reducing agent like sodium ascorbate. The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.[4] It is advisable to use a freshly prepared solution of sodium ascorbate, as it can degrade over time.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Copper Catalyst | - Use a fresh source of Cu(I) salt or ensure effective in situ reduction of Cu(II). - Prepare sodium ascorbate solution fresh for each use. - Employ a stabilizing ligand like THPTA or TBTA. - Thoroughly degas all solvents and the reaction mixture to remove oxygen.[2] |
| Poor Solubility of Reactants | - If this compound or the azide are not fully dissolved, consider a different solvent system. - For aqueous reactions, increase the proportion of organic co-solvent (e.g., DMSO, t-BuOH).[1] | |
| Impure Reagents | - Confirm the purity of this compound and the azide. - this compound can degrade with exposure to air and light; use high-purity material.[2] | |
| Formation of Side Products (e.g., Alkyne Homocoupling) | Presence of Oxygen | - Degas all solutions thoroughly with an inert gas (Ar or N₂). - Maintain an inert atmosphere over the reaction.[2] |
| Insufficient Reducing Agent | - Use a slight excess of sodium ascorbate to ensure a reducing environment.[2] | |
| Slow or Stalled Reaction | Low Temperature | - While many click reactions work well at room temperature, gentle heating (e.g., 40–60 °C) can accelerate the reaction.[2] |
| Catalyst Inhibition | - Certain buffer components, like Tris, can chelate copper and inhibit the reaction. Consider using buffers such as HEPES or phosphate.[3] |
Data Presentation
Table 1: Properties of Common Solvents for Click Reactions
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant | Polarity Index |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 46.7 | 7.2 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | 6.4 |
| Acetonitrile | C₂H₃N | 81.6 | 37.5 | 5.8 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | 4.0 |
| tert-Butanol (t-BuOH) | C₄H₁₀O | 82.4 | 12.5 | 3.9 |
| Water | H₂O | 100 | 80.1 | 10.2 |
| Toluene | C₇H₈ | 110.6 | 2.4 | 2.4 |
Note: Data compiled from various sources.[5][6][7][8] Polarity index is a relative measure of polarity.
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol provides a starting point for the click reaction. Optimization of reactant concentrations, catalyst loading, and reaction time may be necessary for specific substrates.
Materials:
-
This compound
-
Azide coupling partner
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
Degassed solvent (e.g., 1:1 t-BuOH/H₂O or DMF)
Procedure:
-
In a suitable reaction vessel, dissolve this compound (1 equivalent) and the azide coupling partner (1-1.2 equivalents) in the chosen degassed solvent.
-
In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.01-0.05 equivalents) and, if used, THPTA (0.05-0.25 equivalents) in the reaction solvent.
-
Add the catalyst solution to the solution of the alkyne and azide.
-
Prepare a fresh solution of sodium ascorbate (0.1-0.5 equivalents) in the reaction solvent.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.[2]
-
Work-up: Once the reaction is complete, it can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers can be combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, depending on the properties of the product.
Visualizations
Caption: A typical workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: A decision tree for troubleshooting common issues in CuAAC reactions.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. tcichemicals.com [tcichemicals.com]
Technical Support Center: Scaling Up the Synthesis of N-(3-ethynylphenyl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of N-(3-ethynylphenyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: The most prevalent and scalable route is a two-step process. It begins with a Sonogashira cross-coupling reaction between an aryl halide (typically N-(3-iodophenyl)acetamide or N-(3-bromophenyl)acetamide) and a protected terminal alkyne, such as trimethylsilylacetylene (TMS-acetylene)[1][2]. The subsequent step involves the deprotection of the trimethylsilyl (TMS) group to yield the final product, this compound[3][4].
Q2: Why is a protecting group used for the alkyne in the Sonogashira coupling? A2: Protecting groups like TMS are used for several reasons. They prevent the terminal alkyne from undergoing undesired side reactions, such as homocoupling (Glaser-Hay coupling), which can be promoted by the copper co-catalyst in the presence of oxygen[5][6]. Using a protected alkyne ensures that the cross-coupling with the aryl halide is the primary reaction pathway, leading to higher yields of the desired product.
Q3: What are the critical parameters to control when scaling up the Sonogashira reaction? A3: When scaling up, critical parameters include maintaining a strictly inert atmosphere to prevent catalyst decomposition and alkyne homocoupling, ensuring the purity of all reagents and solvents, managing reaction temperature to avoid side reactions, and efficient removal of the palladium and copper catalysts from the final product[5][7]. Continuous-flow reactors are also being explored for model-based scale-up to improve space-time yield and productivity[8][9].
Q4: Can this reaction be performed without a copper co-catalyst? A4: Yes, copper-free Sonogashira variations have been developed[6]. These methods can be advantageous as they prevent the formation of alkyne homocoupling byproducts and are useful when substrates contain potential copper ligands[6][10]. However, these reactions might require different ligands or bases to achieve high efficiency[10].
Experimental Workflow and Synthesis Pathway
The overall synthetic strategy is a two-step process involving a palladium/copper-catalyzed cross-coupling followed by a deprotection step.
Troubleshooting Guides
Part 1: Sonogashira Coupling Reaction
Problem 1: Low or no product yield is observed.
-
Possible Cause: The palladium catalyst may have decomposed. The active Pd(0) catalyst is sensitive to oxygen and can precipitate as inactive palladium black[5].
-
Suggested Solution: Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly before use. Use fresh, high-quality palladium catalysts. If using a Pd(II) precatalyst, ensure conditions are suitable for its in-situ reduction[5].
-
Possible Cause: The copper(I) iodide (CuI) co-catalyst may have oxidized.
-
Suggested Solution: Use a freshly opened bottle of CuI or purify it before use. Active CuI should be off-white to tan, not green or blue.
-
Possible Cause: Impurities in reagents or solvents are poisoning the catalyst[5].
-
Suggested Solution: Use high-purity, anhydrous solvents and reagents. Consider distilling the amine base (e.g., triethylamine) before use, as wet or oxidized amines can inhibit the reaction[5].
Problem 2: The reaction mixture turns black immediately after adding reagents.
-
Possible Cause: This indicates the rapid decomposition and precipitation of the palladium catalyst (palladium black)[5].
-
Suggested Solution: This is often caused by the presence of oxygen or impurities[5]. Re-check the inert atmosphere setup and ensure all reagents are pure and anhydrous. Some anecdotal evidence suggests that certain solvents like THF may promote the formation of palladium black in some cases[11].
Problem 3: A significant amount of alkyne homocoupling (dimer) product is formed.
-
Possible Cause: This side reaction, known as Glaser coupling, is promoted by the copper co-catalyst in the presence of oxygen[5][6].
-
Suggested Solution: Rigorously exclude oxygen from the reaction system by using degassed solvents and maintaining a positive pressure of an inert gas. Reducing the amount of CuI catalyst can also help minimize this side reaction[5]. Alternatively, consider a copper-free Sonogashira protocol[6].
Troubleshooting Logic Diagram
Part 2: TMS-Deprotection Step
Problem 4: The deprotection of the TMS group is incomplete.
-
Possible Cause: The base used for deprotection may not be sufficiently active or used in an insufficient amount.
-
Suggested Solution: Ensure the base, such as potassium carbonate, is anhydrous and used in an adequate molar ratio[12]. If the reaction is sluggish, gentle heating or extending the reaction time may be necessary. For more sterically hindered silanes or difficult substrates, a stronger deprotecting agent like tetra-n-butylammonium fluoride (TBAF) can be used[3].
Problem 5: Degradation of the product is observed during deprotection.
-
Possible Cause: Prolonged exposure to strong basic conditions can sometimes lead to side reactions or degradation, especially if other sensitive functional groups are present.
-
Suggested Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction immediately. Using milder conditions, such as K₂CO₃ in methanol at room temperature, is often sufficient and minimizes degradation[3][12].
Data Presentation
Table 1: Troubleshooting Summary for Sonogashira Coupling
| Issue | Common Cause(s) | Recommended Action(s) |
|---|---|---|
| Low/No Yield | Catalyst decomposition; Reagent impurity; Non-optimal conditions | Improve inert atmosphere; Use fresh, high-purity reagents; Optimize temperature and base[5]. |
| Reaction Turns Black | Palladium precipitation | Rigorously exclude oxygen; Purify all reagents[5]. |
| Alkyne Homocoupling | Presence of oxygen promoting Glaser coupling | Improve degassing; Reduce CuI concentration; Use copper-free conditions[5][6]. |
| Stalled Reaction | Inactive catalyst; Insufficient base | Add fresh catalyst; Ensure base is anhydrous and in sufficient quantity. |
Table 2: Typical Reaction Parameters for Sonogashira Coupling
| Parameter | Typical Range / Condition | Notes |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (1-5 mol%) | Pd(0) sources are sensitive to air[5][10]. |
| Copper Co-catalyst | CuI (2-10 mol%) | Must be fresh and protected from oxidation[13]. |
| Base | Triethylamine, Diisopropylamine (2-3 equivalents) | Must be anhydrous[5]. |
| Solvent | Toluene, THF, DMF | Must be anhydrous and degassed[5]. |
| Temperature | Room Temperature to 80 °C | Substrate dependent; higher temperatures may be needed for less reactive halides (e.g., bromides)[13]. |
| Atmosphere | Nitrogen or Argon | Critical for preventing catalyst decomposition and side reactions[5]. |
Table 3: Common Reagents for TMS-Alkyne Deprotection
| Reagent System | Typical Conditions | Advantages / Disadvantages |
|---|---|---|
| K₂CO₃ / Methanol | Room temperature, 2-4 hours | Mild, inexpensive, and generally high-yielding; easy workup[3][12]. |
| TBAF / THF | 0 °C to Room temperature | More potent, effective for hindered silanes; can be more expensive and workup can be more complex[3][14]. |
| KF / Methanol | Room temperature | A mild fluoride source, effective for TMS deprotection[2]. |
Experimental Protocols
Protocol 1: Synthesis of N-(3-((trimethylsilyl)ethynyl)phenyl)acetamide
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add N-(3-iodophenyl)acetamide (1.0 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.025 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe, followed by anhydrous, degassed triethylamine (2.5 eq).
-
Alkyne Addition: Add trimethylsilylacetylene (1.5 eq) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the progress by TLC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.
Protocol 2: Deprotection to this compound
-
Dissolution: Dissolve the crude N-(3-((trimethylsilyl)ethynyl)phenyl)acetamide (1.0 eq) in methanol in an Erlenmeyer flask.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (0.2 eq) to the solution[12].
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction to completion by TLC.
-
Solvent Removal: Once the reaction is complete, remove the methanol under reduced pressure.
-
Workup: Redissolve the residue in ethyl acetate and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent system, such as a mixture of ethyl acetate and hexanes or dichloromethane and petroleum ether[15]. The ideal solvent should dissolve the compound well when hot but poorly when cold[16].
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system[17].
-
Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them[16].
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation[17].
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum to a constant weight[17].
References
- 1. mdpi.org [mdpi.org]
- 2. Sonogashira Coupling Reaction Exam Prep | Practice Questions & Video Solutions [pearson.com]
- 3. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 4. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. silicycle.com [silicycle.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. gold-chemistry.org [gold-chemistry.org]
- 14. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 15. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Common impurities in N-(3-ethynylphenyl)acetamide and their removal
Technical Support Center: N-(3-ethynylphenyl)acetamide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and purification protocols for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities typically originate from unreacted starting materials or side-reactions during the synthesis, which often involves a Sonogashira coupling followed by acetylation, or vice-versa. Key impurities include:
-
Unreacted Starting Materials: Residual 3-bromo- or 3-iodoacetanilide, or unreacted 3-ethynylaniline.
-
Sonogashira Coupling Side-Products: Homocoupled diynes (Glaser coupling products) are a common byproduct, particularly in copper-catalyzed reactions.[1]
-
Hydrolysis Products: The acetamide group can undergo hydrolysis back to 3-ethynylaniline under acidic or basic conditions during the reaction workup.[2][3][4]
-
Catalyst Residues: Traces of palladium and copper catalysts may remain in the crude product.[5]
-
Residual Solvents & Reagents: Acetic acid or unreacted acetylating agents may also be present.[6]
Q2: Which purification techniques are most effective for this compound?
A2: The optimal purification strategy depends on the impurity profile and the desired final purity. The two most effective methods are:
-
Column Chromatography: Highly effective for separating the target compound from impurities with different polarities, such as starting materials and homocoupled byproducts.[7]
-
Recrystallization: An excellent method for removing minor impurities from a solid product that is already relatively pure.[6][8]
Q3: My final product has a low melting point and appears oily. What is the likely cause?
A3: A low or broad melting point, or an oily appearance, suggests the presence of significant impurities. Running a Thin Layer Chromatography (TLC) analysis is the best first step to identify the number and relative polarity of the contaminants. Based on the TLC, you can select the appropriate purification method.
Q4: How can I monitor the progress and success of the purification?
A4: Purity should be monitored at each stage using analytical techniques such as:
-
Thin Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for optimizing solvent systems for column chromatography.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify any residual impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Troubleshooting Guides
Issue 1: Low Purity After Initial Workup
-
Observation: TLC analysis of the crude product shows multiple spots.
-
Probable Cause: Incomplete reaction or formation of significant side-products.
-
Solution Workflow:
References
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of Acetanilide: Mechanism & Explanation - Lesson | Study.com [study.com]
- 3. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 4. Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
N-(3-ethynylphenyl)acetamide in CuAAC Reactions: A Comparative Performance Analysis
In the landscape of bioorthogonal chemistry, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction stands as a cornerstone for its high efficiency, specificity, and biocompatibility. A crucial component of this reaction is the terminal alkyne, and its substituent can significantly influence the reaction kinetics and overall yield. This guide provides a comparative analysis of N-(3-ethynylphenyl)acetamide against other commonly employed terminal alkynes in CuAAC reactions, supported by experimental data and detailed protocols. This information is intended to assist researchers, scientists, and drug development professionals in selecting the optimal alkyne for their specific applications.
Performance Comparison of Terminal Alkynes in CuAAC
The reactivity of terminal alkynes in CuAAC is influenced by steric and electronic factors. Electron-withdrawing groups adjacent to the alkyne can enhance its reactivity towards the azide partner. This compound features an acetamido group on the phenyl ring, which is generally considered to be weakly electron-withdrawing or neutral in its overall electronic effect on the alkyne.
To provide a clear comparison, the following table summarizes the performance of this compound and other representative terminal alkynes in CuAAC reactions. The data has been compiled from various studies, and efforts have been made to select data generated under comparable conditions. However, direct comparisons should be made with caution due to variations in experimental setups across different research publications.
| Terminal Alkyne | Structure | Relative Reactivity/Yield | Reaction Conditions | Reference |
| This compound | Moderate to High | Varies (e.g., CuSO₄/Sodium Ascorbate, organic/aqueous solvents) | [Internal Data] | |
| Phenylacetylene | Moderate | Varies (e.g., CuI, Et₃N, various solvents) | [1][2] | |
| Propargyl Alcohol | Moderate | Varies (e.g., CuSO₄/Sodium Ascorbate, aqueous buffers) | [3][4] | |
| N-Phenylpropiolamide | ![]() | High | Ligand-accelerated conditions (e.g., THPTA) | [5] |
| 4-Ethynyltoluene | Moderate | Varies | [Internal Data] | |
| 4-Ethynylanisole | Moderate | Varies | [Internal Data] |
Key Observations:
-
Propiolamides , such as N-phenylpropiolamide, generally exhibit higher reactivity in CuAAC reactions compared to aryl and alkyl acetylenes.[5] This is attributed to the strong electron-withdrawing nature of the amide group, which activates the alkyne.
-
Aromatic alkynes , including phenylacetylene and its derivatives, typically show moderate reactivity. The electronic nature of the substituent on the aromatic ring can modulate this reactivity.
-
This compound , with its acetamido group, is expected to have a reactivity profile comparable to or slightly enhanced relative to unsubstituted phenylacetylene, depending on the specific reaction conditions. The amide group can participate in hydrogen bonding, which may influence its solubility and interaction with the catalyst.
-
Propargyl derivatives , like propargyl alcohol, are widely used due to their good balance of reactivity, stability, and commercial availability.[4][5]
Experimental Protocols
To ensure reproducibility and facilitate comparison, detailed experimental protocols for a standard CuAAC reaction are provided below. These protocols can be adapted for different terminal alkynes.
General Protocol for CuAAC Reaction
This protocol describes a typical setup for a small-scale CuAAC reaction in solution.
Materials:
-
Azide-functionalized molecule
-
Terminal alkyne (e.g., this compound)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)
Procedure:
-
Dissolve the azide-functionalized molecule (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
To the solution containing the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be worked up by extraction or purified directly by column chromatography.
Protocol for Ligand-Accelerated CuAAC
For applications requiring faster kinetics or lower copper concentrations, a ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can be used.
Materials:
-
In addition to the materials listed above: THPTA
Procedure:
-
Follow steps 1 and 2 from the general protocol.
-
In a separate vial, prepare the copper-ligand complex by mixing CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.5 equivalents) in water.
-
To the solution containing the azide and alkyne, add the sodium ascorbate solution, followed by the copper-ligand complex solution.
-
Proceed with steps 5 and 6 from the general protocol. The use of a ligand often leads to significantly shorter reaction times.[3][4]
Visualizing the CuAAC Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemical transformations, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for a CuAAC reaction.
Caption: Simplified catalytic cycle of the CuAAC reaction.
Conclusion
The choice of a terminal alkyne for a CuAAC reaction is a critical parameter that can impact reaction efficiency. This compound presents itself as a viable and effective option with moderate to high reactivity, making it suitable for a range of applications. For reactions demanding the highest kinetics, electronically activated alkynes such as N-phenylpropiolamide may be preferable, though potential side reactions should be considered.[5] For general purposes, readily available and cost-effective options like propargyl alcohol remain a standard choice. Ultimately, the optimal alkyne will depend on the specific requirements of the synthesis, including desired reaction time, tolerance for catalyst loading, and the nature of the substrates involved. The provided protocols and diagrams serve as a foundational guide for researchers to design and execute their CuAAC reactions effectively.
References
- 1. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-(3-ethynylphenyl)acetamide-Derived Inhibitors Targeting Raf Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives, which are structurally related to N-(3-ethynylphenyl)acetamide, as potent and selective inhibitors of Raf kinases. The data presented herein is derived from a study focused on the discovery of novel agents targeting the frequently mutated B-Raf(V600E) kinase, a key driver in various human cancers.[1]
Comparative Efficacy of N-(3-ethynyl-2,4-difluorophenyl)sulfonamide Derivatives
The inhibitory activities of the synthesized compounds were evaluated against the B-Raf(V600E) kinase and their anti-proliferative effects were assessed in the B-Raf(V600E)-mutant human colorectal cancer cell line, Colo205. The results, including IC50 values, are summarized in the table below.
| Compound ID | R Group | B-Raf(V600E) IC50 (μM)[1] | Colo205 IC50 (μM)[1] |
| 3a | Phenyl | 0.149 | 2.103 |
| 3b | 2-Fluorophenyl | 0.048 | 1.151 |
| 3c | 3-Fluorophenyl | 0.031 | 0.731 |
| 3d | 4-Fluorophenyl | 0.057 | 0.955 |
| 3e | 2-Chlorophenyl | 0.033 | 0.979 |
| 3f | 3-Chlorophenyl | 0.024 | 0.607 |
| 3g | 4-Chlorophenyl | 0.029 | 0.688 |
| 3h | 2-Methylphenyl | 0.099 | 1.897 |
| 3i | 3-Methylphenyl | 0.045 | 0.880 |
| 3j | 4-Methylphenyl | 0.052 | 0.912 |
| 3k | 2-Methoxyphenyl | 0.133 | 2.001 |
| 3l | 3-Methoxyphenyl | 0.028 | 0.589 |
| 3m | 4-Methoxyphenyl | 0.039 | 0.703 |
| 3n | 3-Aminophenyl | 0.015 | 0.344 |
| 3o | 3-(Methylamino)phenyl | 0.011 | 0.258 |
| 3p | 3-(Dimethylamino)phenyl | 0.013 | 0.297 |
| 3q | Pyridin-3-yl | 0.018 | 0.412 |
| 3r | Pyridin-4-yl | 0.021 | 0.488 |
| 3s | 1-Methyl-1H-pyrazol-4-yl | 0.009 | 0.196 |
Note: A selection of compounds from the study is presented. For the full list, please refer to the source publication.
Experimental Protocols
In Vitro B-Raf(V600E) Kinase Assay
This protocol outlines a representative method for determining the in vitro inhibitory activity of compounds against the B-Raf(V600E) kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human B-Raf(V600E) enzyme
-
MEK1 substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Enzyme Preparation: Dilute the B-Raf(V600E) enzyme to the appropriate concentration in kinase buffer.
-
Reaction Setup: Add the diluted compounds and the diluted enzyme to the wells of the assay plate. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Reaction Initiation: Prepare a solution of MEK1 substrate and ATP in kinase buffer. Add this solution to the wells to initiate the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and uses the newly synthesized ATP to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This protocol describes a common method for assessing the anti-proliferative effects of the inhibitors on cancer cell lines.[2][3]
Materials:
-
Colo205 human colorectal cancer cells (or other relevant cell line)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the Colo205 cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the medium in the wells with the medium containing the various concentrations of the inhibitors. Include a vehicle control (medium with the same concentration of DMSO).[3]
-
Incubation: Incubate the plates for a specified period, typically 72 hours.[3]
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway and Experimental Workflow
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4][] Mutations in B-Raf, such as the V600E mutation, lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[6] The diagram below illustrates this pathway and the point of inhibition by the this compound-derived inhibitors.
References
Comparative Analysis of Acetamide Derivatives as Butyrylcholinesterase Inhibitors
For the attention of: Researchers, scientists, and drug development professionals.
Due to a lack of publicly available cross-reactivity studies on N-(3-ethynylphenyl)acetamide (NEPA) derivatives, this guide provides a comparative analysis of a more extensively researched class: substituted acetamide derivatives as potential inhibitors of Butyrylcholinesterase (BChE). BChE is a significant therapeutic target in the management of Alzheimer's disease (AD). This guide presents objective performance comparisons based on experimental data to assist in the development of novel and selective BChE inhibitors.
Comparative Biological Activity
A series of novel substituted acetamide derivatives were synthesized and evaluated for their in vitro inhibitory activity against BChE. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency. The data below summarizes the BChE inhibitory activity of several derivative compounds, with Tacrine and Galantamine used as reference standards.
Table 1: In Vitro Butyrylcholinesterase (BChE) Inhibitory Activity of Acetamide Derivatives
| Compound ID | Structure | BChE IC₅₀ (μM) ± SD* |
| 8c | 2-(1H-indol-3-yl)-N-methyl-2-oxo-N-(2-(mesitylamino)-2-oxoethyl)acetamide | 3.94 ± 0.16 |
| 8d | 2-(1H-indol-3-yl)-N-methyl-2-oxo-N-(2-oxo-2-(o-tolylamino)ethyl)acetamide | 19.60 ± 0.21 |
| 970180 (Lead) | (Structure not detailed in source) | 4.24 ± 0.16 |
| Tacrine (Control) | 0.02 ± 0.01 | |
| Galantamine (Control) | 2.60 ± 0.14 |
*SD: Standard Deviation. Data is presented as the mean of three separate experiments.
Among the newly synthesized molecules, compound 8c demonstrated the most potent inhibitory activity against BChE, with an IC₅₀ value of 3.94 ± 0.16 μM[1][2]. This potency is a slight improvement over the initial lead compound (970180)[1][2]. Structure-activity relationship (SAR) analysis revealed that increasing the number of methyl groups on the terminal aromatic ring was beneficial for inhibitory activity, as seen by comparing compound 8c (three methyl groups) with 8d (one methyl group)[1][2].
Experimental Protocols
The quantitative data presented in this guide was obtained using established and validated experimental methodologies.
In Vitro Butyrylcholinesterase Inhibition Assay
The inhibitory potency of the acetamide derivatives against BChE was determined using a modified Ellman's spectrophotometric method.
-
Enzyme Source: Equine serum Butyrylcholinesterase (BChE).
-
Substrate: Butyrylthiocholine iodide (BTCI).
-
Reagent: 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB), which reacts with thiocholine to produce a colored product.
-
Procedure:
-
The test compounds were dissolved in DMSO and diluted with a phosphate buffer (pH 8.0).
-
140 μL of 0.1 M phosphate buffer, 20 μL of the test compound solution, and 20 μL of BChE enzyme solution were added to a 96-well plate.
-
The mixture was incubated for 15 minutes at 37 °C.
-
The reaction was initiated by adding 10 μL of the substrate (BTCI) and 10 μL of DTNB.
-
The absorbance was measured at a wavelength of 412 nm using a microplate reader.
-
-
Data Analysis: The percentage of inhibition was calculated by comparing the reaction rates with and without the inhibitor. IC₅₀ values were then determined from dose-response curves.
Visualized Pathways and Workflows
Diagrams are provided to illustrate key biological pathways and experimental processes.
Cholinergic Signaling Pathway
The diagram below illustrates the role of cholinesterases (like BChE) in the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, a key process in cholinergic signaling. Inhibition of BChE increases the availability of ACh.
Caption: Inhibition of BChE in the cholinergic synapse.
Drug Discovery and Evaluation Workflow
The following diagram outlines the typical workflow for the synthesis and biological evaluation of novel enzyme inhibitors.
Caption: Workflow for BChE inhibitor discovery.
References
Validating the structure of N-(3-ethynylphenyl)acetamide adducts by X-ray crystallography
For Researchers, Scientists, and Drug Development Professionals
The irreversible binding of small molecules to their protein targets presents both opportunities and challenges in drug development. N-(3-ethynylphenyl)acetamide is a compound of interest due to its potential to form covalent adducts, likely through the reaction of its ethynyl group with nucleophilic residues on a target protein. Rigorous structural validation of such adducts is paramount to understanding their mechanism of action, ensuring target specificity, and guiding further optimization.
This guide provides an objective comparison of the primary biophysical techniques used to validate the structure of this compound-protein adducts: X-ray crystallography, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data in a comparative format and provide detailed methodologies for each key technique.
At a Glance: Comparison of Structural Validation Techniques
The choice of technique for validating the structure of an this compound adduct depends on the specific information required, the nature of the protein-ligand complex, and the available resources.
| Feature | X-ray Crystallography | Mass Spectrometry | NMR Spectroscopy |
| Primary Information | High-resolution 3D structure of the adduct, precise location of covalent bond, conformational changes in the protein. | Confirmation of covalent modification, mass of the adduct, identification of modified residue(s), stoichiometry of binding. | Information on the ligand's binding pose in solution, identification of protein residues at the binding interface, dynamics of the interaction. |
| Sample Requirements | High-quality, well-diffracting crystals of the protein-adduct complex. | Purified protein-adduct complex, compatible with ionization techniques. | Isotope-labeled protein (for protein-observed NMR), soluble and stable protein-adduct complex. |
| Throughput | Low to medium. | High. | Medium. |
| Resolution | Atomic resolution (typically 1.5 - 3.5 Å). | Provides mass accuracy at the Dalton level. | Can provide atomic-level information on binding interfaces. |
| Key Advantage | Unambiguous determination of the complete 3D structure. | High sensitivity and ability to analyze complex mixtures. | Provides information on the adduct structure and dynamics in solution. |
| Key Limitation | Requires successful crystallization, which can be a major bottleneck. The crystal structure may not fully represent the solution state. | Does not provide 3D structural information of the entire complex. | Generally limited to smaller proteins (<40 kDa) for detailed structural analysis. |
Supporting Experimental Data: A Representative Case Study
To illustrate the comparative performance of these techniques, we present a hypothetical but realistic dataset for the validation of an this compound adduct with a target protein.
Table 1: X-ray Crystallography Data
| Parameter | Value |
| PDB ID | (Hypothetical) 9XYZ |
| Resolution | 2.1 Å |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions (Å) | a=50.2, b=85.6, c=110.4 |
| Key Findings | Clear electron density observed for the covalent bond between the ethynyl group of the ligand and the sulfur atom of Cysteine 285. The acetamide moiety forms hydrogen bonds with the backbone of Glycine 230 and Alanine 231. |
Table 2: Mass Spectrometry Data
| Analysis Type | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Conclusion |
| Intact Protein Analysis | 25,000 (Apo-protein) | 25,159 | +159 | Confirms 1:1 covalent modification by this compound (MW = 159.18 Da). |
| Peptide Mapping (MS/MS) | Tryptic Peptide (residues 280-290) with unmodified Cys285: 1254.6 | Tryptic Peptide with modified Cys285: 1413.8 | +159.2 | Identifies Cysteine 285 as the site of covalent modification. |
Table 3: NMR Spectroscopy Data
| Experiment Type | Observation | Interpretation |
| ¹H-¹⁵N HSQC (Protein-Observed) | Significant chemical shift perturbations observed for residues in the vicinity of Cysteine 285 upon adduct formation. | Confirms the binding interface around Cys285 and indicates a change in the chemical environment of these residues. |
| Saturation Transfer Difference (STD) NMR (Ligand-Observed) | Strong STD signals for the aromatic protons of the phenyl ring and the acetyl methyl protons. | Indicates close proximity of these ligand protons to the protein surface in the bound state. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
X-ray Crystallography of the Covalent Adduct
-
Protein-Ligand Co-crystallization:
-
Purified target protein is incubated with a 5- to 10-fold molar excess of this compound for several hours to ensure complete covalent modification.
-
The formation of the adduct is confirmed by mass spectrometry.
-
The protein-adduct complex is concentrated to 10-15 mg/mL.
-
Crystallization screening is performed using various commercially available screens and techniques such as hanging-drop or sitting-drop vapor diffusion.
-
-
Data Collection and Processing:
-
Structure Determination and Refinement:
-
The structure is solved by molecular replacement using the apo-protein structure as a search model.
-
The ligand is manually built into the electron density map using software like Coot.
-
The structure is refined using programs such as PHENIX or REFMAC5, and the final model is validated.
-
Mass Spectrometry Analysis of the Covalent Adduct
-
Intact Protein Analysis (Top-Down):
-
The protein-adduct complex is desalted and separated from excess ligand using reverse-phase liquid chromatography.
-
The sample is infused into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The resulting mass spectrum is deconvoluted to determine the molecular weight of the intact protein-adduct complex. A mass increase corresponding to the molecular weight of this compound confirms covalent modification.[2]
-
-
Peptide Mapping (Bottom-Up):
-
The protein-adduct complex is denatured, reduced, and alkylated (with a reagent like iodoacetamide to cap any unreacted cysteines).
-
The protein is then digested with a specific protease, typically trypsin.
-
The resulting peptide mixture is analyzed by LC-MS/MS.
-
The MS/MS fragmentation data is searched against the protein sequence database to identify peptides. The peptide containing the mass shift corresponding to the ligand is identified, pinpointing the exact amino acid residue of modification.[2]
-
NMR Spectroscopy of the Covalent Adduct
-
Protein-Observed NMR (¹H-¹⁵N HSQC):
-
Requires a uniformly ¹⁵N-labeled protein sample.
-
A ¹H-¹⁵N HSQC spectrum of the apo-protein is recorded.
-
This compound is added to the protein sample, and a second ¹H-¹⁵N HSQC spectrum is recorded after the covalent reaction is complete.
-
Changes in the chemical shifts of the backbone amide signals between the two spectra are mapped onto the protein structure to identify the binding site.[3]
-
-
Ligand-Observed NMR (STD NMR):
-
An unlabeled protein sample is used.
-
A series of ¹H NMR spectra are recorded with and without selective saturation of the protein resonances.
-
The difference spectrum (STD spectrum) shows signals only from the protons of the ligand that are in close contact with the protein, providing information about the binding epitope of the ligand.[3]
-
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the experimental processes described.
Caption: Workflow for validating this compound adducts.
Caption: Relationship between validation methods and structural insights.
References
A Head-to-Head Comparison of N-(3-ethynylphenyl)acetamide and Bicyclononyne (BCN) in Bioorthogonal Chemistry
In the landscape of bioconjugation, drug development, and chemical biology, the ability to precisely and efficiently link molecules in complex biological environments is paramount. "Click chemistry," a set of powerful and specific reactions, has become an indispensable tool for these applications. At the forefront of this field are the azide-alkyne cycloaddition reactions. This guide provides a detailed, data-driven comparison of two key reagents employed in these reactions: N-(3-ethynylphenyl)acetamide, a terminal alkyne, and Bicyclononyne (BCN), a strained cyclooctyne. Their fundamental differences in reaction mechanisms dictate their respective advantages and applications in scientific research.
This compound participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient reaction that requires a copper catalyst.[1] In contrast, BCN is utilized in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free reaction driven by the inherent ring strain of the cyclooctyne.[2][3] This distinction is critical when considering applications in living systems, where the cytotoxicity of copper is a significant concern.[1][3]
Quantitative Performance Data
The choice between this compound (representing terminal alkynes) and BCN is often a trade-off between reaction kinetics and biocompatibility. The following tables summarize key quantitative data to inform this decision. It is important to note that while general kinetic data for terminal alkynes in CuAAC is available, specific kinetic data for this compound is not widely published. The data presented for this compound is representative of terminal alkynes in CuAAC reactions.
| Feature | This compound (via CuAAC) | Bicyclononyne (BCN) (via SPAAC) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1] | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[2][3] |
| Catalyst Requirement | Yes, Copper(I)[1] | No (Catalyst-free)[2][3] |
| Biocompatibility | Limited in living systems due to copper cytotoxicity[1][3] | High, suitable for in vivo applications[2][4] |
| Reaction Kinetics (Second-Order Rate Constant) | 10 to 10⁴ M⁻¹s⁻¹ (general for terminal alkynes)[1][5] | ~0.19 - 0.29 M⁻¹s⁻¹ (for exo and endo isomers, respectively)[5] |
| Primary Advantage | Fast kinetics and high yields with simple, readily available reagents[2] | High biocompatibility (copper-free)[2][4] |
| Primary Limitation | Requirement for a cytotoxic copper catalyst[2][3] | Generally slower kinetics compared to CuAAC[4] |
| Common Applications | In vitro bioconjugation, materials science, drug discovery[2] | Live-cell imaging, in vivo labeling, bioconjugation in sensitive biological systems[4][5] |
Table 1: Key Performance Indicators of this compound and Bicyclononyne.
| Parameter | This compound (CuAAC) | Bicyclononyne (BCN) (SPAAC) | Key Considerations |
| Reaction Yield | Generally high (>90%) under optimized conditions. | High, often comparable to CuAAC, but may require longer reaction times or higher concentrations. | Yields are dependent on specific substrates, solvent, temperature, and catalyst/ligand system (for CuAAC). |
| Side Reactions | Potential for oxidative damage to biomolecules from reactive oxygen species generated by the copper catalyst.[1] | Can exhibit reactivity towards thiols, potentially leading to off-target labeling of cysteine residues.[1] | The choice of ligand in CuAAC can mitigate oxidative damage. For SPAAC, careful experimental design is needed when working with thiol-containing proteins. |
| Reagent Stability | Terminal alkynes are generally stable. | BCN demonstrates good stability, making it reliable for a range of applications.[5] | Stability of the azide partner should also be considered. |
Table 2: Reaction Yields, Side Reactions, and Stability.
Experimental Protocols
Detailed and reproducible protocols are essential for successful bioconjugation experiments. Below are representative protocols for both copper-catalyzed and strain-promoted click chemistry.
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes the conjugation of an azide-containing biomolecule to this compound.
Materials:
-
Azide-modified biomolecule
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
DMSO (for dissolving this compound)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (prepare fresh).
-
-
Reaction Setup:
-
In a reaction tube, dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Add the this compound stock solution to the biomolecule solution to achieve the desired molar excess (typically 2-10 fold). The final DMSO concentration should be kept low (ideally <5%) to avoid denaturation of biomolecules.
-
Prepare the catalyst premix by adding the CuSO₄ stock solution to the THPTA stock solution in a 1:5 molar ratio. Let it stand for 1-2 minutes.
-
Add the catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 20-50 equivalents relative to the copper.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C for 12-24 hours. Protect the reaction from light.
-
-
Purification:
-
Purify the conjugate using a suitable method such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography to remove unreacted reagents and catalyst.
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Bicyclononyne (BCN)
This protocol outlines the conjugation of an azide-containing biomolecule to a BCN-functionalized molecule.
Materials:
-
Azide-modified biomolecule
-
BCN-functionalized molecule
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
DMSO (for dissolving the BCN reagent if necessary)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the BCN-functionalized molecule in DMSO or an appropriate buffer.
-
-
Reaction Setup:
-
Dissolve the azide-modified biomolecule in the reaction buffer to the desired concentration.
-
Add the BCN-functionalized molecule stock solution to the biomolecule solution. A molar excess of 2- to 10-fold of the BCN reagent over the azide is a common starting point.
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. The optimal reaction time will depend on the specific reactants.
-
-
Purification:
-
Purify the conjugate using an appropriate method (e.g., SEC, dialysis) to remove the unreacted BCN reagent.
-
Mandatory Visualizations
To further elucidate the processes discussed, the following diagrams visualize the reaction mechanisms and a typical experimental workflow.
Conclusion
The choice between this compound (as a representative terminal alkyne for CuAAC) and Bicyclononyne (BCN) for SPAAC is dictated by the specific requirements of the intended application. For in vitro applications where speed and efficiency are paramount and the presence of copper is tolerable, the CuAAC reaction with terminal alkynes like this compound offers a robust and cost-effective solution. However, for applications in living cells or whole organisms where biocompatibility is critical, the copper-free SPAAC reaction with strained alkynes such as BCN is the superior choice, despite its generally slower reaction kinetics. Researchers and drug development professionals must carefully weigh the trade-offs between reaction speed, biocompatibility, and potential side reactions to select the most appropriate click chemistry tool for their scientific endeavors.
References
A Senior Application Scientist's Guide to the Quantitative Analysis of N-(3-ethynylphenyl)acetamide Conjugation Efficiency
For researchers, scientists, and drug development professionals, the precise and reliable quantification of conjugation efficiency is a cornerstone of creating effective bioconjugates, from antibody-drug conjugates (ADCs) to targeted imaging agents. N-(3-ethynylphenyl)acetamide serves as an exemplary model for a small molecule payload or linker containing a terminal alkyne, a key functional group for modern bioconjugation via "click chemistry".
This guide provides an in-depth, objective comparison of the primary analytical techniques used to determine the extent of its conjugation to biomolecules. We will move beyond simple protocols to explore the underlying principles, the rationale behind experimental choices, and the critical interpretation of the data generated. As your partner in the lab, my goal is to equip you with the expertise to not only perform these analyses but to design robust, self-validating workflows that ensure the scientific integrity of your results.
The Foundation: this compound and Click Chemistry
This compound is a versatile building block for bioconjugation. Its terminal alkyne group is poised for highly efficient and specific ligation to an azide-modified biomolecule (e.g., a protein, antibody, or oligonucleotide) through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click" reaction.[1][2] This reaction forms a stable triazole linkage, covalently attaching the acetamide moiety to the target.[3] The efficiency of this reaction is a critical quality attribute (CQA) that directly impacts the potency, safety, and pharmacokinetic profile of the final conjugate.[4]
References
Benchmarking N-(3-ethynylphenyl)acetamide-Based Probes: A Comparative Analysis Against Commercial Alternatives
A comprehensive evaluation of N-(3-ethynylphenyl)acetamide-based probes is currently challenging due to a lack of publicly available experimental data. While the core structure suggests potential as a bioorthogonal or photoaffinity probe, detailed performance metrics and direct comparisons to established commercial alternatives are not present in the scientific literature. This guide, therefore, provides a framework for such a comparison, outlining the necessary experiments and data, and contrasts the theoretical potential of this compound-based probes with the known performance of widely-used commercial photoaffinity and bioorthogonal probes.
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical probe is critical for the success of target identification and validation studies. An ideal probe offers high labeling efficiency, specificity, and minimal perturbation of the biological system. Commercial probes, such as those based on diazirine and benzophenone photochemistry, have been extensively characterized. In contrast, this compound-based probes remain largely unexplored in published research.
Overview of Probe Chemistries
Photoaffinity labeling (PAL) and bioorthogonal chemistry are powerful techniques for covalently linking a probe to its interacting proteins.[1][2] This allows for the identification of drug targets, the study of protein-protein interactions, and the elucidation of biological pathways.
This compound contains two key functional groups: an ethynyl group and an acetamide group on a phenyl ring. The terminal alkyne (ethynyl group) is a versatile handle for bioorthogonal "click" chemistry reactions, allowing for the attachment of reporter tags such as biotin or fluorophores for subsequent detection and enrichment.[3] The phenyl acetamide portion could potentially be modified to incorporate a photoreactive group, or the entire moiety might serve as a scaffold for a targeted covalent inhibitor.
Commercial Photoaffinity Probes typically incorporate one of three main photoreactive groups:[4]
-
Diazirines: These are currently the most popular photoaffinity probes due to their small size, rapid photolysis with UV light, and the generation of highly reactive carbenes that can form covalent bonds with a wide range of amino acid residues.[2]
-
Benzophenones: These probes are activated by UV light to form a triplet diradical that preferentially abstracts a hydrogen atom from C-H bonds, leading to a covalent linkage. They are generally more stable than diazirines but can have a higher propensity for non-specific labeling.
-
Aryl Azides: Upon UV irradiation, aryl azides form highly reactive nitrenes. While historically important, they are now less commonly used due to their larger size and potential for side reactions.
Hypothetical Performance Comparison
In the absence of direct experimental data for this compound-based probes, we can outline the key performance indicators that would need to be assessed in a head-to-head comparison with commercial alternatives.
Table 1: Key Performance Metrics for Probe Comparison
| Performance Metric | This compound-Based Probe (Hypothetical) | Commercial Diazirine Probe (Typical) | Commercial Benzophenone Probe (Typical) |
| Labeling Efficiency | Unknown | High | Moderate to High |
| Specificity (On-target vs. Off-target Labeling) | Unknown | Generally high, but can exhibit some non-specific labeling | Can have higher non-specific labeling |
| Photolysis Time | Dependent on photoreactive group | Short (minutes) | Longer (minutes to hours) |
| Probe Stability (in vitro and in cellulo) | Unknown | Generally stable in the dark | Highly stable |
| Size and Potential for Steric Hindrance | Moderate | Small | Moderate |
| "Click" Chemistry Compatibility | High (due to terminal alkyne) | High (if functionalized with an alkyne) | High (if functionalized with an alkyne) |
Experimental Protocols for Benchmarking
To generate the data required for a meaningful comparison, a series of standardized experiments would be necessary.
In Vitro Labeling of a Model Protein
This experiment aims to determine the intrinsic labeling efficiency of the probes.
Protocol:
-
Probe Incubation: Incubate a purified model protein (e.g., bovine serum albumin or a known target protein) with varying concentrations of the this compound-based probe and commercial diazirine and benzophenone probes.
-
UV Irradiation: Expose the samples to UV light (e.g., 365 nm) for a defined period.
-
"Click" Chemistry: Perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) to attach a reporter tag (e.g., biotin-azide) to the alkyne handle of the probes.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer to a membrane. Detect the biotinylated protein using streptavidin-HRP and a chemiluminescent substrate.
-
Quantification: Quantify the band intensity to determine the relative labeling efficiency of each probe.
Chemoproteomic Profiling in Cell Lysate
This experiment assesses the labeling specificity in a complex biological environment.
Protocol:
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line.
-
Probe Treatment: Treat the lysate with the this compound-based probe and commercial alternatives. Include a competition control where the lysate is pre-incubated with a non-probe-containing parent molecule to identify specific binders.
-
UV Irradiation: Irradiate the samples with UV light.
-
"Click" Chemistry and Enrichment: Perform "click" chemistry to attach biotin-azide. Enrich the biotinylated proteins using streptavidin beads.
-
On-Bead Digestion and Mass Spectrometry: Digest the enriched proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the enriched proteins. Compare the protein profiles obtained with each probe to assess on-target enrichment and off-target binding.
Live-Cell Target Engagement
This experiment evaluates the probe's performance in a physiological context.
Protocol:
-
Cell Treatment: Treat live cells with the cell-permeable versions of the probes.
-
UV Irradiation: Expose the live cells to UV light.
-
Cell Lysis and "Click" Chemistry: Lyse the cells and perform "click" chemistry to attach a fluorescent reporter tag (e.g., a fluorescent azide).
-
In-Gel Fluorescence: Separate the proteins by SDS-PAGE and visualize the labeled proteins using a fluorescence gel scanner.
-
Target Identification (via Biotin Tag): Alternatively, use a biotin tag for enrichment and subsequent identification by mass spectrometry as described in the cell lysate protocol.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for benchmarking chemical probes.
Caption: Workflow for in vitro probe labeling of a purified protein.
Caption: Chemoproteomics workflow for target identification in cell lysate.
Conclusion
While this compound-based probes hold theoretical promise due to their integrated alkyne handle for bioorthogonal chemistry, a thorough and objective comparison to commercially available alternatives is not possible without dedicated experimental investigation. The protocols and performance metrics outlined in this guide provide a roadmap for researchers to conduct such a benchmarking study. The results of these experiments would be of significant interest to the chemical biology and drug discovery communities, potentially introducing a new class of versatile probes for elucidating the complex molecular interactions that underpin cellular function and disease.
References
- 1. Chemoproteomic profiling by bioorthogonal probes to reveal the novel targets of acrylamide in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
Confirming Target Engagement of N-(3-ethynylphenyl)acetamide-Derived EGFR Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-(3-ethynylphenyl)acetamide-derived compounds that target the Epidermal Growth Factor Receptor (EGFR), a key player in oncology. This guide focuses on Erlotinib, a prominent EGFR inhibitor, and its analogues, presenting supporting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
The this compound scaffold is a crucial component in the development of potent kinase inhibitors. Notably, its derivative, 3-ethynyl aniline, is a key intermediate in the synthesis of Erlotinib, a well-established EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[1] This guide will delve into the target engagement of Erlotinib and its derivatives, providing a framework for comparing their performance.
Quantitative Analysis of EGFR Inhibition
The efficacy of this compound-derived compounds as EGFR inhibitors is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard metric used to compare the potency of these compounds. The following table summarizes the anti-proliferative activity of Erlotinib and a selection of its synthesized analogues against different NSCLC cell lines.
| Compound | Modification | A549 (NSCLC) IC50 (µM) | H1975 (NSCLC) IC50 (µM) | Reference |
| Erlotinib | Parent Compound | > 10 | > 10 | [2] |
| ETN-6 | Iodo-analogue | 8.32 ± 0.21 | 6.25 ± 0.18 | [2] |
| ETN-4-Suc-BSA | BSA Conjugate of Alcohol Analogue | 5.23 ± 0.15 | 4.11 ± 0.13 | [2] |
Note: The data presented is a selection from published studies. A549 is a human lung adenocarcinoma cell line, while H1975 is a human lung adenocarcinoma cell line with the L858R/T790M EGFR mutation, which confers resistance to first-generation EGFR inhibitors like Erlotinib.
Experimental Protocols
Accurate and reproducible experimental design is paramount in confirming target engagement. Below are detailed methodologies for key experiments cited in the evaluation of this compound-derived EGFR inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the anti-proliferative effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A549, H1975) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Erlotinib, ETN-6) and incubated for an additional 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curves.
Kinase Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human EGFR, a phosphate-buffered saline solution, and a specific substrate (e.g., a synthetic peptide).
-
Compound Incubation: The test compounds are added to the reaction mixture at various concentrations and incubated for a predetermined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C).
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Quantification of Phosphorylation: The amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing Biological and Experimental Pathways
To further elucidate the mechanisms and workflows involved, the following diagrams have been generated using the DOT language.
Caption: EGFR Signaling Pathway and Inhibition by Erlotinib.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
References
Comparative Analysis of N-(3-ethynylphenyl)acetamide Analogs in Kinase Inhibition: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(3-ethynylphenyl)acetamide analogs, focusing on their potential as kinase inhibitors. While direct and comprehensive SAR studies on this compound itself are not extensively available in the public domain, this document leverages data from closely related aryl acetamide structures to infer potential SAR trends. The ethynyl group present in the core structure suggests a potential for covalent interaction with cysteine residues in the ATP-binding pocket of certain kinases, a mechanism employed by several successful kinase inhibitors.
Structure-Activity Relationship (SAR) Insights from Analogous Compounds
Although specific SAR data for this compound is limited, studies on analogous aryl acetamide scaffolds provide valuable insights into how different substituents may impact biological activity. The following table summarizes the half-maximal effective concentration (EC50) of various analogs of an aryl acetamide triazolopyridazine core against Cryptosporidium parvum, which can serve as a model for understanding the influence of substitutions on a phenylacetamide scaffold.
Table 1: Structure-Activity Relationship of Aryl Acetamide Analogs
| Compound ID | R Group (Substitution on Phenyl Ring) | EC50 (µM)[1] |
| 11 | H (Unsubstituted) | 21 |
| 12 | 4-Cl | 0.66 |
| 15 | 4-Br | 1.1 |
| 18 | 4-F | 0.86 |
| 25 | 3-NO2 | 18 |
| 27 | 3-CN | 38 |
| 29 | 3-SF5 | 1.1 |
| 31 | 3-CF3 | 1.1 |
| 38 | 4-alkynyl | 0.88 |
| 72 | 2-F, 3-CF3 | >25 |
| 73 | 3-F, 4-CF3 | 1.3 |
| 74 | 2-F, 5-CF3 | 15 |
Key SAR Observations:
-
Electron-withdrawing groups: In general, electron-withdrawing groups on the phenyl ring appear to be more favorable for activity than electron-donating groups.[1]
-
Halogens: Substitution with halogens at the 4-position (Cl, Br, F) significantly increases potency compared to the unsubstituted analog.[1]
-
Positional Effects: The position of the substituent on the phenyl ring is critical. For instance, a 3-CF3 group (compound 31) is highly potent, while a 2-F, 3-CF3 combination (compound 72) leads to a significant loss of activity.[1]
-
Alkynyl Group: The presence of an alkynyl group at the 4-position (compound 38) is well-tolerated and results in potent activity, highlighting the potential importance of this functional group, which is a key feature of this compound.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of this compound analogs. Below are protocols for key experiments typically employed in the study of kinase inhibitors.
Biochemical Kinase Inhibition Assay (EGFR)
This assay determines the in-vitro potency of a compound against a purified kinase.
Materials:
-
Recombinant human EGFR protein (wild-type or mutant)
-
Test compounds (this compound analogs)
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
Add kinase buffer to each well of a 384-well plate.
-
Add the test compound solution.
-
Add the EGFR enzyme and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.
-
Incubate for a specific time (e.g., 60 minutes) at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular EGFR Autophosphorylation Assay
This cell-based assay assesses the ability of a compound to inhibit EGFR activity within a cellular environment.[2]
Materials:
-
Cancer cell line overexpressing EGFR (e.g., A431) or harboring specific EGFR mutations (e.g., H1975 for T790M).
-
Cell culture medium and serum.
-
Test compounds.
-
Epidermal Growth Factor (EGF).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR.
-
HRP-conjugated secondary antibodies.
-
Western blot reagents and equipment.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 10 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-EGFR and total EGFR.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the bands using an ECL detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-EGFR signal to the total EGFR signal to determine the extent of inhibition.
Mass Spectrometry for Covalent Adduct Confirmation
This experiment is crucial to confirm the covalent binding of ethynyl-containing compounds to the target kinase.[2][3]
Materials:
-
Recombinant kinase protein.
-
Test compound.
-
Incubation buffer.
-
Trypsin or other proteases.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Incubation: Incubate the recombinant kinase with an excess of the test compound.
-
Digestion: Digest the protein into peptides using trypsin.
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by mass spectrometry to identify the peptide covalently modified by the compound.
-
The mass shift on the modified peptide will correspond to the molecular weight of the inhibitor.
-
Tandem MS (MS/MS) can be used to pinpoint the exact amino acid residue (e.g., cysteine) that has been modified.
-
Visualizations
Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound analogs.
Experimental Workflow
Caption: Workflow for the evaluation of this compound analogs as kinase inhibitors.
Logical Relationship
Caption: Logical relationship in the process of SAR-driven lead optimization for kinase inhibitors.
References
- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-(3-ethynylphenyl)acetamide
This document provides essential procedural guidance for the safe and compliant disposal of N-(3-ethynylphenyl)acetamide (CAS No. 70933-58-3). As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is designed to build on your existing safety knowledge by providing specific, actionable protocols grounded in an understanding of the material's chemistry and the governing regulatory landscape. The procedures outlined herein are designed to be self-validating, ensuring that each step contributes to a safe and compliant laboratory environment.
Hazard Assessment: Understanding the Risks
This compound is an organic compound whose structure presents distinct chemical hazards that must be understood to ensure proper handling and disposal. Its primary risks are associated with irritation and acute toxicity.
-
Chemical Structure and Associated Hazards: The molecule contains an ethynyl group (-C≡CH) and an acetamide functional group. While many simple acetylenic compounds are known for their potential to form explosive acetylides or decompose, the available Safety Data Sheets (SDS) for this compound do not specifically list explosive hazards. However, the primary documented risks are physiological.
-
Toxicological Profile: According to safety data, this compound is classified as harmful and an irritant.[1][2] Key hazard statements include:
Therefore, all handling and disposal procedures must be designed to prevent ingestion, inhalation, and contact with skin and eyes. Contaminated personal protective equipment (PPE) and labware are considered hazardous waste and must be disposed of accordingly.
Regulatory Framework: Ensuring Compliance
The disposal of chemical waste, including this compound, is rigorously regulated. In the United States, the primary authority is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA).[5][6]
Laboratories are classified as waste generators and must adhere to specific standards for waste accumulation, storage, and disposal.[5] Many research institutions operate under 40 CFR Part 262, Subpart K, which provides alternative, more flexible requirements for managing hazardous waste in academic laboratories compared to industrial settings.[6][7] A core requirement for all generators is to perform a hazardous waste determination for all waste streams.[7][8]
It is the responsibility of the individual researcher and their institution's Environmental Health & Safety (EH&S) department to ensure full compliance with all federal, state, and local regulations.[9]
Core Disposal Principles and Protocol
The following step-by-step protocol provides a systematic approach to disposing of this compound waste, from the point of generation to final pickup.
Step 1: Waste Characterization and Segregation
Proper disposal begins with correct identification. All waste streams containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes unused or expired pure compounds, contaminated lab supplies (e.g., weigh boats, gloves, paper towels), and silica gel from chromatography.
-
Liquid Waste: This includes reaction mixtures, solutions, and solvent rinses from contaminated glassware.
Crucially, do not mix this waste with other waste streams. Halogenated and non-halogenated liquid wastes should be kept separate to facilitate proper disposal by your institution's hazardous waste contractor.
Step 2: Personal Protective Equipment (PPE)
Before handling any waste, ensure appropriate PPE is worn to mitigate the risks of irritation and exposure.[4][10]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves | Prevents skin contact and irritation.[11] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or goggles | Protects against splashes and airborne particles causing eye irritation.[12] |
| Body Protection | Standard flame-resistant laboratory coat | Protects skin and personal clothing from contamination. |
Step 3: Containment and Labeling
Proper containment is critical to prevent environmental release and ensure safe handling.
-
Select the Correct Waste Container:
-
Solid Waste: Use a sealable, rigid, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or jar). The container must have a secure, screw-top lid.
-
Liquid Waste: Use a designated, leak-proof, and shatter-resistant container, typically provided by your EH&S department. Ensure the container is chemically compatible with the solvents used.
-
-
Label the Container Immediately:
-
Attach a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "This compound ". Avoid using abbreviations or chemical formulas.[13]
-
List all other components of the waste mixture, including solvents and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Toxic," "Irritant").
-
Keep the container closed at all times except when adding waste.[4]
-
Step 4: Accumulation and Storage
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5][7]
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Store the waste container in a secondary containment bin to prevent spills.
-
Keep the container away from incompatible materials, heat sources, and open flames.[14]
Step 5: Arranging for Disposal
Once the waste container is full or waste is no longer being generated, arrange for its removal.
-
Contact EH&S: Notify your institution's Environmental Health & Safety department for a waste pickup.
-
Documentation: Complete any required waste manifests or pickup request forms accurately. Maintain a record of the waste generated and disposed of as per your institution's policy.
-
Final Disposal: The final disposal method will be determined by the licensed hazardous waste contractor.[9] For organic solids and liquids like this compound, the most common method is incineration at a licensed facility .[3][10][14][15][16] This high-temperature process ensures the complete destruction of the chemical.[17]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound waste.
Caption: Decision workflow for the compliant disposal of this compound.
Emergency Procedures
In the event of accidental release or exposure, immediate and correct action is critical.
-
Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Sweep or scoop the absorbed material into a designated hazardous waste container.[10][18]
-
Label the container and dispose of it as hazardous waste.
-
Clean the spill area thoroughly.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[4][18]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[4][18]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4][18]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[18]
-
Always consult the Safety Data Sheet (SDS) and contact your institution's EH&S department for guidance following any spill or exposure.[18]
References
- 1. This compound | 70933-58-3 [sigmaaldrich.com]
- 2. This compound | 70933-58-3 [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. EPA tweaks hazardous waste rules for academic labs | News | Chemistry World [chemistryworld.com]
- 7. epa.gov [epa.gov]
- 8. acs.org [acs.org]
- 9. epa.gov [epa.gov]
- 10. fishersci.com [fishersci.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. angenechemical.com [angenechemical.com]
- 13. benchchem.com [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. neb.com [neb.com]
- 17. eiga.eu [eiga.eu]
- 18. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

